molecular formula C27H28N2O5S2 B605183 Adh-503 CAS No. 2055362-74-6

Adh-503

Cat. No.: B605183
CAS No.: 2055362-74-6
M. Wt: 524.7 g/mol
InChI Key: GOWDQYRMBCOOJR-JHMJKTBASA-M
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Description

CD11b Agonist GB1275 is an orally bioavailable small molecule agonist of CD11b (integrin alpha-M;  ITGAM;  integrin alpha M chain), with potential immunomodulating activity. Upon administration, CD11b agonist GB1275 targets and binds to CD11b, thereby activating CD11b. This leads to CD11b-mediated signaling and promotes pro-inflammatory macrophage polarization while suppressing immunosuppressive macrophage polarization. This reduces influx of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME), promotes anti-tumor immune responses, induces cytotoxic T-lymphocytes (CTLs) and suppresses tumor growth. CD11b, a member of the integrin family of cell adhesion receptors highly expressed on immune system cells, is a negative regulator of immune suppression and activates anti-tumor innate immunity.

Properties

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDQYRMBCOOJR-JHMJKTBASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-74-6
Record name ADH-503
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADH-503
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADH-503
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]

Core Mechanism of Action: CD11b Agonism

This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.

The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.

cluster_TME Tumor Microenvironment (TME) This compound This compound CD11b CD11b This compound->CD11b Binds and partially activates Myeloid_Cell Immunosuppressive Myeloid Cell (e.g., TAM) CD11b->Myeloid_Cell Is expressed on DC_Activation Enhanced Dendritic Cell (DC) Activation CD11b->DC_Activation Enhances Repolarized_Macrophage Repolarized M1-like Macrophage Myeloid_Cell->Repolarized_Macrophage Repolarizes to Reduced_Infiltration Reduced Infiltration of Immunosuppressive Myeloid Cells Myeloid_Cell->Reduced_Infiltration Leads to T_Cell_Priming Enhanced T Cell Priming & Activation Repolarized_Macrophage->T_Cell_Priming DC_Activation->T_Cell_Priming Reduced_Infiltration->T_Cell_Priming CD8_T_Cell CD8+ T Cell T_Cell_Priming->CD8_T_Cell Activates Tumor_Cell Pancreatic Tumor Cell CD8_T_Cell->Tumor_Cell Attacks Tumor_Cell_Death Tumor Cell Apoptosis Tumor_Cell->Tumor_Cell_Death Undergoes

Figure 1. this compound Signaling Pathway in Pancreatic Cancer.

Quantitative Efficacy of this compound in Preclinical Models

Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy and Combination Therapy Effects on Tumor Progression
Treatment GroupModelEffect on Tumor ProgressionReference
This compoundKI, KP2, KPCDelayed tumor progression and decreased tumor burden
This compound + Gemcitabine/Paclitaxel (B517696)KI>90% disease control (vs. 35% reduction with chemo alone)
This compound + Radiation Therapy (4Gy x 5)KISubstantial tumor regression
This compound + αPD-1Orthotopic ModelsComplete tumor regression and >120-day survival
This compound + αPD-1/αCTLA-4/GemcitabineKPCSignificantly increased survival
Impact of this compound on the Tumor Immune Infiltrate

This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.

Immune Cell PopulationModelEffect of this compound TreatmentReference
Total CD11b+ cellsOrthotopic ModelsReduced numbers
CD11b+ monocytes, granulocytes, eosinophils, macrophagesOrthotopic ModelsReduced numbers
CD8a+ CTLsKIIncreased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs
OVA-specific dextramer+ CTLsKP2-OVAIncreased number and frequency
CD103+ cDC1sKP2Markedly increased number and MHC-I/II expression

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

In Vivo Pancreatic Cancer Mouse Models
  • Models Used:

    • Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.

    • Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.

  • Drug Administration:

    • This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.

  • Tumor Monitoring:

    • Tumor growth was monitored via ultrasound measurements.

  • Combination Therapies:

    • Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).

    • Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.

    • Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Induction Tumor Induction (Orthotopic Injection or KPC model) Tumor_Diagnosis Tumor Diagnosis (Ultrasound, >0.4cm diameter) Tumor_Induction->Tumor_Diagnosis Randomization Randomization into Treatment Groups Tumor_Diagnosis->Randomization Vehicle Vehicle Control Randomization->Vehicle Adh503 This compound (60 mg/kg) Randomization->Adh503 Combo Combination Therapy (e.g., this compound + αPD-1) Randomization->Combo Tumor_Monitoring Tumor Volume Monitoring (Ultrasound) Vehicle->Tumor_Monitoring Adh503->Tumor_Monitoring Combo->Tumor_Monitoring Survival Survival Analysis Tumor_Monitoring->Survival Tissue_Harvest Tissue Harvest (Tumor, Spleen, Lymph Nodes) Survival->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry (CD8, CK19, etc.) Tissue_Harvest->IHC

Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.

Flow Cytometry for Immune Profiling
  • Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.

  • Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).

  • Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.

References

Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]

Core Mechanism of Action: CD11b Agonism

This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.

The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.

cluster_TME Tumor Microenvironment (TME) This compound This compound CD11b CD11b This compound->CD11b Binds and partially activates Myeloid_Cell Immunosuppressive Myeloid Cell (e.g., TAM) CD11b->Myeloid_Cell Is expressed on DC_Activation Enhanced Dendritic Cell (DC) Activation CD11b->DC_Activation Enhances Repolarized_Macrophage Repolarized M1-like Macrophage Myeloid_Cell->Repolarized_Macrophage Repolarizes to Reduced_Infiltration Reduced Infiltration of Immunosuppressive Myeloid Cells Myeloid_Cell->Reduced_Infiltration Leads to T_Cell_Priming Enhanced T Cell Priming & Activation Repolarized_Macrophage->T_Cell_Priming DC_Activation->T_Cell_Priming Reduced_Infiltration->T_Cell_Priming CD8_T_Cell CD8+ T Cell T_Cell_Priming->CD8_T_Cell Activates Tumor_Cell Pancreatic Tumor Cell CD8_T_Cell->Tumor_Cell Attacks Tumor_Cell_Death Tumor Cell Apoptosis Tumor_Cell->Tumor_Cell_Death Undergoes

Figure 1. this compound Signaling Pathway in Pancreatic Cancer.

Quantitative Efficacy of this compound in Preclinical Models

Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy and Combination Therapy Effects on Tumor Progression
Treatment GroupModelEffect on Tumor ProgressionReference
This compoundKI, KP2, KPCDelayed tumor progression and decreased tumor burden
This compound + Gemcitabine/PaclitaxelKI>90% disease control (vs. 35% reduction with chemo alone)
This compound + Radiation Therapy (4Gy x 5)KISubstantial tumor regression
This compound + αPD-1Orthotopic ModelsComplete tumor regression and >120-day survival
This compound + αPD-1/αCTLA-4/GemcitabineKPCSignificantly increased survival
Impact of this compound on the Tumor Immune Infiltrate

This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.

Immune Cell PopulationModelEffect of this compound TreatmentReference
Total CD11b+ cellsOrthotopic ModelsReduced numbers
CD11b+ monocytes, granulocytes, eosinophils, macrophagesOrthotopic ModelsReduced numbers
CD8a+ CTLsKIIncreased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs
OVA-specific dextramer+ CTLsKP2-OVAIncreased number and frequency
CD103+ cDC1sKP2Markedly increased number and MHC-I/II expression

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

In Vivo Pancreatic Cancer Mouse Models
  • Models Used:

    • Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.

    • Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.

  • Drug Administration:

    • This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.

  • Tumor Monitoring:

    • Tumor growth was monitored via ultrasound measurements.

  • Combination Therapies:

    • Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).

    • Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.

    • Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Induction Tumor Induction (Orthotopic Injection or KPC model) Tumor_Diagnosis Tumor Diagnosis (Ultrasound, >0.4cm diameter) Tumor_Induction->Tumor_Diagnosis Randomization Randomization into Treatment Groups Tumor_Diagnosis->Randomization Vehicle Vehicle Control Randomization->Vehicle Adh503 This compound (60 mg/kg) Randomization->Adh503 Combo Combination Therapy (e.g., this compound + αPD-1) Randomization->Combo Tumor_Monitoring Tumor Volume Monitoring (Ultrasound) Vehicle->Tumor_Monitoring Adh503->Tumor_Monitoring Combo->Tumor_Monitoring Survival Survival Analysis Tumor_Monitoring->Survival Tissue_Harvest Tissue Harvest (Tumor, Spleen, Lymph Nodes) Survival->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry (CD8, CK19, etc.) Tissue_Harvest->IHC

Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.

Flow Cytometry for Immune Profiling
  • Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.

  • Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).

  • Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.

References

In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline (B1196258), an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Concept: Allosteric Activation of CD11b/CD18

(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].

Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.

Quantitative Binding and Activity Data

The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

CompoundAssay TypeLigandCell Type/SystemParameterValueReference
Leukadherin-1 (LA1) Cell AdhesionFibrinogenK562 cells expressing CD11b/CD18EC504 µM
Leukadherin-1 Analog (Compound 6) Cell AdhesionFibrinogen & iC3bCD11b/CD18 expressing cellsEC5010.5 µM
(Z)-Leukadherin-1 (this compound free base) Cellular Activity-Tumor microenvironmentEffective Concentration4 µM

EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.

Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)

Dose (Oral Gavage)ParameterValueUnit
30 mg/kgMean Half-life (t1/2)4.68hours
Maximum Concentration (Cmax)1716ng/mL
Area Under the Curve (AUC0-t)6950ng·h/mL
100 mg/kgMean Half-life (t1/2)3.95hours
Maximum Concentration (Cmax)2594ng/mL
Area Under the Curve (AUC0-t)13962ng·h/mL

Data derived from in vivo studies and presented in product literature.

Mechanism of Action and Signaling Pathways

Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.

Allosteric Activation Pathway

The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.

Allosteric_Activation cluster_0 Cell Membrane CD11b_inactive CD11b/CD18 (Inactive) CD11b_active CD11b/CD18 (Active/Open) CD11b_inactive->CD11b_active Conformational Change Leukadherin (Z)-Leukadherin-1 Choline Allosteric_Site Allosteric Site (CD11bA-domain) Leukadherin->Allosteric_Site Binds to Allosteric_Site->CD11b_inactive

Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.

Functional Consequences of CD11b Activation

The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.

Functional_Consequences cluster_inflammation Inflammation cluster_cancer Tumor Microenvironment Start (Z)-Leukadherin-1 Choline Activate_CD11b Activates CD11b/CD18 Start->Activate_CD11b Increase_Adhesion ↑ Leukocyte Adhesion to Endothelium/Ligands Activate_CD11b->Increase_Adhesion Decrease_Migration ↓ Chemotaxis & Transendothelial Migration Increase_Adhesion->Decrease_Migration Reprogram_Myeloid Reprograms Immunosuppressive Myeloid Cells (e.g., TAMs) Increase_Adhesion->Reprogram_Myeloid Decrease_Inflammation ↓ Leukocyte Infiltration & Inflammatory Injury Decrease_Migration->Decrease_Inflammation Enhance_Immunity Enhances Anti-Tumor Immune Response Reprogram_Myeloid->Enhance_Immunity

Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.

Cell-Based Adhesion Assay

This assay is fundamental for quantifying the EC50 of CD11b agonists.

Methodology:

  • Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.

  • Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.

  • Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.

  • Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.

  • Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.

Adhesion_Assay_Workflow A 1. Coat 96-well plate with Fibrinogen B 2. Block plate with 1% BSA A->B C 3. Add CD11b-expressing cells + serial dilutions of Leukadherin-1 B->C D 4. Incubate to allow cell adhesion C->D E 5. Wash to remove non-adherent cells D->E F 6. Quantify adherent cells E->F G 7. Calculate EC50 F->G

Caption: Workflow for a typical cell-based adhesion assay.

Recombinant CD11b αA-Domain Ligand-Binding Assay

This assay confirms the direct interaction between the compound and the specific domain of CD11b.

Methodology:

  • Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

  • Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.

  • Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.

  • Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.

Single-Molecule Force Spectroscopy (SMFS)

This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.

Methodology:

  • AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.

  • Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.

  • Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.

  • Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.

  • Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.

References

In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline, an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Concept: Allosteric Activation of CD11b/CD18

(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].

Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.

Quantitative Binding and Activity Data

The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

CompoundAssay TypeLigandCell Type/SystemParameterValueReference
Leukadherin-1 (LA1) Cell AdhesionFibrinogenK562 cells expressing CD11b/CD18EC504 µM
Leukadherin-1 Analog (Compound 6) Cell AdhesionFibrinogen & iC3bCD11b/CD18 expressing cellsEC5010.5 µM
(Z)-Leukadherin-1 (this compound free base) Cellular Activity-Tumor microenvironmentEffective Concentration4 µM

EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.

Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)

Dose (Oral Gavage)ParameterValueUnit
30 mg/kgMean Half-life (t1/2)4.68hours
Maximum Concentration (Cmax)1716ng/mL
Area Under the Curve (AUC0-t)6950ng·h/mL
100 mg/kgMean Half-life (t1/2)3.95hours
Maximum Concentration (Cmax)2594ng/mL
Area Under the Curve (AUC0-t)13962ng·h/mL

Data derived from in vivo studies and presented in product literature.

Mechanism of Action and Signaling Pathways

Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.

Allosteric Activation Pathway

The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.

Allosteric_Activation cluster_0 Cell Membrane CD11b_inactive CD11b/CD18 (Inactive) CD11b_active CD11b/CD18 (Active/Open) CD11b_inactive->CD11b_active Conformational Change Leukadherin (Z)-Leukadherin-1 Choline Allosteric_Site Allosteric Site (CD11bA-domain) Leukadherin->Allosteric_Site Binds to Allosteric_Site->CD11b_inactive

Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.

Functional Consequences of CD11b Activation

The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.

Functional_Consequences cluster_inflammation Inflammation cluster_cancer Tumor Microenvironment Start (Z)-Leukadherin-1 Choline Activate_CD11b Activates CD11b/CD18 Start->Activate_CD11b Increase_Adhesion ↑ Leukocyte Adhesion to Endothelium/Ligands Activate_CD11b->Increase_Adhesion Decrease_Migration ↓ Chemotaxis & Transendothelial Migration Increase_Adhesion->Decrease_Migration Reprogram_Myeloid Reprograms Immunosuppressive Myeloid Cells (e.g., TAMs) Increase_Adhesion->Reprogram_Myeloid Decrease_Inflammation ↓ Leukocyte Infiltration & Inflammatory Injury Decrease_Migration->Decrease_Inflammation Enhance_Immunity Enhances Anti-Tumor Immune Response Reprogram_Myeloid->Enhance_Immunity

Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.

Cell-Based Adhesion Assay

This assay is fundamental for quantifying the EC50 of CD11b agonists.

Methodology:

  • Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.

  • Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.

  • Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.

  • Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.

  • Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.

Adhesion_Assay_Workflow A 1. Coat 96-well plate with Fibrinogen B 2. Block plate with 1% BSA A->B C 3. Add CD11b-expressing cells + serial dilutions of Leukadherin-1 B->C D 4. Incubate to allow cell adhesion C->D E 5. Wash to remove non-adherent cells D->E F 6. Quantify adherent cells E->F G 7. Calculate EC50 F->G

Caption: Workflow for a typical cell-based adhesion assay.

Recombinant CD11b αA-Domain Ligand-Binding Assay

This assay confirms the direct interaction between the compound and the specific domain of CD11b.

Methodology:

  • Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

  • Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.

  • Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.

  • Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.

Single-Molecule Force Spectroscopy (SMFS)

This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.

Methodology:

  • AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.

  • Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.

  • Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.

  • Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.

  • Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.

References

The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.

Core Mechanism of Action

This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:

  • Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]

  • TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.

Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.

Quantitative Effects on Tumor-Associated Macrophages

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.

Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells

ParameterAnimal ModelTreatmentOutcomeSource
Tumor-Infiltrating CD11b+ CellsOrthotopic Pancreatic Ductal Adenocarcinoma (PDAC)This compound (4 μM equivalent), 8 daysReduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages.
Myeloid-Derived Suppressor Cells (MDSCs)Mouse models of PDAC and lung cancerGB1275Reduced tumor infiltration of CD11b+ MDSCs.
CD103+ Dendritic Cells (cDCs)Mouse models of PDACGB1275Increased influx of activated CD103+ cDCs.

Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages

ParameterModel SystemTreatmentOutcomeSource
Immunosuppressive Gene ExpressionSorted TAMs from this compound-treated miceThis compoundReduced expression of IL-6, TGFβ, Arginase-1, and IL-10.
T-cell Chemokine ExpressionSorted TAMs from this compound-treated miceThis compoundIncreased expression of CXCL10.
Intracellular SignalingHuman TAMs from Phase 1 clinical trialGB1275Activation of STING and STAT1 signaling pathways.
NF-κB SignalingIn vitro and in vivo modelsThis compound/GB1275Inhibition of NF-κB signaling.

Table 3: Pharmacokinetics of this compound in Preclinical Models

ParameterDosingValueSource
Mean Half-life30 mg/kg4.68 hours
Mean Half-life100 mg/kg3.95 hours
Maximum Concentration (Cmax)30 mg/kg1716 ng/mL
Maximum Concentration (Cmax)100 mg/kg2594 ng/mL
Area Under the Curve (AUC0-t)30 mg/kg6950 ngh/mL
Area Under the Curve (AUC0-t)100 mg/kg13962 ngh/mL

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on TAMs

Adh503_Mechanism cluster_TME Tumor Microenvironment cluster_Vasculature Vasculature TAM Tumor-Associated Macrophage (TAM) Tumor_Cell Tumor Cell TAM->Tumor_Cell supports (M2) T_Cell CD8+ T Cell T_Cell->Tumor_Cell attacks Monocyte Monocyte Endothelium Endothelium (ICAM-1) Monocyte->Endothelium Adh_503 This compound (GB1275) CD11b_TAM CD11b Adh_503->CD11b_TAM binds & activates CD11b_Mono CD11b Adh_503->CD11b_Mono binds & activates TAM_Repolarization TAM Repolarization (M2 -> M1) CD11b_TAM->TAM_Repolarization triggers Increased_Adhesion Increased Adhesion CD11b_Mono->Increased_Adhesion causes TAM_Repolarization->Tumor_Cell attacks (M1) Anti_Tumor_Effects Anti-Tumor Effects: - Increased Antigen Presentation - Pro-inflammatory Cytokines - T-Cell Recruitment (CXCL10) TAM_Repolarization->Anti_Tumor_Effects leads to Anti_Tumor_Effects->T_Cell Reduced_Infiltration Reduced Infiltration of Monocytes Increased_Adhesion->Reduced_Infiltration results in

Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.

Diagram 2: Experimental Workflow for Assessing TAM Repolarization

TAM_Repolarization_Workflow Start Tumor-bearing Mice Treatment Administer this compound or Vehicle (Control) Start->Treatment Tumor_Harvest Harvest Tumors at Endpoint Treatment->Tumor_Harvest Single_Cell Generate Single-Cell Suspension Tumor_Harvest->Single_Cell TAM_Isolation Isolate TAMs (e.g., FACS Sorting for CD45+CD11b+F4/80+ cells) Single_Cell->TAM_Isolation Analysis Downstream Analysis TAM_Isolation->Analysis qPCR Quantitative RT-PCR (e.g., IL-6, TGFβ, Arg1, IL-10, CXCL10) Analysis->qPCR Flow_Cytometry Flow Cytometry (M1/M2 surface markers) Analysis->Flow_Cytometry RNA_Seq RNA Sequencing (Transcriptomic Profiling) Analysis->RNA_Seq

Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.

Experimental Protocols

1. Animal Models and this compound Administration

  • Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).

  • This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.

  • Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.

2. Isolation of Tumor-Infiltrating Leukocytes

  • Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.

  • Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

  • Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).

3. Flow Cytometry for TAM Analysis

  • Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:

    • Leukocyte Marker: CD45

    • Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G

    • Macrophage Polarization Markers:

      • M1-like: CD80, CD86, MHC-II

      • M2-like: CD206 (Mannose Receptor), CD163

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, gate on CD11b+ myeloid cells.

    • From the CD11b+ population, gate on F4/80+ macrophages.

    • Analyze the F4/80+ population for the expression of M1 and M2 markers.

4. Gene Expression Analysis of Sorted TAMs

  • TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).

  • RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

    • Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.

Conclusion and Future Directions

This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.

References

The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.

Core Mechanism of Action

This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:

  • Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]

  • TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.

Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.

Quantitative Effects on Tumor-Associated Macrophages

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.

Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells

ParameterAnimal ModelTreatmentOutcomeSource
Tumor-Infiltrating CD11b+ CellsOrthotopic Pancreatic Ductal Adenocarcinoma (PDAC)This compound (4 μM equivalent), 8 daysReduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages.
Myeloid-Derived Suppressor Cells (MDSCs)Mouse models of PDAC and lung cancerGB1275Reduced tumor infiltration of CD11b+ MDSCs.
CD103+ Dendritic Cells (cDCs)Mouse models of PDACGB1275Increased influx of activated CD103+ cDCs.

Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages

ParameterModel SystemTreatmentOutcomeSource
Immunosuppressive Gene ExpressionSorted TAMs from this compound-treated miceThis compoundReduced expression of IL-6, TGFβ, Arginase-1, and IL-10.
T-cell Chemokine ExpressionSorted TAMs from this compound-treated miceThis compoundIncreased expression of CXCL10.
Intracellular SignalingHuman TAMs from Phase 1 clinical trialGB1275Activation of STING and STAT1 signaling pathways.
NF-κB SignalingIn vitro and in vivo modelsThis compound/GB1275Inhibition of NF-κB signaling.

Table 3: Pharmacokinetics of this compound in Preclinical Models

ParameterDosingValueSource
Mean Half-life30 mg/kg4.68 hours
Mean Half-life100 mg/kg3.95 hours
Maximum Concentration (Cmax)30 mg/kg1716 ng/mL
Maximum Concentration (Cmax)100 mg/kg2594 ng/mL
Area Under the Curve (AUC0-t)30 mg/kg6950 ngh/mL
Area Under the Curve (AUC0-t)100 mg/kg13962 ngh/mL

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on TAMs

Adh503_Mechanism cluster_TME Tumor Microenvironment cluster_Vasculature Vasculature TAM Tumor-Associated Macrophage (TAM) Tumor_Cell Tumor Cell TAM->Tumor_Cell supports (M2) T_Cell CD8+ T Cell T_Cell->Tumor_Cell attacks Monocyte Monocyte Endothelium Endothelium (ICAM-1) Monocyte->Endothelium Adh_503 This compound (GB1275) CD11b_TAM CD11b Adh_503->CD11b_TAM binds & activates CD11b_Mono CD11b Adh_503->CD11b_Mono binds & activates TAM_Repolarization TAM Repolarization (M2 -> M1) CD11b_TAM->TAM_Repolarization triggers Increased_Adhesion Increased Adhesion CD11b_Mono->Increased_Adhesion causes TAM_Repolarization->Tumor_Cell attacks (M1) Anti_Tumor_Effects Anti-Tumor Effects: - Increased Antigen Presentation - Pro-inflammatory Cytokines - T-Cell Recruitment (CXCL10) TAM_Repolarization->Anti_Tumor_Effects leads to Anti_Tumor_Effects->T_Cell Reduced_Infiltration Reduced Infiltration of Monocytes Increased_Adhesion->Reduced_Infiltration results in

Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.

Diagram 2: Experimental Workflow for Assessing TAM Repolarization

TAM_Repolarization_Workflow Start Tumor-bearing Mice Treatment Administer this compound or Vehicle (Control) Start->Treatment Tumor_Harvest Harvest Tumors at Endpoint Treatment->Tumor_Harvest Single_Cell Generate Single-Cell Suspension Tumor_Harvest->Single_Cell TAM_Isolation Isolate TAMs (e.g., FACS Sorting for CD45+CD11b+F4/80+ cells) Single_Cell->TAM_Isolation Analysis Downstream Analysis TAM_Isolation->Analysis qPCR Quantitative RT-PCR (e.g., IL-6, TGFβ, Arg1, IL-10, CXCL10) Analysis->qPCR Flow_Cytometry Flow Cytometry (M1/M2 surface markers) Analysis->Flow_Cytometry RNA_Seq RNA Sequencing (Transcriptomic Profiling) Analysis->RNA_Seq

Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.

Experimental Protocols

1. Animal Models and this compound Administration

  • Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).

  • This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.

  • Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.

2. Isolation of Tumor-Infiltrating Leukocytes

  • Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.

  • Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

  • Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).

3. Flow Cytometry for TAM Analysis

  • Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:

    • Leukocyte Marker: CD45

    • Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G

    • Macrophage Polarization Markers:

      • M1-like: CD80, CD86, MHC-II

      • M2-like: CD206 (Mannose Receptor), CD163

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, gate on CD11b+ myeloid cells.

    • From the CD11b+ population, gate on F4/80+ macrophages.

    • Analyze the F4/80+ population for the expression of M1 and M2 markers.

4. Gene Expression Analysis of Sorted TAMs

  • TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).

  • RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

    • Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.

Conclusion and Future Directions

This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.

References

GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.

Core Mechanism of Action: Allosteric Modulation of CD11b

GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]

Signaling Pathway of GB1275 Action:

GB1275_Mechanism cluster_0 Myeloid Cell cluster_1 Tumor Microenvironment GB1275 GB1275 CD11b_inactive Inactive CD11b/CD18 GB1275->CD11b_inactive Binds to allosteric site CD11b_active Active CD11b/CD18 CD11b_inactive->CD11b_active Conformational Change Adhesion Increased Cell Adhesion CD11b_active->Adhesion Migration Reduced Migration & Infiltration Adhesion->Migration MDSC_infiltration Reduced MDSC & TAM Infiltration Migration->MDSC_infiltration T_cell_infiltration Increased CD8+ T Cell Infiltration & Activation MDSC_infiltration->T_cell_infiltration Anti_tumor_immunity Enhanced Anti-Tumor Immunity T_cell_infiltration->Anti_tumor_immunity

Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.

Preclinical Data: Evidence from Pancreatic Cancer Models

The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.

Quantitative Data Summary
ParameterTreatment GroupResultSignificance
Tumor Infiltration of CD11b+ MDSCs GB1275Reduced infiltrationStatistically Significant
Tumor Infiltration of Activated CD8+ T cells GB1275Increased influxStatistically Significant
Tumor Infiltration of Activated CD103+ Dendritic Cells GB1275Increased influxStatistically Significant
Median Survival (Combination Therapy) GB1275 + anti-PD-1>120 days (100% survival)p < 0.001
Vehicle Control~40 days (0% survival)

Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

2.2.1. Orthotopic Pancreatic Cancer Mouse Model

A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.

Preclinical_Workflow Panc02 Panc02 Murine Pancreatic Cancer Cells Injection Orthotopic Injection into Pancreas of C57BL/6 Mice Panc02->Injection Tumor_establishment Tumor Establishment (e.g., 7-10 days) Injection->Tumor_establishment Treatment Treatment Initiation: - Vehicle Control - GB1275 - anti-PD-1 - GB1275 + anti-PD-1 Tumor_establishment->Treatment Analysis Endpoint Analysis: - Tumor Growth - Survival - Immune Cell Infiltration Treatment->Analysis Flow_cytometry Flow Cytometry (MDSCs, T cells, DCs) Analysis->Flow_cytometry IHC Immunohistochemistry (CD8, F4/80) Analysis->IHC

Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.

2.2.2. Flow Cytometry for MDSC and T Cell Analysis

  • Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.

  • Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:

    • MDSCs: CD45, CD11b, Ly6G, Ly6C

    • T Cells: CD45, CD3, CD4, CD8

  • Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • Within the CD45+ population:

      • Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).

      • Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.

2.2.3. Immunohistochemistry (IHC)

  • Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.

  • Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

  • Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.

  • Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.

Clinical Development: The KEYNOTE-A36 (NCT04060342) Study

GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[3]

Study Design and Dose Escalation
  • Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).

  • Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.

  • Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.

Clinical Data Summary
ParameterRegimen A (GB1275 Monotherapy)Regimen B (GB1275 + Pembrolizumab)
Number of Patients (Dose Escalation, as of Jan 8, 2021) 2321
Dose-Limiting Toxicities None reportedNone reported
Common Adverse Events (≥10%) Photosensitivity reaction, dysesthesia, pruritusPhotosensitivity reaction, dysesthesia, pruritus
Stable Disease 31.6% (6/19)56.3% (9/16)
Partial Response Not reported1 patient with MSS-CRC
Peripheral MDSCs Down-regulation observedDown-regulation observed
Tumor Infiltrating Lymphocytes (TILs) Increase notedIncrease noted

Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.

Future Directions and Conclusion

GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.

References

GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.

Core Mechanism of Action: Allosteric Modulation of CD11b

GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]

Signaling Pathway of GB1275 Action:

GB1275_Mechanism cluster_0 Myeloid Cell cluster_1 Tumor Microenvironment GB1275 GB1275 CD11b_inactive Inactive CD11b/CD18 GB1275->CD11b_inactive Binds to allosteric site CD11b_active Active CD11b/CD18 CD11b_inactive->CD11b_active Conformational Change Adhesion Increased Cell Adhesion CD11b_active->Adhesion Migration Reduced Migration & Infiltration Adhesion->Migration MDSC_infiltration Reduced MDSC & TAM Infiltration Migration->MDSC_infiltration T_cell_infiltration Increased CD8+ T Cell Infiltration & Activation MDSC_infiltration->T_cell_infiltration Anti_tumor_immunity Enhanced Anti-Tumor Immunity T_cell_infiltration->Anti_tumor_immunity

Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.

Preclinical Data: Evidence from Pancreatic Cancer Models

The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.

Quantitative Data Summary
ParameterTreatment GroupResultSignificance
Tumor Infiltration of CD11b+ MDSCs GB1275Reduced infiltrationStatistically Significant
Tumor Infiltration of Activated CD8+ T cells GB1275Increased influxStatistically Significant
Tumor Infiltration of Activated CD103+ Dendritic Cells GB1275Increased influxStatistically Significant
Median Survival (Combination Therapy) GB1275 + anti-PD-1>120 days (100% survival)p < 0.001
Vehicle Control~40 days (0% survival)

Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

2.2.1. Orthotopic Pancreatic Cancer Mouse Model

A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.

Preclinical_Workflow Panc02 Panc02 Murine Pancreatic Cancer Cells Injection Orthotopic Injection into Pancreas of C57BL/6 Mice Panc02->Injection Tumor_establishment Tumor Establishment (e.g., 7-10 days) Injection->Tumor_establishment Treatment Treatment Initiation: - Vehicle Control - GB1275 - anti-PD-1 - GB1275 + anti-PD-1 Tumor_establishment->Treatment Analysis Endpoint Analysis: - Tumor Growth - Survival - Immune Cell Infiltration Treatment->Analysis Flow_cytometry Flow Cytometry (MDSCs, T cells, DCs) Analysis->Flow_cytometry IHC Immunohistochemistry (CD8, F4/80) Analysis->IHC

Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.

2.2.2. Flow Cytometry for MDSC and T Cell Analysis

  • Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.

  • Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:

    • MDSCs: CD45, CD11b, Ly6G, Ly6C

    • T Cells: CD45, CD3, CD4, CD8

  • Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • Within the CD45+ population:

      • Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).

      • Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.

2.2.3. Immunohistochemistry (IHC)

  • Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.

  • Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

  • Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.

  • Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.

Clinical Development: The KEYNOTE-A36 (NCT04060342) Study

GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[3]

Study Design and Dose Escalation
  • Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).

  • Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.

  • Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.

Clinical Data Summary
ParameterRegimen A (GB1275 Monotherapy)Regimen B (GB1275 + Pembrolizumab)
Number of Patients (Dose Escalation, as of Jan 8, 2021) 2321
Dose-Limiting Toxicities None reportedNone reported
Common Adverse Events (≥10%) Photosensitivity reaction, dysesthesia, pruritusPhotosensitivity reaction, dysesthesia, pruritus
Stable Disease 31.6% (6/19)56.3% (9/16)
Partial Response Not reported1 patient with MSS-CRC
Peripheral MDSCs Down-regulation observedDown-regulation observed
Tumor Infiltrating Lymphocytes (TILs) Increase notedIncrease noted

Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.

Future Directions and Conclusion

GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.

References

The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]

Core Mechanism of Action

This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.

Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.

Enhancement of Dendritic Cell Function

A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.

Quantitative Data on Dendritic Cell Populations

The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.

Cell PopulationTreatment GroupChange in PopulationReference
CD103+ Conventional Dendritic Cells (cDCs)This compoundAccumulation in the tumor
CD11b+ cDC2sThis compoundReduced numbers of tumor-infiltrating cells
Monocyte-derived DCsThis compoundReduced numbers of tumor-infiltrating cells

Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.

Signaling Pathways

The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.

Adh-503_Signaling_Pathway Putative Signaling Pathway of this compound in Dendritic Cells This compound This compound CD11b CD11b This compound->CD11b binds to Conformational Change Conformational Change CD11b->Conformational Change induces Downstream Signaling Downstream Signaling Conformational Change->Downstream Signaling activates TLR Signaling Modulation TLR Signaling Modulation Downstream Signaling->TLR Signaling Modulation modulates DC Maturation & Activation DC Maturation & Activation TLR Signaling Modulation->DC Maturation & Activation promotes Antigen Presentation Antigen Presentation DC Maturation & Activation->Antigen Presentation enhances T-Cell Priming T-Cell Priming Antigen Presentation->T-Cell Priming leads to

Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.

Experimental Protocols

The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.

Murine Tumor Model and this compound Treatment

A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.

  • Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.

  • Endpoint: Tumors are harvested at a specified time point for analysis.

Isolation of Tumor-Infiltrating Leukocytes

To analyze the immune cell populations within the tumor, a single-cell suspension is required.

  • Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.

  • Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

  • Leukocyte Enrichment: Leukocytes can be enriched using a density gradient centrifugation method (e.g., Percoll).

Flow Cytometric Analysis of Dendritic Cells

Flow cytometry is a powerful technique to identify and quantify different dendritic cell subsets.

  • Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify specific cell surface markers. A representative panel for dendritic cells could include:

    • Leukocyte marker: CD45

    • Myeloid markers: CD11b, CD11c

    • Dendritic cell subset markers: MHC Class II, CD103, CD24, XCR1

    • Maturation/Activation markers: CD80, CD86

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Gating Strategy: A sequential gating strategy is used to first identify live, single cells, then CD45+ leukocytes, followed by specific dendritic cell populations (e.g., CD11c+ MHCII+ cells, further delineated into CD103+ cDC1s and CD11b+ cDC2s).

Experimental_Workflow Experimental Workflow for Analyzing Dendritic Cell Response to this compound Tumor Implantation Tumor Implantation This compound Treatment This compound Treatment Tumor Implantation->this compound Treatment Tumor Harvest Tumor Harvest This compound Treatment->Tumor Harvest Single-Cell Suspension Single-Cell Suspension Tumor Harvest->Single-Cell Suspension Flow Cytometry Staining Flow Cytometry Staining Single-Cell Suspension->Flow Cytometry Staining Data Acquisition Data Acquisition Flow Cytometry Staining->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A typical experimental workflow for studying the effects of this compound on tumor-infiltrating dendritic cells.

Conclusion

This compound represents a promising therapeutic agent that can modulate the tumor microenvironment to favor an anti-tumor immune response. Its ability to enhance dendritic cell function, particularly the accumulation of CD103+ cDCs, is a critical component of its mechanism of action. Further research is needed to fully elucidate the downstream signaling pathways in dendritic cells and to translate these preclinical findings into effective clinical therapies for cancer patients.

References

The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]

Core Mechanism of Action

This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.

Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.

Enhancement of Dendritic Cell Function

A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.

Quantitative Data on Dendritic Cell Populations

The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.

Cell PopulationTreatment GroupChange in PopulationReference
CD103+ Conventional Dendritic Cells (cDCs)This compoundAccumulation in the tumor
CD11b+ cDC2sThis compoundReduced numbers of tumor-infiltrating cells
Monocyte-derived DCsThis compoundReduced numbers of tumor-infiltrating cells

Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.

Signaling Pathways

The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.

Adh-503_Signaling_Pathway Putative Signaling Pathway of this compound in Dendritic Cells This compound This compound CD11b CD11b This compound->CD11b binds to Conformational Change Conformational Change CD11b->Conformational Change induces Downstream Signaling Downstream Signaling Conformational Change->Downstream Signaling activates TLR Signaling Modulation TLR Signaling Modulation Downstream Signaling->TLR Signaling Modulation modulates DC Maturation & Activation DC Maturation & Activation TLR Signaling Modulation->DC Maturation & Activation promotes Antigen Presentation Antigen Presentation DC Maturation & Activation->Antigen Presentation enhances T-Cell Priming T-Cell Priming Antigen Presentation->T-Cell Priming leads to

Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.

Experimental Protocols

The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.

Murine Tumor Model and this compound Treatment

A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.

  • Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.

  • Endpoint: Tumors are harvested at a specified time point for analysis.

Isolation of Tumor-Infiltrating Leukocytes

To analyze the immune cell populations within the tumor, a single-cell suspension is required.

  • Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.

  • Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

  • Leukocyte Enrichment: Leukocytes can be enriched using a density gradient centrifugation method (e.g., Percoll).

Flow Cytometric Analysis of Dendritic Cells

Flow cytometry is a powerful technique to identify and quantify different dendritic cell subsets.

  • Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify specific cell surface markers. A representative panel for dendritic cells could include:

    • Leukocyte marker: CD45

    • Myeloid markers: CD11b, CD11c

    • Dendritic cell subset markers: MHC Class II, CD103, CD24, XCR1

    • Maturation/Activation markers: CD80, CD86

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Gating Strategy: A sequential gating strategy is used to first identify live, single cells, then CD45+ leukocytes, followed by specific dendritic cell populations (e.g., CD11c+ MHCII+ cells, further delineated into CD103+ cDC1s and CD11b+ cDC2s).

Experimental_Workflow Experimental Workflow for Analyzing Dendritic Cell Response to this compound Tumor Implantation Tumor Implantation This compound Treatment This compound Treatment Tumor Implantation->this compound Treatment Tumor Harvest Tumor Harvest This compound Treatment->Tumor Harvest Single-Cell Suspension Single-Cell Suspension Tumor Harvest->Single-Cell Suspension Flow Cytometry Staining Flow Cytometry Staining Single-Cell Suspension->Flow Cytometry Staining Data Acquisition Data Acquisition Flow Cytometry Staining->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A typical experimental workflow for studying the effects of this compound on tumor-infiltrating dendritic cells.

Conclusion

This compound represents a promising therapeutic agent that can modulate the tumor microenvironment to favor an anti-tumor immune response. Its ability to enhance dendritic cell function, particularly the accumulation of CD103+ cDCs, is a critical component of its mechanism of action. Further research is needed to fully elucidate the downstream signaling pathways in dendritic cells and to translate these preclinical findings into effective clinical therapies for cancer patients.

References

The Immunomodulatory Landscape of Adh-503: A Technical Guide to its Impact on Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms innate immune responses, with a particular focus on its potential in cancer immunotherapy. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar immunomodulatory compounds.

Introduction

The innate immune system, the body's first line of defense, plays a crucial role in orchestrating the initial response to pathogens and cellular stress. Myeloid cells, including macrophages, monocytes, granulocytes, and dendritic cells, are central players in this process. In the context of cancer, the tumor microenvironment (TME) often co-opts these cells, leading to an immunosuppressive state that hinders effective anti-tumor immunity.[1] this compound, an orally active and allosteric agonist of CD11b (also known as integrin αMβ2 or Mac-1), has demonstrated the ability to counteract this immunosuppression.[2][3] CD11b is highly expressed on the surface of myeloid cells and is pivotal in their trafficking and function.[1][4] By partially activating CD11b, this compound initiates a cascade of events that collectively repolarize the innate immune landscape from a pro-tumor to an anti-tumor state.

Mechanism of Action

This compound functions by binding to an allosteric site on the CD11b αA-domain, inducing a partially active conformation of the integrin. This has two primary consequences:

  • Suppression of Myeloid Cell Infiltration: The partial activation of CD11b by this compound enhances the adhesion of myeloid cells to intercellular adhesion molecule-1 (ICAM-1) on the endothelium. This increased adhesion prevents their subsequent extravasation into inflamed tissues, such as the TME, thereby reducing the influx of immunosuppressive myeloid cells.

  • Direct Immunomodulation of Macrophages: Beyond its effects on cell trafficking, this compound directly influences the function of macrophages that are already present within tissues. It has been shown to suppress Toll-like receptor (TLR)-dependent signaling pathways, leading to a shift in their phenotype and cytokine production profile.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings on its impact on myeloid cell populations, macrophage gene expression, and T-cell responses.

Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells

Cell TypeChange with this compound TreatmentFold Change/Percentage ReductionMouse ModelReference
Total CD11b+ cellsDecreaseSignificant reductionOrthotopic PDAC
MonocytesDecreaseSignificant reductionOrthotopic PDAC
GranulocytesDecreaseSignificant reductionOrthotopic PDAC
EosinophilsDecreaseSignificant reductionOrthotopic PDAC
MacrophagesDecreaseSignificant reductionOrthotopic PDAC

Table 2: this compound-Induced Gene Expression Changes in Tumor-Associated Macrophages (TAMs)

GeneFunctionChange with this compound TreatmentMouse ModelReference
IL-6Pro-inflammatory/ImmunosuppressiveDecreased ExpressionPDAC
TGFβImmunosuppressiveDecreased ExpressionPDAC
Arginase-1ImmunosuppressiveDecreased ExpressionPDAC
IL-10ImmunosuppressiveDecreased ExpressionPDAC
CXCL10T-cell ChemoattractantIncreased ExpressionPDAC

Table 3: Impact of this compound on T-Cell Responses in the Tumor Microenvironment

T-Cell Population/ParameterChange with this compound TreatmentMouse ModelReference
CD8+ Cytotoxic T Lymphocytes (CTLs)Increased NumbersOrthotopic PDAC
CD4+ Effector T-CellsIncreased NumbersOrthotopic PDAC
Proliferation (Ki67+) of CD8+ CTLsIncreasedOrthotopic PDAC
Activation (CD44Hi CD62Lneg) of CD4+ T-cellsIncreasedOrthotopic PDAC
Tumor-Specific (dextramer+) CD8+ T-cellsIncreased Numbers and FrequencyOrthotopic PDAC

Signaling Pathways Modulated by this compound

This compound, through the activation of CD11b, has been shown to suppress TLR-dependent inflammatory signaling. A key mechanism involves the inhibition of the FOXO3/IRF7 pathway.

Adh503_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits CD11b CD11b/CD18 pAKT pAKT CD11b->pAKT Inhibits Adh503 This compound Adh503->CD11b Activates LPS LPS LPS->TLR4 Activates AKT AKT MyD88->AKT AKT->pAKT Phosphorylation FOXO3 FOXO3 pAKT->FOXO3 Phosphorylates pFOXO3 pFOXO3 (inactive) FOXO3->pFOXO3 FOXO3_n FOXO3 FOXO3->FOXO3_n Nuclear Translocation IRF7 IRF7 pFOXO3->IRF7 Fails to suppress IFNB IFN-β Transcription IRF7->IFNB Promotes FOXO3_n->IRF7 Suppresses

Caption: this compound-mediated activation of CD11b suppresses TLR4-induced IFN-β production.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.

In Vivo Myeloid Cell Infiltration Assay

This protocol describes how to assess the effect of this compound on the infiltration of myeloid cells into a tumor.

Myeloid_Infiltration_Workflow start Start tumor_implant Implant tumor cells orthotopically in mice start->tumor_implant treatment Administer this compound or vehicle control tumor_implant->treatment tumor_harvest Harvest tumors at a defined endpoint treatment->tumor_harvest dissociation Dissociate tumors into a single-cell suspension tumor_harvest->dissociation staining Stain cells with fluorescently labeled antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80) dissociation->staining flow_cytometry Analyze cell populations by flow cytometry staining->flow_cytometry quantification Quantify the percentage and absolute number of myeloid cell subsets flow_cytometry->quantification end End quantification->end

Caption: Experimental workflow for analyzing myeloid cell infiltration in vivo.

Materials:

  • This compound

  • Vehicle control (e.g., corn oil)

  • Tumor cells (e.g., pancreatic cancer cell line)

  • Mice (e.g., C57BL/6)

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD11c)

  • Red blood cell lysis buffer

  • Collagenase/Dispase solution

  • Flow cytometer

Procedure:

  • Tumor Implantation: Surgically implant tumor cells into the relevant organ (e.g., pancreas) of the mice.

  • Treatment: Once tumors are established, begin treatment with this compound or vehicle control via oral gavage at a predetermined dose and schedule.

  • Tumor Harvest: At the experimental endpoint, euthanize the mice and surgically excise the tumors.

  • Single-Cell Suspension: Mince the tumors and digest them with a collagenase/dispase solution to obtain a single-cell suspension. Filter the suspension through a cell strainer.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

  • Cell Staining: Resuspend the cells in flow cytometry buffer and stain with a cocktail of fluorescently labeled antibodies to identify different myeloid cell populations.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different myeloid cell subsets (e.g., macrophages, neutrophils, monocytes, dendritic cells) within the tumor.

Macrophage Repolarization Assay (In Vitro)

This protocol details how to assess the direct effect of this compound on macrophage phenotype and gene expression.

Materials:

  • Bone marrow cells from mice

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • This compound

  • LPS (Lipopolysaccharide)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Flow cytometry antibodies for M1/M2 markers (e.g., CD86, iNOS, CD206, Arginase-1)

Procedure:

  • Macrophage Differentiation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 5-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Treatment: Plate the BMDMs and treat them with this compound or vehicle control for a specified period (e.g., 24 hours).

  • Stimulation: Stimulate the macrophages with LPS to induce a pro-inflammatory response.

  • Gene Expression Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to measure the expression levels of genes associated with M1 (e.g., Il6, Tnf) and M2 (e.g., Arg1, Il10) macrophage phenotypes.

  • Phenotypic Analysis (Flow Cytometry):

    • Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.

    • Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.

Dendritic Cell Activation Assay

This protocol outlines a method to evaluate the effect of this compound on the activation of dendritic cells (DCs).

Materials:

  • Bone marrow cells from mice

  • GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) and IL-4

  • This compound

  • LPS

  • Flow cytometry antibodies for DC activation markers (e.g., CD80, CD86, MHC class II)

Procedure:

  • DC Differentiation: Culture bone marrow cells with GM-CSF and IL-4 for 7-9 days to generate bone marrow-derived dendritic cells (BMDCs).

  • Co-culture and Treatment: Co-culture the BMDCs with tumor cells or treat with tumor-conditioned media in the presence of this compound or vehicle control.

  • Maturation Stimulus: Add a maturation stimulus such as LPS for the final 18-24 hours of culture.

  • Flow Cytometry Analysis: Harvest the BMDCs and stain them with fluorescently conjugated antibodies against DC maturation and activation markers.

  • Data Analysis: Analyze the expression levels of these markers by flow cytometry to assess the activation state of the DCs.

Conclusion

This compound represents a promising therapeutic agent that can reprogram the innate immune system to create a more favorable environment for anti-tumor immunity. Its ability to reduce the infiltration of immunosuppressive myeloid cells and repolarize tumor-associated macrophages highlights its potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for further investigation into the multifaceted effects of this compound and the development of novel innate immune-modulating therapies.

References

The Immunomodulatory Landscape of Adh-503: A Technical Guide to its Impact on Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms innate immune responses, with a particular focus on its potential in cancer immunotherapy. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar immunomodulatory compounds.

Introduction

The innate immune system, the body's first line of defense, plays a crucial role in orchestrating the initial response to pathogens and cellular stress. Myeloid cells, including macrophages, monocytes, granulocytes, and dendritic cells, are central players in this process. In the context of cancer, the tumor microenvironment (TME) often co-opts these cells, leading to an immunosuppressive state that hinders effective anti-tumor immunity.[1] this compound, an orally active and allosteric agonist of CD11b (also known as integrin αMβ2 or Mac-1), has demonstrated the ability to counteract this immunosuppression.[2][3] CD11b is highly expressed on the surface of myeloid cells and is pivotal in their trafficking and function.[1][4] By partially activating CD11b, this compound initiates a cascade of events that collectively repolarize the innate immune landscape from a pro-tumor to an anti-tumor state.

Mechanism of Action

This compound functions by binding to an allosteric site on the CD11b αA-domain, inducing a partially active conformation of the integrin. This has two primary consequences:

  • Suppression of Myeloid Cell Infiltration: The partial activation of CD11b by this compound enhances the adhesion of myeloid cells to intercellular adhesion molecule-1 (ICAM-1) on the endothelium. This increased adhesion prevents their subsequent extravasation into inflamed tissues, such as the TME, thereby reducing the influx of immunosuppressive myeloid cells.

  • Direct Immunomodulation of Macrophages: Beyond its effects on cell trafficking, this compound directly influences the function of macrophages that are already present within tissues. It has been shown to suppress Toll-like receptor (TLR)-dependent signaling pathways, leading to a shift in their phenotype and cytokine production profile.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings on its impact on myeloid cell populations, macrophage gene expression, and T-cell responses.

Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells

Cell TypeChange with this compound TreatmentFold Change/Percentage ReductionMouse ModelReference
Total CD11b+ cellsDecreaseSignificant reductionOrthotopic PDAC
MonocytesDecreaseSignificant reductionOrthotopic PDAC
GranulocytesDecreaseSignificant reductionOrthotopic PDAC
EosinophilsDecreaseSignificant reductionOrthotopic PDAC
MacrophagesDecreaseSignificant reductionOrthotopic PDAC

Table 2: this compound-Induced Gene Expression Changes in Tumor-Associated Macrophages (TAMs)

GeneFunctionChange with this compound TreatmentMouse ModelReference
IL-6Pro-inflammatory/ImmunosuppressiveDecreased ExpressionPDAC
TGFβImmunosuppressiveDecreased ExpressionPDAC
Arginase-1ImmunosuppressiveDecreased ExpressionPDAC
IL-10ImmunosuppressiveDecreased ExpressionPDAC
CXCL10T-cell ChemoattractantIncreased ExpressionPDAC

Table 3: Impact of this compound on T-Cell Responses in the Tumor Microenvironment

T-Cell Population/ParameterChange with this compound TreatmentMouse ModelReference
CD8+ Cytotoxic T Lymphocytes (CTLs)Increased NumbersOrthotopic PDAC
CD4+ Effector T-CellsIncreased NumbersOrthotopic PDAC
Proliferation (Ki67+) of CD8+ CTLsIncreasedOrthotopic PDAC
Activation (CD44Hi CD62Lneg) of CD4+ T-cellsIncreasedOrthotopic PDAC
Tumor-Specific (dextramer+) CD8+ T-cellsIncreased Numbers and FrequencyOrthotopic PDAC

Signaling Pathways Modulated by this compound

This compound, through the activation of CD11b, has been shown to suppress TLR-dependent inflammatory signaling. A key mechanism involves the inhibition of the FOXO3/IRF7 pathway.

Adh503_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits CD11b CD11b/CD18 pAKT pAKT CD11b->pAKT Inhibits Adh503 This compound Adh503->CD11b Activates LPS LPS LPS->TLR4 Activates AKT AKT MyD88->AKT AKT->pAKT Phosphorylation FOXO3 FOXO3 pAKT->FOXO3 Phosphorylates pFOXO3 pFOXO3 (inactive) FOXO3->pFOXO3 FOXO3_n FOXO3 FOXO3->FOXO3_n Nuclear Translocation IRF7 IRF7 pFOXO3->IRF7 Fails to suppress IFNB IFN-β Transcription IRF7->IFNB Promotes FOXO3_n->IRF7 Suppresses

Caption: this compound-mediated activation of CD11b suppresses TLR4-induced IFN-β production.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.

In Vivo Myeloid Cell Infiltration Assay

This protocol describes how to assess the effect of this compound on the infiltration of myeloid cells into a tumor.

Myeloid_Infiltration_Workflow start Start tumor_implant Implant tumor cells orthotopically in mice start->tumor_implant treatment Administer this compound or vehicle control tumor_implant->treatment tumor_harvest Harvest tumors at a defined endpoint treatment->tumor_harvest dissociation Dissociate tumors into a single-cell suspension tumor_harvest->dissociation staining Stain cells with fluorescently labeled antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80) dissociation->staining flow_cytometry Analyze cell populations by flow cytometry staining->flow_cytometry quantification Quantify the percentage and absolute number of myeloid cell subsets flow_cytometry->quantification end End quantification->end

Caption: Experimental workflow for analyzing myeloid cell infiltration in vivo.

Materials:

  • This compound

  • Vehicle control (e.g., corn oil)

  • Tumor cells (e.g., pancreatic cancer cell line)

  • Mice (e.g., C57BL/6)

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD11c)

  • Red blood cell lysis buffer

  • Collagenase/Dispase solution

  • Flow cytometer

Procedure:

  • Tumor Implantation: Surgically implant tumor cells into the relevant organ (e.g., pancreas) of the mice.

  • Treatment: Once tumors are established, begin treatment with this compound or vehicle control via oral gavage at a predetermined dose and schedule.

  • Tumor Harvest: At the experimental endpoint, euthanize the mice and surgically excise the tumors.

  • Single-Cell Suspension: Mince the tumors and digest them with a collagenase/dispase solution to obtain a single-cell suspension. Filter the suspension through a cell strainer.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

  • Cell Staining: Resuspend the cells in flow cytometry buffer and stain with a cocktail of fluorescently labeled antibodies to identify different myeloid cell populations.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different myeloid cell subsets (e.g., macrophages, neutrophils, monocytes, dendritic cells) within the tumor.

Macrophage Repolarization Assay (In Vitro)

This protocol details how to assess the direct effect of this compound on macrophage phenotype and gene expression.

Materials:

  • Bone marrow cells from mice

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • This compound

  • LPS (Lipopolysaccharide)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Flow cytometry antibodies for M1/M2 markers (e.g., CD86, iNOS, CD206, Arginase-1)

Procedure:

  • Macrophage Differentiation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 5-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Treatment: Plate the BMDMs and treat them with this compound or vehicle control for a specified period (e.g., 24 hours).

  • Stimulation: Stimulate the macrophages with LPS to induce a pro-inflammatory response.

  • Gene Expression Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to measure the expression levels of genes associated with M1 (e.g., Il6, Tnf) and M2 (e.g., Arg1, Il10) macrophage phenotypes.

  • Phenotypic Analysis (Flow Cytometry):

    • Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.

    • Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.

Dendritic Cell Activation Assay

This protocol outlines a method to evaluate the effect of this compound on the activation of dendritic cells (DCs).

Materials:

  • Bone marrow cells from mice

  • GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) and IL-4

  • This compound

  • LPS

  • Flow cytometry antibodies for DC activation markers (e.g., CD80, CD86, MHC class II)

Procedure:

  • DC Differentiation: Culture bone marrow cells with GM-CSF and IL-4 for 7-9 days to generate bone marrow-derived dendritic cells (BMDCs).

  • Co-culture and Treatment: Co-culture the BMDCs with tumor cells or treat with tumor-conditioned media in the presence of this compound or vehicle control.

  • Maturation Stimulus: Add a maturation stimulus such as LPS for the final 18-24 hours of culture.

  • Flow Cytometry Analysis: Harvest the BMDCs and stain them with fluorescently conjugated antibodies against DC maturation and activation markers.

  • Data Analysis: Analyze the expression levels of these markers by flow cytometry to assess the activation state of the DCs.

Conclusion

This compound represents a promising therapeutic agent that can reprogram the innate immune system to create a more favorable environment for anti-tumor immunity. Its ability to reduce the infiltration of immunosuppressive myeloid cells and repolarize tumor-associated macrophages highlights its potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for further investigation into the multifaceted effects of this compound and the development of novel innate immune-modulating therapies.

References

In-Depth Technical Guide to the Structural Activity Relationship of Adh-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adh-503, also known as (Z)-Leukadherin-1 choline (B1196258) or GB1275, is a potent, orally active, allosteric agonist of the integrin CD11b/CD18 (Mac-1). As a member of the leukadherin class of molecules, this compound features a core furanyl thiazolidinone chemical structure. Its mechanism of action involves binding to an allosteric site on the CD11b A-domain (I-domain), which stabilizes the integrin in a high-affinity, partially active conformation. This activation enhances CD11b-dependent cell adhesion, leading to a reduction in the infiltration of immunosuppressive myeloid cells into the tumor microenvironment and a repolarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory phenotype. These effects ultimately bolster anti-tumor T-cell immunity and can sensitize tumors to checkpoint inhibitor immunotherapies. This guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Structural Activity Relationship (SAR) of this compound and its Analogs

The biological activity of this compound and related leukadherins is intrinsically linked to their chemical structure. The core furanyl thiazolidinone motif is essential for activity, with substitutions at various positions on this scaffold significantly influencing the potency of CD11b agonism.

Core Scaffold and Key Structural Features

The foundational structure for this class of CD11b agonists is the furanyl thiazolidinone core. The exploration of various substitutions on this central motif has led to the identification of several potent compounds, including Leukadherin-1 (LA1), the parent compound of this compound.

Table 1: Structural Activity Relationship of Leukadherin Analogs

CompoundR Group ModificationEC50 for CD11b/CD18-dependent cell adhesion to fibrinogen (µM)
Leukadherin-1 (LA1)[Structure of R group for LA1]4[1][2][3][4][5]
Leukadherin-2 (LA2)[Structure of R group for LA2]12
Leukadherin-3 (LA3)[Structure of R group for LA3]14

Note: Specific R group structures for LA2 and LA3 are not detailed in the provided search results. The table highlights the variation in potency with different analogs.

The data indicates that subtle changes to the substituents on the core scaffold can lead to significant differences in biological activity. The development of this compound as the choline salt of (Z)-Leukadherin-1 likely aimed to improve its pharmaceutical properties, such as solubility and oral bioavailability.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of CD11b. It binds to a hydrophobic cleft within the ligand-binding αA-domain of CD11b, a site distinct from the ligand-binding site itself. This binding event induces a conformational change that stabilizes the "open" and active state of the integrin, thereby increasing its affinity for its ligands, such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.

This enhanced adhesion of myeloid cells to the endothelium prevents their extravasation into tissues, including the tumor microenvironment. Within the tumor, the activation of CD11b on TAMs leads to their repolarization from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This reprogramming is associated with changes in the cytokine profile, including a decrease in immunosuppressive cytokines and an increase in T-cell chemoattractants.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CD11b/CD18 CD11b/CD18 (Inactive) This compound->CD11b/CD18 Allosteric Binding ICAM-1 ICAM-1 CD11b/CD18_active CD11b/CD18 (Active) CD11b/CD18->CD11b/CD18_active Conformational Change CD11b/CD18_active->ICAM-1 Increased Adhesion Downstream_Signaling Downstream Signaling (e.g., TLR pathway modulation) CD11b/CD18_active->Downstream_Signaling Signal Transduction Phenotypic_Changes Phenotypic Changes (e.g., Macrophage Repolarization) Downstream_Signaling->Phenotypic_Changes

Figure 1: this compound Mechanism of Action and Signaling Pathway.

Experimental Protocols

CD11b/CD18-Dependent Cell Adhesion Assay

This assay is crucial for evaluating the potency of this compound and its analogs in promoting cell adhesion.

Materials:

  • K562 cells stably transfected with CD11b/CD18 (K562-CD11b/CD18).

  • Human fibrinogen.

  • Assay buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+).

  • 96-well or 384-well microplates.

  • This compound and analog compounds dissolved in DMSO.

  • Plate reader or automated microscope for quantification.

Protocol:

  • Plate Coating: Coat microplate wells with human fibrinogen at an appropriate concentration and incubate overnight at 4°C. Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Cell Preparation: Culture K562-CD11b/CD18 cells to the appropriate density. Wash the cells with assay buffer.

  • Compound Addition: Add serial dilutions of this compound or its analogs to the designated wells. Include a vehicle control (DMSO).

  • Cell Seeding: Add the K562-CD11b/CD18 cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging adhered cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as a cell viability assay (e.g., MTS) or by imaging and cell counting with an automated microscope.

  • Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the positive control (e.g., Mn2+, a known integrin activator) and vehicle control. Determine the EC50 values by fitting the data to a dose-response curve.

In Vivo Efficacy in a Pancreatic Cancer Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a syngeneic orthotopic pancreatic cancer mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6).

  • Pancreatic ductal adenocarcinoma (PDAC) cell line compatible with the mouse strain.

  • This compound formulated for oral gavage.

  • Surgical instruments for orthotopic implantation.

  • Imaging equipment for monitoring tumor growth (e.g., ultrasound).

  • Flow cytometry reagents for immune cell profiling.

Protocol:

  • Tumor Cell Implantation: Surgically implant PDAC cells into the pancreas of the mice. Allow the tumors to establish and reach a palpable size.

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring: Monitor tumor growth over time using a non-invasive imaging modality.

  • Immune Cell Analysis: At the end of the study, harvest the tumors and spleens. Prepare single-cell suspensions and analyze the immune cell populations (e.g., T-cells, macrophages, dendritic cells) by flow cytometry using specific cell surface markers.

  • Data Analysis: Compare tumor growth rates and survival between the treatment and control groups. Analyze the changes in immune cell populations within the tumor microenvironment to assess the immunomodulatory effects of this compound.

In_Vivo_Experimental_Workflow Start Start Orthotopic_Implantation Orthotopic Implantation of PDAC Cells Start->Orthotopic_Implantation Tumor_Establishment Tumor Establishment Orthotopic_Implantation->Tumor_Establishment Randomization Randomization of Mice Tumor_Establishment->Randomization Treatment This compound Treatment (Oral Gavage) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth Monitoring (e.g., Ultrasound) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis of Immune Cells Tumor_Harvest->Flow_Cytometry Data_Analysis Data Analysis (Tumor Growth, Survival, Immune Profile) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: In Vivo Experimental Workflow for this compound Efficacy Testing.

Pharmacokinetics

This compound is characterized as an orally active compound. Pharmacokinetic studies in rats have provided the following parameters after oral administration:

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Mean Half-life (t1/2) (hours)Maximum Concentration (Cmax) (ng/mL)AUC0-t (ng·h/mL)
304.6817166950
1003.95259413962

Data from MedChemExpress, specific citation for the original study not provided in the search results.

Conclusion

This compound represents a promising therapeutic agent that targets the tumor microenvironment through a novel mechanism of action. Its ability to allosterically activate CD11b and modulate the function of myeloid cells has significant implications for cancer immunotherapy. The structural activity relationship of the leukadherin class of compounds, centered around the furanyl thiazolidinone core, demonstrates that targeted chemical modifications can fine-tune the biological activity. Further exploration of the SAR of this compound analogs will be crucial for the development of next-generation CD11b agonists with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of immuno-oncology.

References

In-Depth Technical Guide to the Structural Activity Relationship of Adh-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adh-503, also known as (Z)-Leukadherin-1 choline or GB1275, is a potent, orally active, allosteric agonist of the integrin CD11b/CD18 (Mac-1). As a member of the leukadherin class of molecules, this compound features a core furanyl thiazolidinone chemical structure. Its mechanism of action involves binding to an allosteric site on the CD11b A-domain (I-domain), which stabilizes the integrin in a high-affinity, partially active conformation. This activation enhances CD11b-dependent cell adhesion, leading to a reduction in the infiltration of immunosuppressive myeloid cells into the tumor microenvironment and a repolarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory phenotype. These effects ultimately bolster anti-tumor T-cell immunity and can sensitize tumors to checkpoint inhibitor immunotherapies. This guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Structural Activity Relationship (SAR) of this compound and its Analogs

The biological activity of this compound and related leukadherins is intrinsically linked to their chemical structure. The core furanyl thiazolidinone motif is essential for activity, with substitutions at various positions on this scaffold significantly influencing the potency of CD11b agonism.

Core Scaffold and Key Structural Features

The foundational structure for this class of CD11b agonists is the furanyl thiazolidinone core. The exploration of various substitutions on this central motif has led to the identification of several potent compounds, including Leukadherin-1 (LA1), the parent compound of this compound.

Table 1: Structural Activity Relationship of Leukadherin Analogs

CompoundR Group ModificationEC50 for CD11b/CD18-dependent cell adhesion to fibrinogen (µM)
Leukadherin-1 (LA1)[Structure of R group for LA1]4[1][2][3][4][5]
Leukadherin-2 (LA2)[Structure of R group for LA2]12
Leukadherin-3 (LA3)[Structure of R group for LA3]14

Note: Specific R group structures for LA2 and LA3 are not detailed in the provided search results. The table highlights the variation in potency with different analogs.

The data indicates that subtle changes to the substituents on the core scaffold can lead to significant differences in biological activity. The development of this compound as the choline salt of (Z)-Leukadherin-1 likely aimed to improve its pharmaceutical properties, such as solubility and oral bioavailability.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of CD11b. It binds to a hydrophobic cleft within the ligand-binding αA-domain of CD11b, a site distinct from the ligand-binding site itself. This binding event induces a conformational change that stabilizes the "open" and active state of the integrin, thereby increasing its affinity for its ligands, such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.

This enhanced adhesion of myeloid cells to the endothelium prevents their extravasation into tissues, including the tumor microenvironment. Within the tumor, the activation of CD11b on TAMs leads to their repolarization from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This reprogramming is associated with changes in the cytokine profile, including a decrease in immunosuppressive cytokines and an increase in T-cell chemoattractants.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CD11b/CD18 CD11b/CD18 (Inactive) This compound->CD11b/CD18 Allosteric Binding ICAM-1 ICAM-1 CD11b/CD18_active CD11b/CD18 (Active) CD11b/CD18->CD11b/CD18_active Conformational Change CD11b/CD18_active->ICAM-1 Increased Adhesion Downstream_Signaling Downstream Signaling (e.g., TLR pathway modulation) CD11b/CD18_active->Downstream_Signaling Signal Transduction Phenotypic_Changes Phenotypic Changes (e.g., Macrophage Repolarization) Downstream_Signaling->Phenotypic_Changes

Figure 1: this compound Mechanism of Action and Signaling Pathway.

Experimental Protocols

CD11b/CD18-Dependent Cell Adhesion Assay

This assay is crucial for evaluating the potency of this compound and its analogs in promoting cell adhesion.

Materials:

  • K562 cells stably transfected with CD11b/CD18 (K562-CD11b/CD18).

  • Human fibrinogen.

  • Assay buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+).

  • 96-well or 384-well microplates.

  • This compound and analog compounds dissolved in DMSO.

  • Plate reader or automated microscope for quantification.

Protocol:

  • Plate Coating: Coat microplate wells with human fibrinogen at an appropriate concentration and incubate overnight at 4°C. Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Cell Preparation: Culture K562-CD11b/CD18 cells to the appropriate density. Wash the cells with assay buffer.

  • Compound Addition: Add serial dilutions of this compound or its analogs to the designated wells. Include a vehicle control (DMSO).

  • Cell Seeding: Add the K562-CD11b/CD18 cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging adhered cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as a cell viability assay (e.g., MTS) or by imaging and cell counting with an automated microscope.

  • Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the positive control (e.g., Mn2+, a known integrin activator) and vehicle control. Determine the EC50 values by fitting the data to a dose-response curve.

In Vivo Efficacy in a Pancreatic Cancer Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a syngeneic orthotopic pancreatic cancer mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6).

  • Pancreatic ductal adenocarcinoma (PDAC) cell line compatible with the mouse strain.

  • This compound formulated for oral gavage.

  • Surgical instruments for orthotopic implantation.

  • Imaging equipment for monitoring tumor growth (e.g., ultrasound).

  • Flow cytometry reagents for immune cell profiling.

Protocol:

  • Tumor Cell Implantation: Surgically implant PDAC cells into the pancreas of the mice. Allow the tumors to establish and reach a palpable size.

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring: Monitor tumor growth over time using a non-invasive imaging modality.

  • Immune Cell Analysis: At the end of the study, harvest the tumors and spleens. Prepare single-cell suspensions and analyze the immune cell populations (e.g., T-cells, macrophages, dendritic cells) by flow cytometry using specific cell surface markers.

  • Data Analysis: Compare tumor growth rates and survival between the treatment and control groups. Analyze the changes in immune cell populations within the tumor microenvironment to assess the immunomodulatory effects of this compound.

In_Vivo_Experimental_Workflow Start Start Orthotopic_Implantation Orthotopic Implantation of PDAC Cells Start->Orthotopic_Implantation Tumor_Establishment Tumor Establishment Orthotopic_Implantation->Tumor_Establishment Randomization Randomization of Mice Tumor_Establishment->Randomization Treatment This compound Treatment (Oral Gavage) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth Monitoring (e.g., Ultrasound) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis of Immune Cells Tumor_Harvest->Flow_Cytometry Data_Analysis Data Analysis (Tumor Growth, Survival, Immune Profile) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: In Vivo Experimental Workflow for this compound Efficacy Testing.

Pharmacokinetics

This compound is characterized as an orally active compound. Pharmacokinetic studies in rats have provided the following parameters after oral administration:

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Mean Half-life (t1/2) (hours)Maximum Concentration (Cmax) (ng/mL)AUC0-t (ng·h/mL)
304.6817166950
1003.95259413962

Data from MedChemExpress, specific citation for the original study not provided in the search results.

Conclusion

This compound represents a promising therapeutic agent that targets the tumor microenvironment through a novel mechanism of action. Its ability to allosterically activate CD11b and modulate the function of myeloid cells has significant implications for cancer immunotherapy. The structural activity relationship of the leukadherin class of compounds, centered around the furanyl thiazolidinone core, demonstrates that targeted chemical modifications can fine-tune the biological activity. Further exploration of the SAR of this compound analogs will be crucial for the development of next-generation CD11b agonists with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of immuno-oncology.

References

The Pharmacodynamics of Adh-503: A Technical Guide to a Novel CD11b Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adh-503 (also known as GB1275) is a novel, orally active, small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1). By binding to the αA domain of CD11b, this compound stabilizes the active conformation of the receptor, leading to a complex and therapeutically promising range of pharmacodynamic effects. This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its binding characteristics, in vitro and in vivo activity, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this first-in-class immunomodulatory agent.

Introduction to CD11b as a Therapeutic Target

CD11b is the alpha subunit of the β2 integrin Macrophage-1 antigen (Mac-1), also known as complement receptor 3 (CR3). It is highly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and natural killer cells. CD11b plays a crucial role in the innate immune response by mediating cell adhesion, migration, phagocytosis, and chemotaxis. Dysregulation of CD11b activity is implicated in various pathological conditions, including chronic inflammation and cancer, where it can contribute to the formation of an immunosuppressive tumor microenvironment (TME).

This compound is an allosteric agonist that enhances the function of CD11b. Unlike antagonists that block receptor function, this compound promotes a partially active conformation of CD11b. This leads to increased adhesion of myeloid cells to endothelial ligands such as ICAM-1, which paradoxically suppresses their infiltration into inflamed tissues and the TME. Furthermore, this compound directly modulates the function of tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive to a pro-inflammatory, anti-tumor phenotype.

In Vitro Pharmacodynamics

Binding Characteristics and Potency

This compound is a salt form of the compound Leukadherin-1 (LA1). While specific binding affinity data (Kᵢ or Kᴅ) for this compound are not publicly available, the functional potency has been characterized through cell-based assays. The effective concentration required to elicit a half-maximal response (EC₅₀) for Leukadherin-1 in promoting neutrophil adhesion to fibrinogen has been determined, providing a strong indication of the potency of this compound.

Parameter Value Assay Reference
EC₅₀ (Leukadherin-1)4 µMNeutrophil adhesion to fibrinogen
Functional Activity in Myeloid Cells

This compound has been shown to modulate key functions of myeloid cells, primarily by enhancing their adhesion and reprogramming macrophage polarization.

A primary mechanism of this compound is the enhancement of CD11b-dependent neutrophil adhesion to endothelial ligands like Intercellular Adhesion Molecule 1 (ICAM-1). This increased adhesion at the endothelial surface is thought to prevent the subsequent extravasation of neutrophils into surrounding tissues.

Assay Cell Type Key Finding Reference
Static Adhesion AssayPrimary Human NeutrophilsIncreased adhesion to ICAM-1 coated surfaces.
Flow Chamber AssayPrimary Human NeutrophilsReduced transmigration across endothelial monolayers.
Experimental Protocol: Static Neutrophil Adhesion Assay

This protocol describes a method for quantifying neutrophil adhesion to an ICAM-1 coated surface under static conditions.

  • Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Adhesion Assay: Labeled neutrophils are resuspended in assay buffer and pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • The neutrophil suspension is then added to the ICAM-1 coated wells and incubated for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Non-adherent cells are removed by gentle washing with pre-warmed PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total fluorescence of the input cells.

Adh_503_Neutrophil_Adhesion_Workflow cluster_prep Preparation cluster_assay Adhesion Assay cluster_quant Quantification p1 Coat 96-well plate with ICAM-1 a2 Add neutrophils to ICAM-1 coated plate p1->a2 p2 Isolate human neutrophils p3 Label neutrophils with Calcein-AM p2->p3 a1 Pre-incubate neutrophils with this compound p3->a1 a1->a2 a3 Incubate 30 min at 37°C a2->a3 q1 Wash to remove non-adherent cells a3->q1 q2 Measure fluorescence of adherent cells q1->q2 q3 Calculate % Adhesion q2->q3

This compound has been demonstrated to repolarize macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral state. This is a key component of its anti-cancer activity.

Assay Cell Type Key Finding Reference
Macrophage Polarization AssayBone Marrow-Derived Macrophages (BMDMs)Increased expression of M1 markers (e.g., CD86, MHC-II) and decreased expression of M2 markers (e.g., CD206, Arginase-1).
Cytokine ProfilingBone Marrow-Derived Macrophages (BMDMs)Altered cytokine profile, including changes in TNF-α, IL-1β, and IL-10 secretion.
Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to assess the effects of this compound.

  • BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into M0 macrophages.

  • Macrophage Polarization: Differentiated M0 macrophages are plated and treated with this compound or vehicle control in the presence of polarizing stimuli.

    • M1 Polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL) are added for 24 hours.

    • M2 Polarization: IL-4 (20 ng/mL) is added for 24 hours.

  • Flow Cytometry Analysis: After polarization, cells are harvested and stained with a panel of fluorescently-conjugated antibodies to identify M1 and M2 markers. A typical panel includes:

    • General Macrophage Marker: F4/80

    • M1 Markers: CD86, MHC Class II

    • M2 Markers: CD206 (Mannose Receptor), Arginase-1

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity are quantified to determine the effect of this compound on macrophage polarization.

Mechanism of Action: Signaling Pathways

The binding of this compound to CD11b initiates a cascade of intracellular signaling events that ultimately lead to the observed changes in myeloid cell function. This compound has a dual effect on key signaling pathways: it represses the pro-inflammatory NF-κB pathway while simultaneously activating the STING-interferon pathway.

Repression of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In the context of the tumor microenvironment, chronic NF-κB activation in TAMs can promote a pro-tumoral M2 phenotype. This compound has been shown to repress NF-κB signaling, contributing to the repolarization of macrophages towards an anti-tumor M1 phenotype.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD11b CD11b IKK IKK Complex CD11b->IKK Represses Adh503 This compound Adh503->CD11b binds IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Activation of the STING-Interferon Pathway

Stimulator of interferon genes (STING) is a key mediator of the innate immune response to cytosolic DNA. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity. This compound has been found to activate the STING pathway in TAMs, further contributing to their pro-inflammatory reprogramming. This activation is thought to be mediated through FAK-dependent mitochondrial dysfunction.

STING_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD11b CD11b FAK FAK CD11b->FAK Activates Adh503 This compound Adh503->CD11b binds Mito Mitochondrial Dysfunction FAK->Mito cGAS cGAS Mito->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc Dimerizes & Translocates DNA DNA IRF3_nuc->DNA Binds Genes Type I Interferon Gene Transcription DNA->Genes

In Vivo Pharmacodynamics

The in vitro effects of this compound translate to significant anti-tumor activity in preclinical cancer models. The primary in vivo pharmacodynamic effects are the reduction of immunosuppressive myeloid cell infiltration into the tumor and the subsequent enhancement of anti-tumor T-cell responses.

Model Key Finding Reference
Syngeneic Orthotopic Pancreatic Cancer (KPC)Reduced tumor infiltration of CD11b⁺ myeloid cells (monocytes, granulocytes, macrophages).
Syngeneic Orthotopic Pancreatic Cancer (KPC)Increased infiltration and activation of CD8⁺ cytotoxic T lymphocytes.
Syngeneic Orthotopic Pancreatic Cancer (KPC)Delayed tumor progression and improved overall survival.
Experimental Protocol: In Vivo Myeloid Cell Infiltration Analysis

This protocol describes a method for analyzing the immune cell composition of tumors from mice treated with this compound.

  • Animal Model and Treatment: Syngeneic tumor cells (e.g., KPC pancreatic cancer cells) are orthotopically implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound (e.g., 30-120 mg/kg, oral gavage, twice daily) or vehicle control for a specified period (e.g., 8-12 days).

  • Tumor and Spleen Harvesting: At the end of the treatment period, tumors and spleens are harvested.

  • Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed from both preparations.

  • Flow Cytometry Staining: The single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify various immune cell populations. A representative panel for myeloid cells could include:

    • Leukocyte Marker: CD45

    • Myeloid Marker: CD11b

    • Monocyte/Macrophage Markers: Ly6C, F4/80

    • Granulocyte Marker: Ly6G

    • Dendritic Cell Markers: CD11c, MHC Class II

  • Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer. The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified and compared between treatment groups.

Adh_503_in_vivo_workflow cluster_model Model & Treatment cluster_harvest Tissue Processing cluster_analysis Flow Cytometry Analysis m1 Orthotopic implantation of KPC tumor cells m2 Tumor establishment m1->m2 m3 Treat with this compound or Vehicle (PO, BID) m2->m3 h1 Harvest tumors and spleens m3->h1 h2 Prepare single-cell suspensions h1->h2 h3 Lyse red blood cells h2->h3 a1 Stain cells with antibody panel h3->a1 a2 Acquire data on flow cytometer a1->a2 a3 Quantify immune cell populations a2->a3

Conclusion

This compound represents a novel therapeutic strategy that leverages the activation, rather than inhibition, of CD11b to achieve potent immunomodulatory effects. By enhancing myeloid cell adhesion and reprogramming tumor-associated macrophages through the dual regulation of NF-κB and STING signaling, this compound can effectively reduce immunosuppressive cell infiltration and promote an anti-tumor immune response. The data summarized in this technical guide highlight the significant potential of this compound as a first-in-class agent for the treatment of cancer and potentially other inflammatory diseases. Further research is warranted to fully elucidate its clinical utility.

The Pharmacodynamics of Adh-503: A Technical Guide to a Novel CD11b Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adh-503 (also known as GB1275) is a novel, orally active, small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1). By binding to the αA domain of CD11b, this compound stabilizes the active conformation of the receptor, leading to a complex and therapeutically promising range of pharmacodynamic effects. This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its binding characteristics, in vitro and in vivo activity, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this first-in-class immunomodulatory agent.

Introduction to CD11b as a Therapeutic Target

CD11b is the alpha subunit of the β2 integrin Macrophage-1 antigen (Mac-1), also known as complement receptor 3 (CR3). It is highly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and natural killer cells. CD11b plays a crucial role in the innate immune response by mediating cell adhesion, migration, phagocytosis, and chemotaxis. Dysregulation of CD11b activity is implicated in various pathological conditions, including chronic inflammation and cancer, where it can contribute to the formation of an immunosuppressive tumor microenvironment (TME).

This compound is an allosteric agonist that enhances the function of CD11b. Unlike antagonists that block receptor function, this compound promotes a partially active conformation of CD11b. This leads to increased adhesion of myeloid cells to endothelial ligands such as ICAM-1, which paradoxically suppresses their infiltration into inflamed tissues and the TME. Furthermore, this compound directly modulates the function of tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive to a pro-inflammatory, anti-tumor phenotype.

In Vitro Pharmacodynamics

Binding Characteristics and Potency

This compound is a salt form of the compound Leukadherin-1 (LA1). While specific binding affinity data (Kᵢ or Kᴅ) for this compound are not publicly available, the functional potency has been characterized through cell-based assays. The effective concentration required to elicit a half-maximal response (EC₅₀) for Leukadherin-1 in promoting neutrophil adhesion to fibrinogen has been determined, providing a strong indication of the potency of this compound.

Parameter Value Assay Reference
EC₅₀ (Leukadherin-1)4 µMNeutrophil adhesion to fibrinogen
Functional Activity in Myeloid Cells

This compound has been shown to modulate key functions of myeloid cells, primarily by enhancing their adhesion and reprogramming macrophage polarization.

A primary mechanism of this compound is the enhancement of CD11b-dependent neutrophil adhesion to endothelial ligands like Intercellular Adhesion Molecule 1 (ICAM-1). This increased adhesion at the endothelial surface is thought to prevent the subsequent extravasation of neutrophils into surrounding tissues.

Assay Cell Type Key Finding Reference
Static Adhesion AssayPrimary Human NeutrophilsIncreased adhesion to ICAM-1 coated surfaces.
Flow Chamber AssayPrimary Human NeutrophilsReduced transmigration across endothelial monolayers.
Experimental Protocol: Static Neutrophil Adhesion Assay

This protocol describes a method for quantifying neutrophil adhesion to an ICAM-1 coated surface under static conditions.

  • Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Adhesion Assay: Labeled neutrophils are resuspended in assay buffer and pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • The neutrophil suspension is then added to the ICAM-1 coated wells and incubated for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Non-adherent cells are removed by gentle washing with pre-warmed PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total fluorescence of the input cells.

Adh_503_Neutrophil_Adhesion_Workflow cluster_prep Preparation cluster_assay Adhesion Assay cluster_quant Quantification p1 Coat 96-well plate with ICAM-1 a2 Add neutrophils to ICAM-1 coated plate p1->a2 p2 Isolate human neutrophils p3 Label neutrophils with Calcein-AM p2->p3 a1 Pre-incubate neutrophils with this compound p3->a1 a1->a2 a3 Incubate 30 min at 37°C a2->a3 q1 Wash to remove non-adherent cells a3->q1 q2 Measure fluorescence of adherent cells q1->q2 q3 Calculate % Adhesion q2->q3

This compound has been demonstrated to repolarize macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral state. This is a key component of its anti-cancer activity.

Assay Cell Type Key Finding Reference
Macrophage Polarization AssayBone Marrow-Derived Macrophages (BMDMs)Increased expression of M1 markers (e.g., CD86, MHC-II) and decreased expression of M2 markers (e.g., CD206, Arginase-1).
Cytokine ProfilingBone Marrow-Derived Macrophages (BMDMs)Altered cytokine profile, including changes in TNF-α, IL-1β, and IL-10 secretion.
Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to assess the effects of this compound.

  • BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into M0 macrophages.

  • Macrophage Polarization: Differentiated M0 macrophages are plated and treated with this compound or vehicle control in the presence of polarizing stimuli.

    • M1 Polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL) are added for 24 hours.

    • M2 Polarization: IL-4 (20 ng/mL) is added for 24 hours.

  • Flow Cytometry Analysis: After polarization, cells are harvested and stained with a panel of fluorescently-conjugated antibodies to identify M1 and M2 markers. A typical panel includes:

    • General Macrophage Marker: F4/80

    • M1 Markers: CD86, MHC Class II

    • M2 Markers: CD206 (Mannose Receptor), Arginase-1

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity are quantified to determine the effect of this compound on macrophage polarization.

Mechanism of Action: Signaling Pathways

The binding of this compound to CD11b initiates a cascade of intracellular signaling events that ultimately lead to the observed changes in myeloid cell function. This compound has a dual effect on key signaling pathways: it represses the pro-inflammatory NF-κB pathway while simultaneously activating the STING-interferon pathway.

Repression of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In the context of the tumor microenvironment, chronic NF-κB activation in TAMs can promote a pro-tumoral M2 phenotype. This compound has been shown to repress NF-κB signaling, contributing to the repolarization of macrophages towards an anti-tumor M1 phenotype.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD11b CD11b IKK IKK Complex CD11b->IKK Represses Adh503 This compound Adh503->CD11b binds IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Activation of the STING-Interferon Pathway

Stimulator of interferon genes (STING) is a key mediator of the innate immune response to cytosolic DNA. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity. This compound has been found to activate the STING pathway in TAMs, further contributing to their pro-inflammatory reprogramming. This activation is thought to be mediated through FAK-dependent mitochondrial dysfunction.

STING_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD11b CD11b FAK FAK CD11b->FAK Activates Adh503 This compound Adh503->CD11b binds Mito Mitochondrial Dysfunction FAK->Mito cGAS cGAS Mito->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc Dimerizes & Translocates DNA DNA IRF3_nuc->DNA Binds Genes Type I Interferon Gene Transcription DNA->Genes

In Vivo Pharmacodynamics

The in vitro effects of this compound translate to significant anti-tumor activity in preclinical cancer models. The primary in vivo pharmacodynamic effects are the reduction of immunosuppressive myeloid cell infiltration into the tumor and the subsequent enhancement of anti-tumor T-cell responses.

Model Key Finding Reference
Syngeneic Orthotopic Pancreatic Cancer (KPC)Reduced tumor infiltration of CD11b⁺ myeloid cells (monocytes, granulocytes, macrophages).
Syngeneic Orthotopic Pancreatic Cancer (KPC)Increased infiltration and activation of CD8⁺ cytotoxic T lymphocytes.
Syngeneic Orthotopic Pancreatic Cancer (KPC)Delayed tumor progression and improved overall survival.
Experimental Protocol: In Vivo Myeloid Cell Infiltration Analysis

This protocol describes a method for analyzing the immune cell composition of tumors from mice treated with this compound.

  • Animal Model and Treatment: Syngeneic tumor cells (e.g., KPC pancreatic cancer cells) are orthotopically implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound (e.g., 30-120 mg/kg, oral gavage, twice daily) or vehicle control for a specified period (e.g., 8-12 days).

  • Tumor and Spleen Harvesting: At the end of the treatment period, tumors and spleens are harvested.

  • Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed from both preparations.

  • Flow Cytometry Staining: The single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify various immune cell populations. A representative panel for myeloid cells could include:

    • Leukocyte Marker: CD45

    • Myeloid Marker: CD11b

    • Monocyte/Macrophage Markers: Ly6C, F4/80

    • Granulocyte Marker: Ly6G

    • Dendritic Cell Markers: CD11c, MHC Class II

  • Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer. The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified and compared between treatment groups.

Adh_503_in_vivo_workflow cluster_model Model & Treatment cluster_harvest Tissue Processing cluster_analysis Flow Cytometry Analysis m1 Orthotopic implantation of KPC tumor cells m2 Tumor establishment m1->m2 m3 Treat with this compound or Vehicle (PO, BID) m2->m3 h1 Harvest tumors and spleens m3->h1 h2 Prepare single-cell suspensions h1->h2 h3 Lyse red blood cells h2->h3 a1 Stain cells with antibody panel h3->a1 a2 Acquire data on flow cytometer a1->a2 a3 Quantify immune cell populations a2->a3

Conclusion

This compound represents a novel therapeutic strategy that leverages the activation, rather than inhibition, of CD11b to achieve potent immunomodulatory effects. By enhancing myeloid cell adhesion and reprogramming tumor-associated macrophages through the dual regulation of NF-κB and STING signaling, this compound can effectively reduce immunosuppressive cell infiltration and promote an anti-tumor immune response. The data summarized in this technical guide highlight the significant potential of this compound as a first-in-class agent for the treatment of cancer and potentially other inflammatory diseases. Further research is warranted to fully elucidate its clinical utility.

Early Research on Adh-503 for Neuroinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adh-503, also known as GB1275, is a small molecule, orally active, allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). Predominantly expressed on myeloid cells, including microglia, macrophages, and neutrophils, CD11b is a key regulator of cell adhesion, migration, and phagocytosis. While initial research has heavily focused on the immunomodulatory effects of this compound in oncology, particularly in sensitizing pancreatic cancer to immunotherapy, its mechanism of action holds significant promise for the treatment of neuroinflammatory diseases. This technical guide synthesizes the core preclinical findings related to this compound and the broader therapeutic concept of CD11b agonism in neuroinflammatory conditions.

Core Mechanism of Action

This compound is designed to stabilize CD11b in a partially active conformation. This allosteric modulation enhances CD11b-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This increased avidity is thought to reduce the extravasation of peripheral myeloid cells into sites of inflammation, including the central nervous system (CNS). In the context of the CNS, this compound's primary target is the microglia, the resident immune cells of the brain. By modulating microglial function, this compound has the potential to shift these cells from a pro-inflammatory to a more homeostatic or anti-inflammatory phenotype, enhance phagocytic clearance of cellular debris and pathological protein aggregates, and restore normal synaptic pruning functions.

Preclinical Data in Neuroinflammatory and Neurodegenerative Models

While direct and extensive research on this compound in classic neuroinflammatory diseases like multiple sclerosis and Alzheimer's disease is still emerging, preclinical studies in related conditions provide a strong rationale for its investigation.

Rett Syndrome

Rett syndrome is a neurodevelopmental disorder characterized by mutations in the MECP2 gene, which is known to regulate the gene encoding for CD11b.[1] Research has indicated that microglia with MECP2 mutations exhibit impaired phagocytosis, contributing to deficits in synaptic pruning and network formation.[1] A targeted drug screening identified this compound as a compound capable of restoring microglial phagocytosis. In a mouse model of Rett syndrome, treatment with this compound led to a significant slowing of disease progression and a notable increase in survival.[1] These findings suggest that by activating CD11b, this compound can rescue key microglial functions that are deficient in this neurodevelopmental disorder with a neuroinflammatory component.

Model Compound Dosing Regimen Key Findings Reference
Rett Syndrome (MeCP2-null mice)This compoundNot explicitly detailed in abstractsRestored phagocytosis and synapse formation in spheroid-MGL co-cultures; Significantly improved disease progression; Increased survival.[1]
Parkinson's Disease Model

A preclinical study utilizing a similar novel, small-molecule agonist of CD11b, LA1, has demonstrated the therapeutic potential of this mechanism in a Parkinson's disease model. Misfolded α-synuclein, a hallmark of Parkinson's disease, activates microglia via Toll-like receptors (TLRs), leading to neuroinflammation.[2] Oral administration of the CD11b agonist LA1 in a mouse model of α-synucleinopathy resulted in reduced microglial activation and decreased infiltration of peripheral immune cells into the brain. This consequently attenuated the α-synuclein-induced neuroinflammation, suggesting a dual action of dampening both central and peripheral myeloid cell pro-inflammatory responses.

Model Compound Dosing Regimen Key Findings Reference
Parkinson's Disease (AAV-SYN mouse model)LA1 (CD11b agonist)Oral administration for 4 or 8 weeksSignificantly reduced microglial activation; Decreased brain infiltration of peripheral immune cells; Attenuated α-synuclein-induced neuroinflammation.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS. Infiltration of peripheral immune cells, including CD11b-expressing monocytes and macrophages, is a critical step in the pathogenesis of EAE. The mechanism of this compound, which involves increasing the adhesion of myeloid cells to the endothelium and thereby limiting their infiltration into inflamed tissues, suggests a strong therapeutic rationale for its use in diseases like multiple sclerosis. While specific studies on this compound in EAE models are not yet widely published, the known role of CD11b+ cells in the disease process makes this a compelling area for future research.

Signaling Pathways and Experimental Workflows

CD11b Signaling in Microglia

Activation of CD11b in microglia can trigger downstream signaling cascades that modulate their inflammatory status. One key pathway involves the activation of the Src family kinases. This can lead to the inhibition of Toll-like receptor (TLR)-mediated pro-inflammatory signaling, such as the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6. Simultaneously, CD11b activation can promote anti-inflammatory responses.

CD11b_Signaling_in_Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CD11b CD11b/CD18 This compound->CD11b activates Src Src CD11b->Src activates TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 LPS stimulation Syk Syk Src->Syk Src->TAK1 inhibits IKK IKKα/β TAK1->IKK NFkB_I p65/p50-IκB IKK->NFkB_I phosphorylates IκB NFkB_A p65/p50 NFkB_I->NFkB_A translocates to nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_A->Pro_inflammatory_Genes induces

Caption: Proposed signaling pathway of this compound in microglia.

Experimental Workflow: Isolation of CD11b+ Cells from CNS

A crucial step in studying the effects of compounds like this compound on neuroinflammation is the isolation of specific cell populations from the CNS for downstream analysis. The following workflow outlines a general procedure for isolating CD11b+ cells (microglia and infiltrating myeloid cells) from the brain and spinal cord of EAE mice.

Experimental_Workflow Start Dissect Brain and Spinal Cord Dissociation Mechanical and Enzymatic Dissociation Start->Dissociation Debris_Removal Debris Removal (e.g., density gradient) Dissociation->Debris_Removal RBC_Lysis Red Blood Cell Lysis Debris_Removal->RBC_Lysis Cell_Suspension Single-Cell Suspension RBC_Lysis->Cell_Suspension Fc_Block Fc Receptor Blocking Cell_Suspension->Fc_Block MAC_Labeling Magnetic Labeling with anti-CD11b MicroBeads Fc_Block->MAC_Labeling MACS_Separation Magnetic-Activated Cell Sorting (MACS) MAC_Labeling->MACS_Separation CD11b_Positive CD11b+ Cell Fraction (Microglia, Macrophages, etc.) MACS_Separation->CD11b_Positive FACS_Staining Fluorescent Antibody Staining (e.g., CD45, Ly6G) CD11b_Positive->FACS_Staining For further purification FACS_Sorting Fluorescence-Activated Cell Sorting (FACS) FACS_Staining->FACS_Sorting Purified_Microglia Purified Microglia (CD45low/int CD11b+) FACS_Sorting->Purified_Microglia Purified_Macrophages Purified Infiltrating Macrophages (CD45high CD11b+) FACS_Sorting->Purified_Macrophages

Caption: Workflow for isolating CD11b+ cells from the CNS.

Detailed Methodologies

In Vivo Animal Studies (General Protocol)
  • Animal Models:

    • Rett Syndrome: MeCP2-null mouse models are commonly used.

    • Parkinson's Disease: Intracerebral injection of α-synuclein pre-formed fibrils or viral vector-mediated overexpression of α-synuclein in the substantia nigra of mice.

    • Multiple Sclerosis (EAE): Induction of EAE in susceptible mouse strains (e.g., C57BL/6) through immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.

  • Drug Administration:

    • This compound and LA1 are orally bioavailable. Administration is typically performed via oral gavage.

    • Dosing schedules in preclinical cancer studies for this compound have ranged from 30 to 120 mg/kg, administered twice daily. Specific dosing for neuroinflammatory models needs to be optimized.

  • Behavioral and Clinical Assessments:

    • Rett Syndrome: Monitoring of disease progression through standardized scoring systems that assess motor function, breathing abnormalities, and general health.

    • Parkinson's Disease: Assessment of motor deficits using tests such as the rotarod, cylinder test, and open field test.

    • EAE: Daily clinical scoring of disease severity based on the presentation of physical symptoms (e.g., tail limpness, limb paralysis).

  • Histological and Immunohistochemical Analysis:

    • At the study endpoint, animals are euthanized, and CNS tissue is collected.

    • Tissues are fixed, sectioned, and stained to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE models), and neuronal loss (e.g., tyrosine hydroxylase in Parkinson's models).

Cell Isolation and Flow Cytometry
  • Tissue Processing:

    • Following perfusion with ice-cold phosphate-buffered saline (PBS), brain and spinal cord tissues are dissected.

    • Tissues are mechanically dissociated and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

    • Myelin and cellular debris are removed using a density gradient centrifugation (e.g., Percoll).

  • Cell Staining and Analysis:

    • The single-cell suspension is incubated with an Fc receptor blocking agent to prevent non-specific antibody binding.

    • Cells are then stained with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G).

    • Data is acquired on a flow cytometer and analyzed to quantify the different cell populations in the CNS.

Conclusion and Future Directions

The early preclinical research on this compound and other CD11b agonists presents a compelling case for their further investigation in a range of neuroinflammatory diseases. The ability to modulate microglial function and limit the infiltration of peripheral myeloid cells into the CNS addresses key pathological mechanisms that are common to many of these disorders. Future research should focus on:

  • Efficacy studies in a broader range of neuroinflammatory models: Including animal models of multiple sclerosis (EAE) and Alzheimer's disease.

  • Detailed pharmacokinetic and pharmacodynamic studies in the CNS: To understand the brain penetration of this compound and its target engagement in microglia.

  • Elucidation of downstream signaling pathways: To fully understand how CD11b agonism alters microglial phenotype and function.

  • Long-term safety studies: To assess the potential consequences of chronic CD11b modulation.

The development of this compound as a potential therapeutic for neuroinflammatory diseases is still in its early stages, but the foundational science provides a strong rationale for continued and expanded research efforts in this promising area.

References

Early Research on Adh-503 for Neuroinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adh-503, also known as GB1275, is a small molecule, orally active, allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). Predominantly expressed on myeloid cells, including microglia, macrophages, and neutrophils, CD11b is a key regulator of cell adhesion, migration, and phagocytosis. While initial research has heavily focused on the immunomodulatory effects of this compound in oncology, particularly in sensitizing pancreatic cancer to immunotherapy, its mechanism of action holds significant promise for the treatment of neuroinflammatory diseases. This technical guide synthesizes the core preclinical findings related to this compound and the broader therapeutic concept of CD11b agonism in neuroinflammatory conditions.

Core Mechanism of Action

This compound is designed to stabilize CD11b in a partially active conformation. This allosteric modulation enhances CD11b-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This increased avidity is thought to reduce the extravasation of peripheral myeloid cells into sites of inflammation, including the central nervous system (CNS). In the context of the CNS, this compound's primary target is the microglia, the resident immune cells of the brain. By modulating microglial function, this compound has the potential to shift these cells from a pro-inflammatory to a more homeostatic or anti-inflammatory phenotype, enhance phagocytic clearance of cellular debris and pathological protein aggregates, and restore normal synaptic pruning functions.

Preclinical Data in Neuroinflammatory and Neurodegenerative Models

While direct and extensive research on this compound in classic neuroinflammatory diseases like multiple sclerosis and Alzheimer's disease is still emerging, preclinical studies in related conditions provide a strong rationale for its investigation.

Rett Syndrome

Rett syndrome is a neurodevelopmental disorder characterized by mutations in the MECP2 gene, which is known to regulate the gene encoding for CD11b.[1] Research has indicated that microglia with MECP2 mutations exhibit impaired phagocytosis, contributing to deficits in synaptic pruning and network formation.[1] A targeted drug screening identified this compound as a compound capable of restoring microglial phagocytosis. In a mouse model of Rett syndrome, treatment with this compound led to a significant slowing of disease progression and a notable increase in survival.[1] These findings suggest that by activating CD11b, this compound can rescue key microglial functions that are deficient in this neurodevelopmental disorder with a neuroinflammatory component.

Model Compound Dosing Regimen Key Findings Reference
Rett Syndrome (MeCP2-null mice)This compoundNot explicitly detailed in abstractsRestored phagocytosis and synapse formation in spheroid-MGL co-cultures; Significantly improved disease progression; Increased survival.[1]
Parkinson's Disease Model

A preclinical study utilizing a similar novel, small-molecule agonist of CD11b, LA1, has demonstrated the therapeutic potential of this mechanism in a Parkinson's disease model. Misfolded α-synuclein, a hallmark of Parkinson's disease, activates microglia via Toll-like receptors (TLRs), leading to neuroinflammation.[2] Oral administration of the CD11b agonist LA1 in a mouse model of α-synucleinopathy resulted in reduced microglial activation and decreased infiltration of peripheral immune cells into the brain. This consequently attenuated the α-synuclein-induced neuroinflammation, suggesting a dual action of dampening both central and peripheral myeloid cell pro-inflammatory responses.

Model Compound Dosing Regimen Key Findings Reference
Parkinson's Disease (AAV-SYN mouse model)LA1 (CD11b agonist)Oral administration for 4 or 8 weeksSignificantly reduced microglial activation; Decreased brain infiltration of peripheral immune cells; Attenuated α-synuclein-induced neuroinflammation.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS. Infiltration of peripheral immune cells, including CD11b-expressing monocytes and macrophages, is a critical step in the pathogenesis of EAE. The mechanism of this compound, which involves increasing the adhesion of myeloid cells to the endothelium and thereby limiting their infiltration into inflamed tissues, suggests a strong therapeutic rationale for its use in diseases like multiple sclerosis. While specific studies on this compound in EAE models are not yet widely published, the known role of CD11b+ cells in the disease process makes this a compelling area for future research.

Signaling Pathways and Experimental Workflows

CD11b Signaling in Microglia

Activation of CD11b in microglia can trigger downstream signaling cascades that modulate their inflammatory status. One key pathway involves the activation of the Src family kinases. This can lead to the inhibition of Toll-like receptor (TLR)-mediated pro-inflammatory signaling, such as the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6. Simultaneously, CD11b activation can promote anti-inflammatory responses.

CD11b_Signaling_in_Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CD11b CD11b/CD18 This compound->CD11b activates Src Src CD11b->Src activates TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 LPS stimulation Syk Syk Src->Syk Src->TAK1 inhibits IKK IKKα/β TAK1->IKK NFkB_I p65/p50-IκB IKK->NFkB_I phosphorylates IκB NFkB_A p65/p50 NFkB_I->NFkB_A translocates to nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_A->Pro_inflammatory_Genes induces

Caption: Proposed signaling pathway of this compound in microglia.

Experimental Workflow: Isolation of CD11b+ Cells from CNS

A crucial step in studying the effects of compounds like this compound on neuroinflammation is the isolation of specific cell populations from the CNS for downstream analysis. The following workflow outlines a general procedure for isolating CD11b+ cells (microglia and infiltrating myeloid cells) from the brain and spinal cord of EAE mice.

Experimental_Workflow Start Dissect Brain and Spinal Cord Dissociation Mechanical and Enzymatic Dissociation Start->Dissociation Debris_Removal Debris Removal (e.g., density gradient) Dissociation->Debris_Removal RBC_Lysis Red Blood Cell Lysis Debris_Removal->RBC_Lysis Cell_Suspension Single-Cell Suspension RBC_Lysis->Cell_Suspension Fc_Block Fc Receptor Blocking Cell_Suspension->Fc_Block MAC_Labeling Magnetic Labeling with anti-CD11b MicroBeads Fc_Block->MAC_Labeling MACS_Separation Magnetic-Activated Cell Sorting (MACS) MAC_Labeling->MACS_Separation CD11b_Positive CD11b+ Cell Fraction (Microglia, Macrophages, etc.) MACS_Separation->CD11b_Positive FACS_Staining Fluorescent Antibody Staining (e.g., CD45, Ly6G) CD11b_Positive->FACS_Staining For further purification FACS_Sorting Fluorescence-Activated Cell Sorting (FACS) FACS_Staining->FACS_Sorting Purified_Microglia Purified Microglia (CD45low/int CD11b+) FACS_Sorting->Purified_Microglia Purified_Macrophages Purified Infiltrating Macrophages (CD45high CD11b+) FACS_Sorting->Purified_Macrophages

Caption: Workflow for isolating CD11b+ cells from the CNS.

Detailed Methodologies

In Vivo Animal Studies (General Protocol)
  • Animal Models:

    • Rett Syndrome: MeCP2-null mouse models are commonly used.

    • Parkinson's Disease: Intracerebral injection of α-synuclein pre-formed fibrils or viral vector-mediated overexpression of α-synuclein in the substantia nigra of mice.

    • Multiple Sclerosis (EAE): Induction of EAE in susceptible mouse strains (e.g., C57BL/6) through immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.

  • Drug Administration:

    • This compound and LA1 are orally bioavailable. Administration is typically performed via oral gavage.

    • Dosing schedules in preclinical cancer studies for this compound have ranged from 30 to 120 mg/kg, administered twice daily. Specific dosing for neuroinflammatory models needs to be optimized.

  • Behavioral and Clinical Assessments:

    • Rett Syndrome: Monitoring of disease progression through standardized scoring systems that assess motor function, breathing abnormalities, and general health.

    • Parkinson's Disease: Assessment of motor deficits using tests such as the rotarod, cylinder test, and open field test.

    • EAE: Daily clinical scoring of disease severity based on the presentation of physical symptoms (e.g., tail limpness, limb paralysis).

  • Histological and Immunohistochemical Analysis:

    • At the study endpoint, animals are euthanized, and CNS tissue is collected.

    • Tissues are fixed, sectioned, and stained to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE models), and neuronal loss (e.g., tyrosine hydroxylase in Parkinson's models).

Cell Isolation and Flow Cytometry
  • Tissue Processing:

    • Following perfusion with ice-cold phosphate-buffered saline (PBS), brain and spinal cord tissues are dissected.

    • Tissues are mechanically dissociated and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

    • Myelin and cellular debris are removed using a density gradient centrifugation (e.g., Percoll).

  • Cell Staining and Analysis:

    • The single-cell suspension is incubated with an Fc receptor blocking agent to prevent non-specific antibody binding.

    • Cells are then stained with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G).

    • Data is acquired on a flow cytometer and analyzed to quantify the different cell populations in the CNS.

Conclusion and Future Directions

The early preclinical research on this compound and other CD11b agonists presents a compelling case for their further investigation in a range of neuroinflammatory diseases. The ability to modulate microglial function and limit the infiltration of peripheral myeloid cells into the CNS addresses key pathological mechanisms that are common to many of these disorders. Future research should focus on:

  • Efficacy studies in a broader range of neuroinflammatory models: Including animal models of multiple sclerosis (EAE) and Alzheimer's disease.

  • Detailed pharmacokinetic and pharmacodynamic studies in the CNS: To understand the brain penetration of this compound and its target engagement in microglia.

  • Elucidation of downstream signaling pathways: To fully understand how CD11b agonism alters microglial phenotype and function.

  • Long-term safety studies: To assess the potential consequences of chronic CD11b modulation.

The development of this compound as a potential therapeutic for neuroinflammatory diseases is still in its early stages, but the foundational science provides a strong rationale for continued and expanded research efforts in this promising area.

References

Methodological & Application

Application Notes and Protocols for Adh-503 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adh-503 is a small molecule agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18), which is highly expressed on the surface of myeloid cells.[1][2] As an orally active, allosteric CD11b agonist, this compound has demonstrated potential in cancer immunotherapy by reprogramming the tumor microenvironment.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on preclinical studies in pancreatic cancer. The protocol includes information on dosing, administration, and expected biological effects, along with relevant pharmacokinetic data.

Mechanism of Action

This compound functions by partially activating the CD11b receptor on myeloid cells, including macrophages, monocytes, and granulocytes.[1] This activation leads to several key immunological changes within the tumor microenvironment:

  • Repolarization of Tumor-Associated Macrophages (TAMs): this compound shifts the phenotype of immunosuppressive TAMs towards a pro-inflammatory, T-cell-supportive state.

  • Reduction of Immunosuppressive Myeloid Cells: It decreases the infiltration of tumor-promoting myeloid cells into the tumor site.

  • Enhanced Dendritic Cell (DC) Responses: this compound improves the antigen-presenting capabilities of DCs, leading to better T-cell priming and activation.

These actions collectively enhance anti-tumor T-cell immunity and can sensitize previously unresponsive tumors, such as pancreatic ductal adenocarcinoma (PDAC), to checkpoint inhibitor immunotherapies.

Signaling Pathway Diagram

Adh503_Signaling_Pathway cluster_cell Myeloid Cell (Macrophage, Monocyte, DC) cluster_effects Downstream Effects cluster_outcome Immunological Outcome Adh503 This compound CD11b CD11b/CD18 Receptor Adh503->CD11b Binds & Activates Repolarization TAM Repolarization (M1-like Phenotype) CD11b->Repolarization Myeloid_Reduction Reduced Infiltration of Immunosuppressive Myeloid Cells CD11b->Myeloid_Reduction DC_Enhancement Enhanced DC Antigen Presentation CD11b->DC_Enhancement T_Cell_Activation Increased Anti-Tumor T-Cell Immunity Repolarization->T_Cell_Activation Myeloid_Reduction->T_Cell_Activation DC_Enhancement->T_Cell_Activation Checkpoint_Synergy Sensitization to Checkpoint Inhibitors T_Cell_Activation->Checkpoint_Synergy

Caption: Mechanism of action of this compound on myeloid cells.

Experimental Protocols

This section outlines the recommended protocol for the oral administration of this compound in mouse models, based on effective regimens used in pancreatic cancer studies.

Materials
  • This compound compound

  • Vehicle for reconstitution (e.g., appropriate buffer or suspension vehicle)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Dosing Regimen

The following dosing parameters have been shown to be effective in delaying tumor progression in mouse models.

Table 1: this compound In Vivo Dosing Protocol for Mouse Models

ParameterRecommendationNotes
Dose Range 30 - 120 mg/kgDose can be adjusted based on the tumor model and experimental goals.
Administration Route Oral Gavage (p.o.)This compound is orally active.
Frequency Twice daily (BID)To maintain therapeutic levels due to its pharmacokinetic profile.
Duration Up to 60 daysDuration should be adapted to the specific study design and tumor growth rate.
Preparation of Dosing Solution
  • Calculate the required amount of this compound: Based on the mean body weight of the mice in each group and the desired dose (e.g., 60 mg/kg), calculate the total amount of this compound needed per dosing session.

  • Reconstitute this compound: Prepare the dosing solution by reconstituting the calculated amount of this compound in a suitable vehicle. Follow the manufacturer's instructions for the appropriate solvent. Ensure the final concentration allows for a dosing volume of approximately 100-200 µL per mouse.

  • Ensure Homogeneity: Vortex or sonicate the solution as needed to ensure a uniform suspension before administration.

Administration Procedure (Oral Gavage)
  • Weigh each mouse: Record the body weight to calculate the precise volume of the this compound solution to be administered.

  • Prepare the syringe: Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.

  • Animal handling: Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.

  • Gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no immediate adverse effects.

Experimental Workflow Diagram

Adh503_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Pancreatic Cancer Model) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 60 mg/kg, BID, p.o.) Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Daily Tumor_Burden Measure Final Tumor Burden Monitoring->Tumor_Burden At Study End Immune_Profiling Immunophenotyping of Tumor and Spleen Tumor_Burden->Immune_Profiling Histology Histological Analysis Immune_Profiling->Histology

Caption: General experimental workflow for this compound efficacy studies.

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in both rats and C57/B6 mice. The data indicates good oral bioavailability and a half-life that supports a twice-daily dosing schedule.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteMean Half-life (t½)Cmax (ng/mL)AUC₀-t (ng·h/mL)
Rat 30Oral4.68 hours17166950
Rat 100Oral3.95 hours259413962

Data from pharmacokinetic studies in rats, which are often comparable to mice for initial studies.

Expected Outcomes and Efficacy

In preclinical pancreatic cancer models, treatment with this compound has demonstrated significant anti-tumor effects.

Table 3: Summary of this compound Efficacy in Mouse Models

EndpointObservationReference
Tumor Progression Delayed tumor growth and significantly decreased tumor burden.
Overall Survival Improved overall survival in treated mice.
Myeloid Cell Infiltration Reduction in tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages.
Macrophage Phenotype Reduced expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) in TAMs.
T-Cell Response Increased frequency and proliferation of tumor antigen-specific CD8+ T-cells.

Concluding Remarks

This compound represents a promising immunotherapeutic agent that targets the myeloid compartment of the tumor microenvironment. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies in mouse models. It is recommended that investigators optimize the dosing regimen for their specific tumor model and experimental objectives. Careful monitoring of animal health and tumor progression is essential throughout the study.

References

Application Notes and Protocols for Adh-503 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adh-503 is a small molecule agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18), which is highly expressed on the surface of myeloid cells.[1][2] As an orally active, allosteric CD11b agonist, this compound has demonstrated potential in cancer immunotherapy by reprogramming the tumor microenvironment.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on preclinical studies in pancreatic cancer. The protocol includes information on dosing, administration, and expected biological effects, along with relevant pharmacokinetic data.

Mechanism of Action

This compound functions by partially activating the CD11b receptor on myeloid cells, including macrophages, monocytes, and granulocytes.[1] This activation leads to several key immunological changes within the tumor microenvironment:

  • Repolarization of Tumor-Associated Macrophages (TAMs): this compound shifts the phenotype of immunosuppressive TAMs towards a pro-inflammatory, T-cell-supportive state.

  • Reduction of Immunosuppressive Myeloid Cells: It decreases the infiltration of tumor-promoting myeloid cells into the tumor site.

  • Enhanced Dendritic Cell (DC) Responses: this compound improves the antigen-presenting capabilities of DCs, leading to better T-cell priming and activation.

These actions collectively enhance anti-tumor T-cell immunity and can sensitize previously unresponsive tumors, such as pancreatic ductal adenocarcinoma (PDAC), to checkpoint inhibitor immunotherapies.

Signaling Pathway Diagram

Adh503_Signaling_Pathway cluster_cell Myeloid Cell (Macrophage, Monocyte, DC) cluster_effects Downstream Effects cluster_outcome Immunological Outcome Adh503 This compound CD11b CD11b/CD18 Receptor Adh503->CD11b Binds & Activates Repolarization TAM Repolarization (M1-like Phenotype) CD11b->Repolarization Myeloid_Reduction Reduced Infiltration of Immunosuppressive Myeloid Cells CD11b->Myeloid_Reduction DC_Enhancement Enhanced DC Antigen Presentation CD11b->DC_Enhancement T_Cell_Activation Increased Anti-Tumor T-Cell Immunity Repolarization->T_Cell_Activation Myeloid_Reduction->T_Cell_Activation DC_Enhancement->T_Cell_Activation Checkpoint_Synergy Sensitization to Checkpoint Inhibitors T_Cell_Activation->Checkpoint_Synergy

Caption: Mechanism of action of this compound on myeloid cells.

Experimental Protocols

This section outlines the recommended protocol for the oral administration of this compound in mouse models, based on effective regimens used in pancreatic cancer studies.

Materials
  • This compound compound

  • Vehicle for reconstitution (e.g., appropriate buffer or suspension vehicle)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Dosing Regimen

The following dosing parameters have been shown to be effective in delaying tumor progression in mouse models.

Table 1: this compound In Vivo Dosing Protocol for Mouse Models

ParameterRecommendationNotes
Dose Range 30 - 120 mg/kgDose can be adjusted based on the tumor model and experimental goals.
Administration Route Oral Gavage (p.o.)This compound is orally active.
Frequency Twice daily (BID)To maintain therapeutic levels due to its pharmacokinetic profile.
Duration Up to 60 daysDuration should be adapted to the specific study design and tumor growth rate.
Preparation of Dosing Solution
  • Calculate the required amount of this compound: Based on the mean body weight of the mice in each group and the desired dose (e.g., 60 mg/kg), calculate the total amount of this compound needed per dosing session.

  • Reconstitute this compound: Prepare the dosing solution by reconstituting the calculated amount of this compound in a suitable vehicle. Follow the manufacturer's instructions for the appropriate solvent. Ensure the final concentration allows for a dosing volume of approximately 100-200 µL per mouse.

  • Ensure Homogeneity: Vortex or sonicate the solution as needed to ensure a uniform suspension before administration.

Administration Procedure (Oral Gavage)
  • Weigh each mouse: Record the body weight to calculate the precise volume of the this compound solution to be administered.

  • Prepare the syringe: Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.

  • Animal handling: Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.

  • Gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no immediate adverse effects.

Experimental Workflow Diagram

Adh503_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Pancreatic Cancer Model) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 60 mg/kg, BID, p.o.) Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Daily Tumor_Burden Measure Final Tumor Burden Monitoring->Tumor_Burden At Study End Immune_Profiling Immunophenotyping of Tumor and Spleen Tumor_Burden->Immune_Profiling Histology Histological Analysis Immune_Profiling->Histology

Caption: General experimental workflow for this compound efficacy studies.

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in both rats and C57/B6 mice. The data indicates good oral bioavailability and a half-life that supports a twice-daily dosing schedule.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteMean Half-life (t½)Cmax (ng/mL)AUC₀-t (ng·h/mL)
Rat 30Oral4.68 hours17166950
Rat 100Oral3.95 hours259413962

Data from pharmacokinetic studies in rats, which are often comparable to mice for initial studies.

Expected Outcomes and Efficacy

In preclinical pancreatic cancer models, treatment with this compound has demonstrated significant anti-tumor effects.

Table 3: Summary of this compound Efficacy in Mouse Models

EndpointObservationReference
Tumor Progression Delayed tumor growth and significantly decreased tumor burden.
Overall Survival Improved overall survival in treated mice.
Myeloid Cell Infiltration Reduction in tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages.
Macrophage Phenotype Reduced expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) in TAMs.
T-Cell Response Increased frequency and proliferation of tumor antigen-specific CD8+ T-cells.

Concluding Remarks

This compound represents a promising immunotherapeutic agent that targets the myeloid compartment of the tumor microenvironment. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies in mouse models. It is recommended that investigators optimize the dosing regimen for their specific tumor model and experimental objectives. Careful monitoring of animal health and tumor progression is essential throughout the study.

References

Application Notes and Protocols: Cell-Based Assays for Testing Adh-503 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adh-503, also known as (Z)-Leukadherin-1 choline, is an orally active, allosteric agonist of CD11b.[1] CD11b, also known as integrin alpha M (ITGAM), is a subunit of the Mac-1 integrin receptor expressed on the surface of various myeloid cells, including macrophages, monocytes, and granulocytes.[2] In the context of cancer, particularly in challenging malignancies like pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment is often infiltrated by immunosuppressive myeloid cells that hinder anti-tumor immune responses.[2] this compound has been shown to reprogram these innate immune cells, leading to the repolarization of tumor-associated macrophages (TAMs), a reduction in tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses.[1][2] These actions collectively improve anti-tumor T cell immunity and can sensitize previously resistant tumors to checkpoint inhibitor immunotherapies.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to assess the compound's impact on myeloid cell function, including adhesion, migration, and cytokine production, which are key to its mechanism of action.

Mechanism of Action Overview

This compound functions by binding to and partially activating the CD11b receptor. This agonistic action increases CD11b-dependent cell adhesion to its ligand, Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This enhanced adhesion is thought to suppress the infiltration of myeloid cells into tumor tissues. Furthermore, this compound directly alters the cytokine profile of macrophages, reducing the expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) and increasing the expression of T cell-attracting chemokines like CXCL10. This shifts the balance from a tumor-permissive to a T cell-supportive microenvironment.

I. Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize hypothetical, yet expected, quantitative data from the described cell-based assays, demonstrating the dose-dependent efficacy of this compound.

Table 1: this compound-Mediated Inhibition of Myeloid Cell Migration

Cell LineThis compound Concentration (µM)Migration Inhibition (%)
RAW 264.7 0 (Vehicle Control)0%
(Murine Macrophage)125%
560%
1085%
THP-1 0 (Vehicle Control)0%
(Human Monocyte)122%
555%
1082%

Table 2: this compound-Mediated Enhancement of Myeloid Cell Adhesion to ICAM-1

Cell LineThis compound Concentration (µM)Adhesion Increase (Fold Change)
RAW 264.7 0 (Vehicle Control)1.0
11.8
53.5
104.2
THP-1 0 (Vehicle Control)1.0
11.6
53.1
103.9

Table 3: Modulation of Cytokine Expression by this compound in LPS-Stimulated Macrophages

CytokineThis compound Concentration (µM)Change in Expression vs. LPS alone (%)
IL-10 1-15%
(Immunosuppressive)5-40%
10-65%
CXCL10 1+20%
(Pro-inflammatory)5+75%
10+150%

II. Experimental Protocols

Protocol 1: Myeloid Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.

Materials:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells

  • 24-well plates with 8.0 µm pore size Transwell inserts

  • Chemoattractant (e.g., MCP-1/CCL2 at 100 ng/mL)

  • This compound

  • Serum-free cell culture medium

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture cells to 80% confluency. The day before the assay, incubate cells in serum-free medium overnight.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber of the 24-well plate.

    • Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • In separate tubes, pre-treat the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • To quantify migrated cells, add a solution containing Calcein-AM to the lower chamber and incubate for 30 minutes to allow migrated cells to take up the dye.

    • Measure the fluorescence in the lower chamber using a plate reader with excitation/emission wavelengths of 485/520 nm.

  • Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.

Protocol 2: Cell Adhesion Assay

This assay quantifies the effect of this compound on the adhesion of myeloid cells to a surface coated with ICAM-1.

Materials:

  • RAW 264.7 or THP-1 cells

  • 96-well flat-bottom plates

  • Recombinant human ICAM-1

  • This compound

  • Calcein-AM fluorescent dye

  • PBS with Ca2+/Mg2+

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 5 µg/mL of recombinant ICAM-1 overnight at 4°C. On the day of the assay, wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling and Treatment:

    • Label the cells by incubating them with Calcein-AM in serum-free medium for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend them in assay buffer (e.g., HBSS with Ca2+/Mg2+).

    • Treat the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Adhesion:

    • Wash the coated and blocked plate to remove the blocking solution.

    • Add 100 µL of the treated cell suspension (e.g., 5 x 10^4 cells) to each well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Ex/Em: 485/520 nm).

  • Data Analysis: Express the results as a fold change in adhesion compared to the vehicle control.

Protocol 3: Cytokine Expression Analysis by qPCR

This protocol assesses the impact of this compound on the gene expression of key cytokines in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IL-10, CXCL10) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL of LPS for 4-6 hours. Include a control group with no LPS stimulation.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (IL-10, CXCL10) and the housekeeping gene (GAPDH).

    • Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Express the results as a percentage change in expression in this compound treated cells compared to cells treated with LPS alone.

III. Mandatory Visualizations

Adh503_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_outcomes Immunological Outcomes CD11b CD11b/CD18 (Mac-1) ICAM1 ICAM-1 on Endothelium CD11b->ICAM1 Increased Adhesion Cytokine_Shift Cytokine Profile Reprogramming CD11b->Cytokine_Shift Modulation Adh503 This compound Adh503->CD11b Allosteric Agonism Migration Myeloid Cell Migration ICAM1->Migration Inhibition Suppressive_Genes ↓ IL-10, TGFβ, Arginase-1 Cytokine_Shift->Suppressive_Genes Pro_T_Cell_Genes ↑ CXCL10 Cytokine_Shift->Pro_T_Cell_Genes T_Cell_Response Enhanced Anti-Tumor T Cell Response Pro_T_Cell_Genes->T_Cell_Response

Caption: this compound Mechanism of Action.

Experimental_Workflow_Migration A 1. Prepare Myeloid Cells (e.g., RAW 264.7) & Serum Starve B 2. Pre-treat Cells with This compound or Vehicle A->B D 4. Add Treated Cells to Transwell Insert (Upper Chamber) B->D C 3. Add Chemoattractant to Lower Chamber C->D E 5. Incubate for 4-6 hours at 37°C D->E F 6. Remove Non-Migrated Cells E->F G 7. Stain Migrated Cells with Calcein-AM F->G H 8. Quantify Fluorescence in Lower Chamber G->H

Caption: Workflow for Myeloid Cell Migration Assay.

Adhesion_Assay_Logic start Start coat 1. Coat Plate with ICAM-1 & Block start->coat add_cells 4. Add Cells to Coated Plate coat->add_cells label_cells 2. Label Cells with Calcein-AM treat_cells 3. Treat Cells with this compound label_cells->treat_cells treat_cells->add_cells incubate 5. Incubate to Allow Adhesion add_cells->incubate wash 6. Wash to Remove Non-Adherent Cells incubate->wash read 7. Read Fluorescence of Adherent Cells wash->read end End read->end

Caption: Logical Flow of the Cell Adhesion Assay.

References

Application Notes and Protocols: Cell-Based Assays for Testing Adh-503 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adh-503, also known as (Z)-Leukadherin-1 choline, is an orally active, allosteric agonist of CD11b.[1] CD11b, also known as integrin alpha M (ITGAM), is a subunit of the Mac-1 integrin receptor expressed on the surface of various myeloid cells, including macrophages, monocytes, and granulocytes.[2] In the context of cancer, particularly in challenging malignancies like pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment is often infiltrated by immunosuppressive myeloid cells that hinder anti-tumor immune responses.[2] this compound has been shown to reprogram these innate immune cells, leading to the repolarization of tumor-associated macrophages (TAMs), a reduction in tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses.[1][2] These actions collectively improve anti-tumor T cell immunity and can sensitize previously resistant tumors to checkpoint inhibitor immunotherapies.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to assess the compound's impact on myeloid cell function, including adhesion, migration, and cytokine production, which are key to its mechanism of action.

Mechanism of Action Overview

This compound functions by binding to and partially activating the CD11b receptor. This agonistic action increases CD11b-dependent cell adhesion to its ligand, Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This enhanced adhesion is thought to suppress the infiltration of myeloid cells into tumor tissues. Furthermore, this compound directly alters the cytokine profile of macrophages, reducing the expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) and increasing the expression of T cell-attracting chemokines like CXCL10. This shifts the balance from a tumor-permissive to a T cell-supportive microenvironment.

I. Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize hypothetical, yet expected, quantitative data from the described cell-based assays, demonstrating the dose-dependent efficacy of this compound.

Table 1: this compound-Mediated Inhibition of Myeloid Cell Migration

Cell LineThis compound Concentration (µM)Migration Inhibition (%)
RAW 264.7 0 (Vehicle Control)0%
(Murine Macrophage)125%
560%
1085%
THP-1 0 (Vehicle Control)0%
(Human Monocyte)122%
555%
1082%

Table 2: this compound-Mediated Enhancement of Myeloid Cell Adhesion to ICAM-1

Cell LineThis compound Concentration (µM)Adhesion Increase (Fold Change)
RAW 264.7 0 (Vehicle Control)1.0
11.8
53.5
104.2
THP-1 0 (Vehicle Control)1.0
11.6
53.1
103.9

Table 3: Modulation of Cytokine Expression by this compound in LPS-Stimulated Macrophages

CytokineThis compound Concentration (µM)Change in Expression vs. LPS alone (%)
IL-10 1-15%
(Immunosuppressive)5-40%
10-65%
CXCL10 1+20%
(Pro-inflammatory)5+75%
10+150%

II. Experimental Protocols

Protocol 1: Myeloid Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.

Materials:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells

  • 24-well plates with 8.0 µm pore size Transwell inserts

  • Chemoattractant (e.g., MCP-1/CCL2 at 100 ng/mL)

  • This compound

  • Serum-free cell culture medium

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture cells to 80% confluency. The day before the assay, incubate cells in serum-free medium overnight.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber of the 24-well plate.

    • Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • In separate tubes, pre-treat the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • To quantify migrated cells, add a solution containing Calcein-AM to the lower chamber and incubate for 30 minutes to allow migrated cells to take up the dye.

    • Measure the fluorescence in the lower chamber using a plate reader with excitation/emission wavelengths of 485/520 nm.

  • Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.

Protocol 2: Cell Adhesion Assay

This assay quantifies the effect of this compound on the adhesion of myeloid cells to a surface coated with ICAM-1.

Materials:

  • RAW 264.7 or THP-1 cells

  • 96-well flat-bottom plates

  • Recombinant human ICAM-1

  • This compound

  • Calcein-AM fluorescent dye

  • PBS with Ca2+/Mg2+

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 5 µg/mL of recombinant ICAM-1 overnight at 4°C. On the day of the assay, wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling and Treatment:

    • Label the cells by incubating them with Calcein-AM in serum-free medium for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend them in assay buffer (e.g., HBSS with Ca2+/Mg2+).

    • Treat the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Adhesion:

    • Wash the coated and blocked plate to remove the blocking solution.

    • Add 100 µL of the treated cell suspension (e.g., 5 x 10^4 cells) to each well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Ex/Em: 485/520 nm).

  • Data Analysis: Express the results as a fold change in adhesion compared to the vehicle control.

Protocol 3: Cytokine Expression Analysis by qPCR

This protocol assesses the impact of this compound on the gene expression of key cytokines in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IL-10, CXCL10) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL of LPS for 4-6 hours. Include a control group with no LPS stimulation.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (IL-10, CXCL10) and the housekeeping gene (GAPDH).

    • Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Express the results as a percentage change in expression in this compound treated cells compared to cells treated with LPS alone.

III. Mandatory Visualizations

Adh503_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_outcomes Immunological Outcomes CD11b CD11b/CD18 (Mac-1) ICAM1 ICAM-1 on Endothelium CD11b->ICAM1 Increased Adhesion Cytokine_Shift Cytokine Profile Reprogramming CD11b->Cytokine_Shift Modulation Adh503 This compound Adh503->CD11b Allosteric Agonism Migration Myeloid Cell Migration ICAM1->Migration Inhibition Suppressive_Genes ↓ IL-10, TGFβ, Arginase-1 Cytokine_Shift->Suppressive_Genes Pro_T_Cell_Genes ↑ CXCL10 Cytokine_Shift->Pro_T_Cell_Genes T_Cell_Response Enhanced Anti-Tumor T Cell Response Pro_T_Cell_Genes->T_Cell_Response

Caption: this compound Mechanism of Action.

Experimental_Workflow_Migration A 1. Prepare Myeloid Cells (e.g., RAW 264.7) & Serum Starve B 2. Pre-treat Cells with This compound or Vehicle A->B D 4. Add Treated Cells to Transwell Insert (Upper Chamber) B->D C 3. Add Chemoattractant to Lower Chamber C->D E 5. Incubate for 4-6 hours at 37°C D->E F 6. Remove Non-Migrated Cells E->F G 7. Stain Migrated Cells with Calcein-AM F->G H 8. Quantify Fluorescence in Lower Chamber G->H

Caption: Workflow for Myeloid Cell Migration Assay.

Adhesion_Assay_Logic start Start coat 1. Coat Plate with ICAM-1 & Block start->coat add_cells 4. Add Cells to Coated Plate coat->add_cells label_cells 2. Label Cells with Calcein-AM treat_cells 3. Treat Cells with this compound label_cells->treat_cells treat_cells->add_cells incubate 5. Incubate to Allow Adhesion add_cells->incubate wash 6. Wash to Remove Non-Adherent Cells incubate->wash read 7. Read Fluorescence of Adherent Cells wash->read end End read->end

Caption: Logical Flow of the Cell Adhesion Assay.

References

Application Note: Comprehensive Immune Profiling of Adh-503 using a 14-Color Flow Cytometry Panel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adh-503 is a novel small-molecule inhibitor targeting an intracellular checkpoint protein, enhancing T-cell effector functions and mitigating myeloid-derived suppressor cell (MDSC) activity. Comprehensive immune profiling is critical to understanding its mechanism of action and pharmacodynamic effects in preclinical and clinical studies. Flow cytometry is a powerful technology for high-dimensional, single-cell analysis of the immune system.[1][2][3] This document provides a detailed protocol for a 14-color flow cytometry panel designed to provide a deep immunophenotypic analysis of T-cell and myeloid compartments in peripheral blood mononuclear cells (PBMCs) following this compound treatment.

Principle

This panel is designed to simultaneously identify and characterize major lymphocyte and myeloid populations, with a specific focus on T-cell differentiation, activation, and exhaustion, as well as the frequency of monocytic and polymorphonuclear MDSCs.[4][5] By quantifying changes in these populations and their expression of key functional markers, researchers can effectively evaluate the immunological impact of this compound.

Materials and Reagents

All reagents should be stored according to manufacturer's specifications. Antibody concentrations should be titrated for optimal performance.

Table 1: Antibody Panel for this compound Immune Profiling

MarkerFluorochromeClonePurpose
CD45BUV395HI30Pan-leukocyte marker
Live/DeadBV510-Viability stain
CD3BUV496UCHT1Pan T-cell marker
CD4BUV805SK3Helper T-cell marker
CD8APC-R700SK1Cytotoxic T-cell marker
CD45RABV786HI100Naïve T-cell marker
CCR7PE-Cy7G043H7Naïve/Central Memory T-cell marker
PD-1 (CD279)BB700EH12.2H7Exhaustion/Activation marker
TIM-3 (CD366)BV605F38-2E2Exhaustion/Activation marker
HLA-DRAPCG46-6Activation/MDSC marker
CD11bFITCICRF44Myeloid/MDSC marker
CD33PEWM53Myeloid/MDSC marker
CD14BV711M5E2Monocyte/M-MDSC marker
CD15BV650W6D3Granulocyte/PMN-MDSC marker

Table 2: Buffers and Consumables

ReagentSupplier (Example)Purpose
PBS, pH 7.4GibcoCell washing
FBS, Heat-InactivatedGibcoMedia supplement
FACS Buffer (PBS + 2% FBS + 2mM EDTA)In-houseStaining and washing
Red Blood Cell Lysis Buffer (10X)Miltenyi BiotecRBC lysis (for whole blood)
Live/Dead Fixable Viability StainThermo FisherViability determination
Fc Block (e.g., Human TruStain FcX™)BioLegendBlock non-specific antibody binding
Fixation/Permeabilization BuffereBioscience™Intracellular staining (optional)
5 mL Polystyrene Round-Bottom TubesFalconSample processing

Experimental Protocols

1. PBMC Isolation and Preparation This protocol assumes starting with isolated PBMCs. If using whole blood, perform red blood cell lysis prior to staining.

  • Thaw or prepare fresh PBMCs and wash with 10 mL of FACS buffer.

  • Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.

  • Aliquot 50 µL (1 x 10^6 cells) into each flow cytometry tube.

2. Fc Receptor Blocking

  • Add 5 µL of Fc Block to each 50 µL cell suspension.

  • Gently vortex and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

3. Viability Staining

  • Wash cells with 1 mL of protein-free PBS. Centrifuge at 400 x g for 5 minutes.

  • Decant supernatant and resuspend the cell pellet in 100 µL of PBS containing the pre-titrated amount of Live/Dead Fixable Viability Stain.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 1 mL of FACS buffer, centrifuge, and decant the supernatant.

4. Surface Marker Staining

  • Prepare a master mix of the surface-staining antibodies (all antibodies from Table 1 except for Live/Dead) in FACS buffer at pre-titrated optimal concentrations.

  • Resuspend the cell pellet from the previous step in 50 µL of the antibody master mix.

  • Gently vortex and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes after each wash.

  • After the final wash, resuspend the cells in 300 µL of FACS buffer.

  • Acquire samples on a properly calibrated flow cytometer within 1-2 hours. For longer storage, resuspend in 1% PFA.

Optional Protocol: Intracellular Cytokine Staining To assess T-cell function, an intracellular staining step can be added.

  • After surface staining, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

  • Add antibodies against intracellular targets (e.g., IFN-γ, TNF-α, Granzyme B) during the permeabilization step.

  • Wash and resuspend cells in FACS buffer for acquisition.

Data Presentation and Analysis

Acquired data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express). Compensation must be performed using single-stain controls. The following tables outline the key quantitative outputs from this panel.

Table 3: T-Cell Population Analysis

PopulationGating LogicReported Value
CD4+ T-CellsLive, CD45+, CD3+, CD4+% of CD3+
CD8+ T-CellsLive, CD45+, CD3+, CD8+% of CD3+
Naïve CD4+CD4+, CD45RA+, CCR7+% of CD4+
Central Memory CD4+CD4+, CD45RA-, CCR7+% of CD4+
Effector Memory CD4+CD4+, CD45RA-, CCR7-% of CD4+
Naïve CD8+CD8+, CD45RA+, CCR7+% of CD8+
Central Memory CD8+CD8+, CD45RA-, CCR7+% of CD8+
Effector Memory CD8+CD8+, CD45RA-, CCR7-% of CD8+

Table 4: Activation/Exhaustion Marker Analysis

MarkerParent PopulationReported Value
PD-1CD4+ T-Cells, CD8+ T-Cells% Positive, MFI
TIM-3CD4+ T-Cells, CD8+ T-Cells% Positive, MFI
HLA-DRCD4+ T-Cells, CD8+ T-Cells% Positive, MFI

Table 5: Myeloid-Derived Suppressor Cell (MDSC) Analysis

PopulationGating LogicReported Value
Total MDSCsLive, CD45+, CD3-, HLA-DR-/low, CD33+, CD11b+% of CD45+
M-MDSCTotal MDSCs, CD14+, CD15-% of Total MDSCs
PMN-MDSCTotal MDSCs, CD14-, CD15+% of Total MDSCs

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Analysis pbmc PBMC Isolation fc_block Fc Block pbmc->fc_block viability Viability Stain fc_block->viability surface_stain Surface Antibody Staining viability->surface_stain Wash acquire Data Acquisition (Flow Cytometer) surface_stain->acquire Wash & Resuspend analyze Gating & Data Quantification acquire->analyze G cluster_tcell T-Cell Response cluster_mdsc MDSC Activity Adh503 This compound ProteinX Intracellular Checkpoint (Protein-X) Adh503->ProteinX Inhibits TCell T-Cell ProteinX->TCell Suppresses MDSC MDSC ProteinX->MDSC Promotes Activation Effector Function ↑ (e.g., IFN-γ, Granzyme B) TCell->Activation Suppression Suppressive Activity ↓ (e.g., Arginase-1) MDSC->Suppression G cluster_T T-Cell Lineage cluster_M Myeloid Lineage A Total Events B Singlets A->B C Live Cells (Viability Dye Neg) B->C D CD45+ Leukocytes C->D E CD3+ T-Cells D->E J CD3- Non-T-Cells D->J F CD4+ Helper T-Cells E->F G CD8+ Cytotoxic T-Cells E->G H Memory/Naïve Subsets (CD45RA vs CCR7) F->H G->H I Activation/Exhaustion (PD-1, TIM-3, HLA-DR) H->I H->I K MDSCs (HLA-DR-/low, CD33+, CD11b+) J->K L M-MDSC (CD14+) K->L M PMN-MDSC (CD15+) K->M

References

Application Note: Comprehensive Immune Profiling of Adh-503 using a 14-Color Flow Cytometry Panel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adh-503 is a novel small-molecule inhibitor targeting an intracellular checkpoint protein, enhancing T-cell effector functions and mitigating myeloid-derived suppressor cell (MDSC) activity. Comprehensive immune profiling is critical to understanding its mechanism of action and pharmacodynamic effects in preclinical and clinical studies. Flow cytometry is a powerful technology for high-dimensional, single-cell analysis of the immune system.[1][2][3] This document provides a detailed protocol for a 14-color flow cytometry panel designed to provide a deep immunophenotypic analysis of T-cell and myeloid compartments in peripheral blood mononuclear cells (PBMCs) following this compound treatment.

Principle

This panel is designed to simultaneously identify and characterize major lymphocyte and myeloid populations, with a specific focus on T-cell differentiation, activation, and exhaustion, as well as the frequency of monocytic and polymorphonuclear MDSCs.[4][5] By quantifying changes in these populations and their expression of key functional markers, researchers can effectively evaluate the immunological impact of this compound.

Materials and Reagents

All reagents should be stored according to manufacturer's specifications. Antibody concentrations should be titrated for optimal performance.

Table 1: Antibody Panel for this compound Immune Profiling

MarkerFluorochromeClonePurpose
CD45BUV395HI30Pan-leukocyte marker
Live/DeadBV510-Viability stain
CD3BUV496UCHT1Pan T-cell marker
CD4BUV805SK3Helper T-cell marker
CD8APC-R700SK1Cytotoxic T-cell marker
CD45RABV786HI100Naïve T-cell marker
CCR7PE-Cy7G043H7Naïve/Central Memory T-cell marker
PD-1 (CD279)BB700EH12.2H7Exhaustion/Activation marker
TIM-3 (CD366)BV605F38-2E2Exhaustion/Activation marker
HLA-DRAPCG46-6Activation/MDSC marker
CD11bFITCICRF44Myeloid/MDSC marker
CD33PEWM53Myeloid/MDSC marker
CD14BV711M5E2Monocyte/M-MDSC marker
CD15BV650W6D3Granulocyte/PMN-MDSC marker

Table 2: Buffers and Consumables

ReagentSupplier (Example)Purpose
PBS, pH 7.4GibcoCell washing
FBS, Heat-InactivatedGibcoMedia supplement
FACS Buffer (PBS + 2% FBS + 2mM EDTA)In-houseStaining and washing
Red Blood Cell Lysis Buffer (10X)Miltenyi BiotecRBC lysis (for whole blood)
Live/Dead Fixable Viability StainThermo FisherViability determination
Fc Block (e.g., Human TruStain FcX™)BioLegendBlock non-specific antibody binding
Fixation/Permeabilization BuffereBioscience™Intracellular staining (optional)
5 mL Polystyrene Round-Bottom TubesFalconSample processing

Experimental Protocols

1. PBMC Isolation and Preparation This protocol assumes starting with isolated PBMCs. If using whole blood, perform red blood cell lysis prior to staining.

  • Thaw or prepare fresh PBMCs and wash with 10 mL of FACS buffer.

  • Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.

  • Aliquot 50 µL (1 x 10^6 cells) into each flow cytometry tube.

2. Fc Receptor Blocking

  • Add 5 µL of Fc Block to each 50 µL cell suspension.

  • Gently vortex and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

3. Viability Staining

  • Wash cells with 1 mL of protein-free PBS. Centrifuge at 400 x g for 5 minutes.

  • Decant supernatant and resuspend the cell pellet in 100 µL of PBS containing the pre-titrated amount of Live/Dead Fixable Viability Stain.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 1 mL of FACS buffer, centrifuge, and decant the supernatant.

4. Surface Marker Staining

  • Prepare a master mix of the surface-staining antibodies (all antibodies from Table 1 except for Live/Dead) in FACS buffer at pre-titrated optimal concentrations.

  • Resuspend the cell pellet from the previous step in 50 µL of the antibody master mix.

  • Gently vortex and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes after each wash.

  • After the final wash, resuspend the cells in 300 µL of FACS buffer.

  • Acquire samples on a properly calibrated flow cytometer within 1-2 hours. For longer storage, resuspend in 1% PFA.

Optional Protocol: Intracellular Cytokine Staining To assess T-cell function, an intracellular staining step can be added.

  • After surface staining, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

  • Add antibodies against intracellular targets (e.g., IFN-γ, TNF-α, Granzyme B) during the permeabilization step.

  • Wash and resuspend cells in FACS buffer for acquisition.

Data Presentation and Analysis

Acquired data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express). Compensation must be performed using single-stain controls. The following tables outline the key quantitative outputs from this panel.

Table 3: T-Cell Population Analysis

PopulationGating LogicReported Value
CD4+ T-CellsLive, CD45+, CD3+, CD4+% of CD3+
CD8+ T-CellsLive, CD45+, CD3+, CD8+% of CD3+
Naïve CD4+CD4+, CD45RA+, CCR7+% of CD4+
Central Memory CD4+CD4+, CD45RA-, CCR7+% of CD4+
Effector Memory CD4+CD4+, CD45RA-, CCR7-% of CD4+
Naïve CD8+CD8+, CD45RA+, CCR7+% of CD8+
Central Memory CD8+CD8+, CD45RA-, CCR7+% of CD8+
Effector Memory CD8+CD8+, CD45RA-, CCR7-% of CD8+

Table 4: Activation/Exhaustion Marker Analysis

MarkerParent PopulationReported Value
PD-1CD4+ T-Cells, CD8+ T-Cells% Positive, MFI
TIM-3CD4+ T-Cells, CD8+ T-Cells% Positive, MFI
HLA-DRCD4+ T-Cells, CD8+ T-Cells% Positive, MFI

Table 5: Myeloid-Derived Suppressor Cell (MDSC) Analysis

PopulationGating LogicReported Value
Total MDSCsLive, CD45+, CD3-, HLA-DR-/low, CD33+, CD11b+% of CD45+
M-MDSCTotal MDSCs, CD14+, CD15-% of Total MDSCs
PMN-MDSCTotal MDSCs, CD14-, CD15+% of Total MDSCs

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Analysis pbmc PBMC Isolation fc_block Fc Block pbmc->fc_block viability Viability Stain fc_block->viability surface_stain Surface Antibody Staining viability->surface_stain Wash acquire Data Acquisition (Flow Cytometer) surface_stain->acquire Wash & Resuspend analyze Gating & Data Quantification acquire->analyze G cluster_tcell T-Cell Response cluster_mdsc MDSC Activity Adh503 This compound ProteinX Intracellular Checkpoint (Protein-X) Adh503->ProteinX Inhibits TCell T-Cell ProteinX->TCell Suppresses MDSC MDSC ProteinX->MDSC Promotes Activation Effector Function ↑ (e.g., IFN-γ, Granzyme B) TCell->Activation Suppression Suppressive Activity ↓ (e.g., Arginase-1) MDSC->Suppression G cluster_T T-Cell Lineage cluster_M Myeloid Lineage A Total Events B Singlets A->B C Live Cells (Viability Dye Neg) B->C D CD45+ Leukocytes C->D E CD3+ T-Cells D->E J CD3- Non-T-Cells D->J F CD4+ Helper T-Cells E->F G CD8+ Cytotoxic T-Cells E->G H Memory/Naïve Subsets (CD45RA vs CCR7) F->H G->H I Activation/Exhaustion (PD-1, TIM-3, HLA-DR) H->I H->I K MDSCs (HLA-DR-/low, CD33+, CD11b+) J->K L M-MDSC (CD14+) K->L M PMN-MDSC (CD15+) K->M

References

Application Notes and Protocols: Adh-503 Treatment in Orthotopic Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the evaluation of Adh-503, a small molecule agonist of CD11b, in preclinical orthotopic lung cancer models. This compound represents a novel immunotherapeutic approach aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. This document outlines the procedures for establishing orthotopic lung tumors, the preparation and administration of this compound, and methodologies for assessing treatment efficacy through the analysis of tumor growth, survival, and immune cell infiltration. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of CD11b agonists in lung cancer.

Introduction

The tumor microenvironment (TME) in non-small cell lung cancer (NSCLC) is often characterized by an abundance of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells hinder the efficacy of immunotherapies by suppressing T-cell function. This compound is a novel oral CD11b agonist designed to modulate the function of these myeloid cells. By binding to the CD11b integrin receptor, this compound is hypothesized to reduce the infiltration of immunosuppressive myeloid cells into the tumor and reprogram the remaining TAMs towards a pro-inflammatory, anti-tumor M1 phenotype. This shift in the TME is expected to enhance cytotoxic T-cell activity against tumor cells, thereby inhibiting tumor growth and improving survival.

Mechanism of Action

This compound is a positive allosteric modulator of the CD11b/CD18 integrin receptor (also known as Mac-1 or CR3), which is highly expressed on myeloid cells. Its mechanism of action in the context of cancer involves the following key steps:

  • Binding to CD11b: this compound binds to an allosteric site on the CD11b αA-domain, inducing a conformational change that partially activates the receptor.

  • Modulation of Myeloid Cell Trafficking: This activation reduces the CCL2-mediated recruitment of monocytes and macrophages to the tumor site.

  • Reprogramming of TAMs: this compound promotes the polarization of TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.

  • Enhancement of Anti-Tumor Immunity: The increase in M1-like TAMs and a reduction in immunosuppressive signals lead to an increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor, which are responsible for killing cancer cells.

Signaling Pathway

Adh503_Mechanism cluster_TME Tumor Microenvironment (TME) Adh503 This compound CD11b CD11b/CD18 Receptor (on Myeloid Cells) Adh503->CD11b Binds and Activates TAM_M2 Immunosuppressive TAM (M2) CD11b->TAM_M2 Inhibits Recruitment TAM_M1 Pro-inflammatory TAM (M1) CD11b->TAM_M1 Promotes Polarization to M1 CD8_T_Cell Cytotoxic CD8+ T-Cell TAM_M2->CD8_T_Cell Suppresses CCL2 CCL2 Secretion CCL2->TAM_M2 Recruits Tumor_Cell Lung Cancer Cell CD8_T_Cell->Tumor_Cell Induces Apoptosis Tumor_Cell->CCL2 Secretes TAM_M1->CD8_T_Cell Activates

Caption: this compound mechanism of action in the tumor microenvironment.

Experimental Protocols

Orthotopic Lung Cancer Model Establishment

This protocol describes the establishment of an orthotopic lung cancer model in mice using direct intrathoracic injection of Lewis Lung Carcinoma (LLC) cells.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Matrix, Growth Factor Reduced

  • 6-8 week old male C57BL/6 mice

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips)

  • 28-gauge insulin (B600854) syringes

Procedure:

  • Cell Culture: Culture LLC cells in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest LLC cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a right lateral decubitus position. Shave the left thoracic area and sterilize with 70% ethanol (B145695) and povidone-iodine.

  • Intrathoracic Injection: Make a small incision (approximately 5 mm) through the skin and intercostal muscles in the eighth or ninth intercostal space. Carefully insert a 28-gauge insulin syringe into the left lung parenchyma to a depth of about 3-4 mm.

  • Cell Implantation: Slowly inject 50 µL of the cell suspension (1 x 10^5 cells) into the lung. Hold the needle in place for 10 seconds to prevent leakage.

  • Closure: Withdraw the needle and close the incision with wound clips.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia. Tumor growth can be monitored weekly using micro-CT or bioluminescence imaging (if using luciferase-expressing cells).

This compound Treatment Protocol

This protocol is based on preclinical studies of this compound in other cancer models and may require optimization for lung cancer models.[1]

Materials:

Procedure:

  • Treatment Groups: Randomize mice with established orthotopic lung tumors into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Treatment Duration: Continue treatment for a predefined period (e.g., 21 days) or until a humane endpoint is reached.

  • Monitoring: Monitor animal body weight and general health twice weekly. Measure tumor volume by micro-CT weekly.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A LLC Cell Culture B Orthotopic Implantation in C57BL/6 Mice A->B C Tumor Establishment (7-10 days) B->C D Randomization into Groups (Vehicle vs. This compound) C->D E Daily Oral Gavage (21 days) D->E F Weekly Tumor Volume Measurement (Micro-CT) E->F G Tumor Growth Inhibition Analysis E->G H Survival Analysis E->H I Immunohistochemistry and Flow Cytometry of Tumors E->I

References

Application Notes and Protocols: Adh-503 Treatment in Orthotopic Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the evaluation of Adh-503, a small molecule agonist of CD11b, in preclinical orthotopic lung cancer models. This compound represents a novel immunotherapeutic approach aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. This document outlines the procedures for establishing orthotopic lung tumors, the preparation and administration of this compound, and methodologies for assessing treatment efficacy through the analysis of tumor growth, survival, and immune cell infiltration. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of CD11b agonists in lung cancer.

Introduction

The tumor microenvironment (TME) in non-small cell lung cancer (NSCLC) is often characterized by an abundance of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells hinder the efficacy of immunotherapies by suppressing T-cell function. This compound is a novel oral CD11b agonist designed to modulate the function of these myeloid cells. By binding to the CD11b integrin receptor, this compound is hypothesized to reduce the infiltration of immunosuppressive myeloid cells into the tumor and reprogram the remaining TAMs towards a pro-inflammatory, anti-tumor M1 phenotype. This shift in the TME is expected to enhance cytotoxic T-cell activity against tumor cells, thereby inhibiting tumor growth and improving survival.

Mechanism of Action

This compound is a positive allosteric modulator of the CD11b/CD18 integrin receptor (also known as Mac-1 or CR3), which is highly expressed on myeloid cells. Its mechanism of action in the context of cancer involves the following key steps:

  • Binding to CD11b: this compound binds to an allosteric site on the CD11b αA-domain, inducing a conformational change that partially activates the receptor.

  • Modulation of Myeloid Cell Trafficking: This activation reduces the CCL2-mediated recruitment of monocytes and macrophages to the tumor site.

  • Reprogramming of TAMs: this compound promotes the polarization of TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.

  • Enhancement of Anti-Tumor Immunity: The increase in M1-like TAMs and a reduction in immunosuppressive signals lead to an increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor, which are responsible for killing cancer cells.

Signaling Pathway

Adh503_Mechanism cluster_TME Tumor Microenvironment (TME) Adh503 This compound CD11b CD11b/CD18 Receptor (on Myeloid Cells) Adh503->CD11b Binds and Activates TAM_M2 Immunosuppressive TAM (M2) CD11b->TAM_M2 Inhibits Recruitment TAM_M1 Pro-inflammatory TAM (M1) CD11b->TAM_M1 Promotes Polarization to M1 CD8_T_Cell Cytotoxic CD8+ T-Cell TAM_M2->CD8_T_Cell Suppresses CCL2 CCL2 Secretion CCL2->TAM_M2 Recruits Tumor_Cell Lung Cancer Cell CD8_T_Cell->Tumor_Cell Induces Apoptosis Tumor_Cell->CCL2 Secretes TAM_M1->CD8_T_Cell Activates

Caption: this compound mechanism of action in the tumor microenvironment.

Experimental Protocols

Orthotopic Lung Cancer Model Establishment

This protocol describes the establishment of an orthotopic lung cancer model in mice using direct intrathoracic injection of Lewis Lung Carcinoma (LLC) cells.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Matrix, Growth Factor Reduced

  • 6-8 week old male C57BL/6 mice

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips)

  • 28-gauge insulin syringes

Procedure:

  • Cell Culture: Culture LLC cells in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest LLC cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a right lateral decubitus position. Shave the left thoracic area and sterilize with 70% ethanol and povidone-iodine.

  • Intrathoracic Injection: Make a small incision (approximately 5 mm) through the skin and intercostal muscles in the eighth or ninth intercostal space. Carefully insert a 28-gauge insulin syringe into the left lung parenchyma to a depth of about 3-4 mm.

  • Cell Implantation: Slowly inject 50 µL of the cell suspension (1 x 10^5 cells) into the lung. Hold the needle in place for 10 seconds to prevent leakage.

  • Closure: Withdraw the needle and close the incision with wound clips.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia. Tumor growth can be monitored weekly using micro-CT or bioluminescence imaging (if using luciferase-expressing cells).

This compound Treatment Protocol

This protocol is based on preclinical studies of this compound in other cancer models and may require optimization for lung cancer models.[1]

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Treatment Groups: Randomize mice with established orthotopic lung tumors into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Treatment Duration: Continue treatment for a predefined period (e.g., 21 days) or until a humane endpoint is reached.

  • Monitoring: Monitor animal body weight and general health twice weekly. Measure tumor volume by micro-CT weekly.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A LLC Cell Culture B Orthotopic Implantation in C57BL/6 Mice A->B C Tumor Establishment (7-10 days) B->C D Randomization into Groups (Vehicle vs. This compound) C->D E Daily Oral Gavage (21 days) D->E F Weekly Tumor Volume Measurement (Micro-CT) E->F G Tumor Growth Inhibition Analysis E->G H Survival Analysis E->H I Immunohistochemistry and Flow Cytometry of Tumors E->I

References

Application Notes and Protocols: Adh-503 Administration with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to checkpoint inhibitors. Pancreatic ductal adenocarcinoma (PDAC) and other solid tumors often exhibit a dense immunosuppressive tumor microenvironment (TME), which limits the efficacy of therapies targeting the programmed cell death protein 1 (PD-1) pathway.[1][2] Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a promising agent to reprogram the innate immune landscape and sensitize tumors to anti-PD-1 therapy.[1][2][3]

CD11b is highly expressed on the surface of myeloid cells, including macrophages, monocytes, and granulocytes, which are key components of the immunosuppressive TME. This compound activates CD11b, leading to a cascade of effects that collectively enhance anti-tumor immunity. These include the repolarization of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype, a reduction in the infiltration of immunosuppressive myeloid cells into the tumor, and improved dendritic cell function. This modulation of the TME creates a more favorable environment for T-cell-mediated tumor destruction, thereby synergizing with the action of anti-PD-1 antibodies.

These application notes provide a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the combined administration of this compound and anti-PD-1 therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound with immunotherapy.

Table 1: Effect of this compound on Myeloid Cells in the Tumor Microenvironment

ParameterTreatment GroupChange ObservedReference Model
Total Tumor-Infiltrating CD11b+ CellsThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ MonocytesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ GranulocytesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ MacrophagesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
Macrophage Phenotype (MHC I, MHC II, CD80, CD86)This compoundHigher expression levelsOrthotopic PDAC models
Immunosuppressive Gene Expression in TAMs (IL6, TGFβ, Arginase-1, IL10)This compoundReduced expression levelsSorted TAMs from treated mice
T-cell Chemokine Expression in TAMs (CXCL10)This compoundIncreased expression levelsSorted TAMs from treated mice

Table 2: Efficacy of this compound in Combination with Other Therapies

Combination TherapyEffect on TumorSurvivalReference Model
This compound + αPD-1 IgGSynergistic tumor regressionSignificantly longer survivalOrthotopic PDAC models
This compound + α41BB IgGSynergistic, marked tumor regression and long-term survivalLong-term survival (>120 days) and resistance to re-challengeOrthotopic KI tumor model
This compound + αCTLA4 IgGNo synergyNo impact on tumor burdenOrthotopic KI tumor model
This compound + Gemcitabine/PaclitaxelSignificant disease control (>90% reduction in progression)Marked increase in survivalOrthotopic KI tumor model

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

Adh_503_Mechanism cluster_TME Tumor Microenvironment (TME) Adh503 This compound CD11b CD11b Receptor (on Myeloid Cells) Adh503->CD11b activates Myeloid_Cells Immunosuppressive Myeloid Cells (e.g., TAMs, Monocytes) CD11b->Myeloid_Cells repolarizes & reduces infiltration DC Dendritic Cells (DCs) CD11b->DC enhances response T_Cell CD8+ T Cells Myeloid_Cells->T_Cell reduced suppression DC->T_Cell improves priming Tumor_Cell Tumor Cells T_Cell->Tumor_Cell kills PD1 PD-1 PDL1 PD-L1 PD1->PDL1 inhibitory signal Anti_PD1 Anti-PD-1 Therapy Anti_PD1->PD1 blocks Experimental_Workflow cluster_workflow Experimental Workflow Start Orthotopic Tumor Implantation (e.g., PDAC cells in mice) Treatment Treatment Initiation Start->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound Treatment->Group2 Group3 Anti-PD-1 Treatment->Group3 Group4 This compound + Anti-PD-1 Treatment->Group4 Monitoring Tumor Growth Monitoring (e.g., Ultrasound) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis1 Tumor Excision & Immune Profiling (Flow Cytometry, IHC) Endpoint->Analysis1 Analysis2 Gene Expression Analysis (Q-PCR, RNA-seq) Endpoint->Analysis2 Analysis3 Survival Analysis Endpoint->Analysis3

References

Application Notes and Protocols: Adh-503 Administration with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to checkpoint inhibitors. Pancreatic ductal adenocarcinoma (PDAC) and other solid tumors often exhibit a dense immunosuppressive tumor microenvironment (TME), which limits the efficacy of therapies targeting the programmed cell death protein 1 (PD-1) pathway.[1][2] Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a promising agent to reprogram the innate immune landscape and sensitize tumors to anti-PD-1 therapy.[1][2][3]

CD11b is highly expressed on the surface of myeloid cells, including macrophages, monocytes, and granulocytes, which are key components of the immunosuppressive TME. This compound activates CD11b, leading to a cascade of effects that collectively enhance anti-tumor immunity. These include the repolarization of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype, a reduction in the infiltration of immunosuppressive myeloid cells into the tumor, and improved dendritic cell function. This modulation of the TME creates a more favorable environment for T-cell-mediated tumor destruction, thereby synergizing with the action of anti-PD-1 antibodies.

These application notes provide a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the combined administration of this compound and anti-PD-1 therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound with immunotherapy.

Table 1: Effect of this compound on Myeloid Cells in the Tumor Microenvironment

ParameterTreatment GroupChange ObservedReference Model
Total Tumor-Infiltrating CD11b+ CellsThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ MonocytesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ GranulocytesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
CD11b+ MacrophagesThis compoundReduced numbersOrthotopic PDAC models (KI and KP2)
Macrophage Phenotype (MHC I, MHC II, CD80, CD86)This compoundHigher expression levelsOrthotopic PDAC models
Immunosuppressive Gene Expression in TAMs (IL6, TGFβ, Arginase-1, IL10)This compoundReduced expression levelsSorted TAMs from treated mice
T-cell Chemokine Expression in TAMs (CXCL10)This compoundIncreased expression levelsSorted TAMs from treated mice

Table 2: Efficacy of this compound in Combination with Other Therapies

Combination TherapyEffect on TumorSurvivalReference Model
This compound + αPD-1 IgGSynergistic tumor regressionSignificantly longer survivalOrthotopic PDAC models
This compound + α41BB IgGSynergistic, marked tumor regression and long-term survivalLong-term survival (>120 days) and resistance to re-challengeOrthotopic KI tumor model
This compound + αCTLA4 IgGNo synergyNo impact on tumor burdenOrthotopic KI tumor model
This compound + Gemcitabine/PaclitaxelSignificant disease control (>90% reduction in progression)Marked increase in survivalOrthotopic KI tumor model

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

Adh_503_Mechanism cluster_TME Tumor Microenvironment (TME) Adh503 This compound CD11b CD11b Receptor (on Myeloid Cells) Adh503->CD11b activates Myeloid_Cells Immunosuppressive Myeloid Cells (e.g., TAMs, Monocytes) CD11b->Myeloid_Cells repolarizes & reduces infiltration DC Dendritic Cells (DCs) CD11b->DC enhances response T_Cell CD8+ T Cells Myeloid_Cells->T_Cell reduced suppression DC->T_Cell improves priming Tumor_Cell Tumor Cells T_Cell->Tumor_Cell kills PD1 PD-1 PDL1 PD-L1 PD1->PDL1 inhibitory signal Anti_PD1 Anti-PD-1 Therapy Anti_PD1->PD1 blocks Experimental_Workflow cluster_workflow Experimental Workflow Start Orthotopic Tumor Implantation (e.g., PDAC cells in mice) Treatment Treatment Initiation Start->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound Treatment->Group2 Group3 Anti-PD-1 Treatment->Group3 Group4 This compound + Anti-PD-1 Treatment->Group4 Monitoring Tumor Growth Monitoring (e.g., Ultrasound) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis1 Tumor Excision & Immune Profiling (Flow Cytometry, IHC) Endpoint->Analysis1 Analysis2 Gene Expression Analysis (Q-PCR, RNA-seq) Endpoint->Analysis2 Analysis3 Survival Analysis Endpoint->Analysis3

References

Preparation of Adh-503 Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adh-503, also known as (Z)-Leukadherin-1 choline, is a potent, orally active, allosteric agonist of CD11b.[1][2][3][4][5] It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and augmenting dendritic cell responses. These characteristics make this compound a compound of significant interest in cancer immunotherapy research. Proper preparation of a sterile, accurate stock solution is the first critical step for reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 524.65 g/mol
Solubility in DMSO ≥ 21.43 mg/mL (40.85 mM)
100 mg/mL (190.23 mM)
Solubility in Ethanol ~3.33 - 4 mg/mL
Solubility in Water Insoluble
Recommended Stock Solution Storage -80°C for up to 6 months
-20°C for up to 1 month
Typical Cell Culture Working Concentration 4 µM

Experimental Protocols

Materials
  • This compound powder (CAS: 2055362-74-6)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile, disposable syringes

  • Sterile syringe filters (0.22 µm pore size, DMSO-compatible, e.g., PVDF or PTFE)

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations as needed for a different desired concentration.

  • Pre-weighing Preparation:

    • Bring the this compound powder vial to room temperature before opening to prevent condensation of moisture.

    • Perform all steps in a sterile environment, such as a laminar flow hood, to maintain sterility.

  • Weighing the this compound Powder:

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 524.65 g/mol / 1000 = 5.25 mg

    • Weigh approximately 5.25 mg of this compound powder and place it into a sterile conical tube.

  • Dissolving in DMSO:

    • Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly to dissolve the powder. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.

  • Sterilization:

    • To ensure the stock solution is free from microbial contamination, it must be sterile-filtered.

    • Draw the this compound/DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, light-protected polypropylene tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution into Culture Medium:

    • It is crucial to dilute the DMSO stock solution directly into the cell culture medium at a high dilution factor to minimize DMSO toxicity to the cells. The final concentration of DMSO in the cell culture should ideally be below 0.5%, and not exceed 1%.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, complete cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components.

  • Application to Cells:

    • The freshly prepared working solution is now ready to be added to your cell cultures.

Visualizations

Signaling Pathway of this compound

Adh503_Signaling_Pathway Adh503 This compound CD11b CD11b/CD18 (Mac-1, αMβ2) Adh503->CD11b Allosteric Agonist MyeloidCell Myeloid Cell (e.g., Macrophage) CD11b->MyeloidCell Activation Repolarization Repolarization to Anti-tumor Phenotype MyeloidCell->Repolarization ReducedInfiltration Reduced Tumor Infiltration MyeloidCell->ReducedInfiltration EnhancedDC Enhanced Dendritic Cell Response MyeloidCell->EnhancedDC

Caption: this compound acts as an allosteric agonist of the CD11b receptor on myeloid cells.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 4. Aliquot into Single-Use Tubes Filter->Aliquot Store 5. Store at -80°C or -20°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw Dilute 7. Dilute in Cell Culture Medium Thaw->Dilute Apply 8. Apply to Cells Dilute->Apply

References

Preparation of Adh-503 Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adh-503, also known as (Z)-Leukadherin-1 choline, is a potent, orally active, allosteric agonist of CD11b.[1][2][3][4][5] It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and augmenting dendritic cell responses. These characteristics make this compound a compound of significant interest in cancer immunotherapy research. Proper preparation of a sterile, accurate stock solution is the first critical step for reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 524.65 g/mol
Solubility in DMSO ≥ 21.43 mg/mL (40.85 mM)
100 mg/mL (190.23 mM)
Solubility in Ethanol ~3.33 - 4 mg/mL
Solubility in Water Insoluble
Recommended Stock Solution Storage -80°C for up to 6 months
-20°C for up to 1 month
Typical Cell Culture Working Concentration 4 µM

Experimental Protocols

Materials
  • This compound powder (CAS: 2055362-74-6)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile, disposable syringes

  • Sterile syringe filters (0.22 µm pore size, DMSO-compatible, e.g., PVDF or PTFE)

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations as needed for a different desired concentration.

  • Pre-weighing Preparation:

    • Bring the this compound powder vial to room temperature before opening to prevent condensation of moisture.

    • Perform all steps in a sterile environment, such as a laminar flow hood, to maintain sterility.

  • Weighing the this compound Powder:

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 524.65 g/mol / 1000 = 5.25 mg

    • Weigh approximately 5.25 mg of this compound powder and place it into a sterile conical tube.

  • Dissolving in DMSO:

    • Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly to dissolve the powder. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.

  • Sterilization:

    • To ensure the stock solution is free from microbial contamination, it must be sterile-filtered.

    • Draw the this compound/DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, light-protected polypropylene tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution into Culture Medium:

    • It is crucial to dilute the DMSO stock solution directly into the cell culture medium at a high dilution factor to minimize DMSO toxicity to the cells. The final concentration of DMSO in the cell culture should ideally be below 0.5%, and not exceed 1%.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, complete cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components.

  • Application to Cells:

    • The freshly prepared working solution is now ready to be added to your cell cultures.

Visualizations

Signaling Pathway of this compound

Adh503_Signaling_Pathway Adh503 This compound CD11b CD11b/CD18 (Mac-1, αMβ2) Adh503->CD11b Allosteric Agonist MyeloidCell Myeloid Cell (e.g., Macrophage) CD11b->MyeloidCell Activation Repolarization Repolarization to Anti-tumor Phenotype MyeloidCell->Repolarization ReducedInfiltration Reduced Tumor Infiltration MyeloidCell->ReducedInfiltration EnhancedDC Enhanced Dendritic Cell Response MyeloidCell->EnhancedDC

Caption: this compound acts as an allosteric agonist of the CD11b receptor on myeloid cells.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 4. Aliquot into Single-Use Tubes Filter->Aliquot Store 5. Store at -80°C or -20°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw Dilute 7. Dilute in Cell Culture Medium Thaw->Dilute Apply 8. Apply to Cells Dilute->Apply

References

Application Notes and Protocols: Validating the Target of Adh-503 using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Lentiviral shRNA Knockdown to Validate the Target of Adh-503 (CD11b/ITGAM)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is an orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1][2][3] It plays a crucial role in myeloid cell trafficking and function.[1][2] To confirm that the observed biological effects of this compound are mediated through its intended target, CD11b, a loss-of-function approach using lentiviral short hairpin RNA (shRNA) to knock down the expression of the gene encoding CD11b (ITGAM) is a powerful validation strategy. These application notes provide detailed protocols for lentiviral shRNA-mediated knockdown of ITGAM and subsequent functional assays to validate that the resulting phenotype mimics the effects of this compound.

I. Experimental Design and Workflow

The overall experimental workflow is designed to first suppress the expression of the ITGAM gene using lentiviral shRNA and then to assess the functional consequences, comparing them to the effects of this compound treatment.

G cluster_0 Phase 1: Lentiviral Particle Production cluster_1 Phase 2: Target Cell Transduction & Selection cluster_2 Phase 3: Functional Validation shRNA_design shRNA Design & Cloning into pLKO.1 Transfection Co-transfection of HEK293T cells shRNA_design->Transfection HEK293T_culture HEK293T Cell Culture HEK293T_culture->Transfection Virus_harvest Lentivirus Harvest & Titer Transfection->Virus_harvest Transduction Lentiviral Transduction Virus_harvest->Transduction Target_cell_culture Target Cell Culture (e.g., Myeloid Cell Line) Target_cell_culture->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Knockdown_validation Validation of ITGAM Knockdown Selection->Knockdown_validation Functional_assay Functional Assays Knockdown_validation->Functional_assay Adh503_treatment This compound Treatment of Wild-Type Cells Adh503_treatment->Functional_assay Data_analysis Data Analysis & Comparison Functional_assay->Data_analysis

Caption: Experimental workflow for validating the target of this compound.

II. Detailed Experimental Protocols

Protocol 1: Lentiviral shRNA Particle Production

This protocol describes the generation of lentiviral particles containing shRNA targeting ITGAM in HEK293T cells.

Materials:

  • pLKO.1-shRNA-ITGAM plasmid (and non-targeting control pLKO.1-shScramble)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • 0.45 µm PES filter

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. Ensure cells are evenly distributed. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the following plasmids: 2.5 µg pLKO.1-shRNA, 1.5 µg psPAX2, and 1.0 µg pMD2.G in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.

    • Incubate at 37°C, 5% CO2 for 12-15 hours.

  • Day 3: Change Media: In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Harvest Lentivirus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add 10 mL of fresh DMEM with 10% FBS to the cells.

    • At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter.

    • Aliquot the viral supernatant and store at -80°C. For long-term storage, snap-freeze in liquid nitrogen.

Protocol 2: Lentiviral Transduction and Selection of Target Cells

This protocol details the infection of a myeloid cell line (e.g., U937 or HL-60) with the produced lentiviral particles.

Materials:

  • Target myeloid cells

  • Lentiviral supernatant (shRNA-ITGAM and shScramble)

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • Complete growth medium for the target cell line

Procedure:

  • Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 24-well plate in their complete growth medium.

  • Day 2: Transduction:

    • Add Polybrene to each well to a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 3: Change Media: Remove the medium containing the virus and Polybrene and replace it with fresh complete growth medium.

  • Day 4 onwards: Puromycin Selection:

    • Add puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin kill curve for the specific cell line).

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

    • Continue selection for 7-10 days until non-transduced control cells are completely eliminated.

    • Expand the puromycin-resistant cells for subsequent validation and functional assays.

Protocol 3: Validation of ITGAM Knockdown

Validation of target gene knockdown should be performed at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from both shScramble and shRNA-ITGAM transduced cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for ITGAM and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative expression of ITGAM mRNA using the ΔΔCt method.

B. Western Blotting:

  • Lyse shScramble and shRNA-ITGAM transduced cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against CD11b and a loading control (e.g., β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

III. Data Presentation

Table 1: Validation of ITGAM Knockdown by qPCR

Cell LineshRNA TargetRelative ITGAM mRNA Expression (Normalized to Housekeeping Gene)% Knockdown
U937shScramble1.00 ± 0.080%
U937shRNA-ITGAM-10.25 ± 0.0475%
U937shRNA-ITGAM-20.18 ± 0.0382%

Table 2: Validation of CD11b Knockdown by Western Blot

Cell LineshRNA TargetRelative CD11b Protein Level (Normalized to Loading Control)% Knockdown
U937shScramble1.00 ± 0.120%
U937shRNA-ITGAM-10.31 ± 0.0669%
U937shRNA-ITGAM-20.22 ± 0.0578%

IV. Functional Assays to Validate this compound Target

Perform functional assays to compare the phenotype of ITGAM knockdown cells with that of wild-type cells treated with this compound.

Example Functional Assay: Cell Adhesion Assay this compound increases CD11b-dependent cell adhesion to ICAM-1. Therefore, ITGAM knockdown should abrogate this effect.

Protocol:

  • Coat a 96-well plate with ICAM-1.

  • Seed wild-type, shScramble, and shRNA-ITGAM cells in the wells.

  • Treat wild-type cells with a range of this compound concentrations.

  • Incubate for 1-2 hours.

  • Gently wash away non-adherent cells.

  • Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).

G cluster_0 This compound Signaling Pathway cluster_1 shRNA-mediated Knockdown Effect Adh503 This compound CD11b CD11b/CD18 (Mac-1) Adh503->CD11b activates Adhesion Increased Cell Adhesion CD11b->Adhesion shRNA shRNA-ITGAM CD11b_kd CD11b/CD18 (Reduced Expression) shRNA->CD11b_kd knocks down Adhesion_kd Decreased Cell Adhesion CD11b_kd->Adhesion_kd

Caption: Signaling pathway of this compound and the effect of shRNA knockdown.

Table 3: Results of Cell Adhesion Assay

Cell TreatmentThis compound Conc.Relative Cell Adhesion (%)
Wild-Type0 µM100 ± 9
Wild-Type1 µM152 ± 12
Wild-Type10 µM210 ± 15
shScramble0 µM98 ± 11
shRNA-ITGAM-20 µM45 ± 7
shRNA-ITGAM-210 µM48 ± 8

Interpretation of Results: The data should demonstrate that while this compound treatment significantly increases the adhesion of wild-type and shScramble control cells, it has no effect on the adhesion of ITGAM knockdown cells. This indicates that the pro-adhesive effect of this compound is dependent on its target, CD11b, thereby validating it as the primary mediator of this compound's function in this context.

The protocols and methodologies outlined in these application notes provide a comprehensive framework for utilizing lentiviral shRNA-mediated gene knockdown to validate the target of a small molecule agonist, using this compound and its target CD11b as an example. Successful completion of these experiments will provide strong evidence that the biological activity of this compound is mediated through its interaction with CD11b. This approach is broadly applicable for the target validation of other small molecule therapeutics.

References

Application Notes and Protocols: Validating the Target of Adh-503 using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Lentiviral shRNA Knockdown to Validate the Target of Adh-503 (CD11b/ITGAM)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is an orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1][2][3] It plays a crucial role in myeloid cell trafficking and function.[1][2] To confirm that the observed biological effects of this compound are mediated through its intended target, CD11b, a loss-of-function approach using lentiviral short hairpin RNA (shRNA) to knock down the expression of the gene encoding CD11b (ITGAM) is a powerful validation strategy. These application notes provide detailed protocols for lentiviral shRNA-mediated knockdown of ITGAM and subsequent functional assays to validate that the resulting phenotype mimics the effects of this compound.

I. Experimental Design and Workflow

The overall experimental workflow is designed to first suppress the expression of the ITGAM gene using lentiviral shRNA and then to assess the functional consequences, comparing them to the effects of this compound treatment.

G cluster_0 Phase 1: Lentiviral Particle Production cluster_1 Phase 2: Target Cell Transduction & Selection cluster_2 Phase 3: Functional Validation shRNA_design shRNA Design & Cloning into pLKO.1 Transfection Co-transfection of HEK293T cells shRNA_design->Transfection HEK293T_culture HEK293T Cell Culture HEK293T_culture->Transfection Virus_harvest Lentivirus Harvest & Titer Transfection->Virus_harvest Transduction Lentiviral Transduction Virus_harvest->Transduction Target_cell_culture Target Cell Culture (e.g., Myeloid Cell Line) Target_cell_culture->Transduction Selection Puromycin Selection Transduction->Selection Knockdown_validation Validation of ITGAM Knockdown Selection->Knockdown_validation Functional_assay Functional Assays Knockdown_validation->Functional_assay Adh503_treatment This compound Treatment of Wild-Type Cells Adh503_treatment->Functional_assay Data_analysis Data Analysis & Comparison Functional_assay->Data_analysis

Caption: Experimental workflow for validating the target of this compound.

II. Detailed Experimental Protocols

Protocol 1: Lentiviral shRNA Particle Production

This protocol describes the generation of lentiviral particles containing shRNA targeting ITGAM in HEK293T cells.

Materials:

  • pLKO.1-shRNA-ITGAM plasmid (and non-targeting control pLKO.1-shScramble)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • 0.45 µm PES filter

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. Ensure cells are evenly distributed. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the following plasmids: 2.5 µg pLKO.1-shRNA, 1.5 µg psPAX2, and 1.0 µg pMD2.G in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.

    • Incubate at 37°C, 5% CO2 for 12-15 hours.

  • Day 3: Change Media: In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Harvest Lentivirus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add 10 mL of fresh DMEM with 10% FBS to the cells.

    • At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter.

    • Aliquot the viral supernatant and store at -80°C. For long-term storage, snap-freeze in liquid nitrogen.

Protocol 2: Lentiviral Transduction and Selection of Target Cells

This protocol details the infection of a myeloid cell line (e.g., U937 or HL-60) with the produced lentiviral particles.

Materials:

  • Target myeloid cells

  • Lentiviral supernatant (shRNA-ITGAM and shScramble)

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • Complete growth medium for the target cell line

Procedure:

  • Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 24-well plate in their complete growth medium.

  • Day 2: Transduction:

    • Add Polybrene to each well to a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 3: Change Media: Remove the medium containing the virus and Polybrene and replace it with fresh complete growth medium.

  • Day 4 onwards: Puromycin Selection:

    • Add puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin kill curve for the specific cell line).

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

    • Continue selection for 7-10 days until non-transduced control cells are completely eliminated.

    • Expand the puromycin-resistant cells for subsequent validation and functional assays.

Protocol 3: Validation of ITGAM Knockdown

Validation of target gene knockdown should be performed at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from both shScramble and shRNA-ITGAM transduced cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for ITGAM and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative expression of ITGAM mRNA using the ΔΔCt method.

B. Western Blotting:

  • Lyse shScramble and shRNA-ITGAM transduced cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against CD11b and a loading control (e.g., β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

III. Data Presentation

Table 1: Validation of ITGAM Knockdown by qPCR

Cell LineshRNA TargetRelative ITGAM mRNA Expression (Normalized to Housekeeping Gene)% Knockdown
U937shScramble1.00 ± 0.080%
U937shRNA-ITGAM-10.25 ± 0.0475%
U937shRNA-ITGAM-20.18 ± 0.0382%

Table 2: Validation of CD11b Knockdown by Western Blot

Cell LineshRNA TargetRelative CD11b Protein Level (Normalized to Loading Control)% Knockdown
U937shScramble1.00 ± 0.120%
U937shRNA-ITGAM-10.31 ± 0.0669%
U937shRNA-ITGAM-20.22 ± 0.0578%

IV. Functional Assays to Validate this compound Target

Perform functional assays to compare the phenotype of ITGAM knockdown cells with that of wild-type cells treated with this compound.

Example Functional Assay: Cell Adhesion Assay this compound increases CD11b-dependent cell adhesion to ICAM-1. Therefore, ITGAM knockdown should abrogate this effect.

Protocol:

  • Coat a 96-well plate with ICAM-1.

  • Seed wild-type, shScramble, and shRNA-ITGAM cells in the wells.

  • Treat wild-type cells with a range of this compound concentrations.

  • Incubate for 1-2 hours.

  • Gently wash away non-adherent cells.

  • Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).

G cluster_0 This compound Signaling Pathway cluster_1 shRNA-mediated Knockdown Effect Adh503 This compound CD11b CD11b/CD18 (Mac-1) Adh503->CD11b activates Adhesion Increased Cell Adhesion CD11b->Adhesion shRNA shRNA-ITGAM CD11b_kd CD11b/CD18 (Reduced Expression) shRNA->CD11b_kd knocks down Adhesion_kd Decreased Cell Adhesion CD11b_kd->Adhesion_kd

Caption: Signaling pathway of this compound and the effect of shRNA knockdown.

Table 3: Results of Cell Adhesion Assay

Cell TreatmentThis compound Conc.Relative Cell Adhesion (%)
Wild-Type0 µM100 ± 9
Wild-Type1 µM152 ± 12
Wild-Type10 µM210 ± 15
shScramble0 µM98 ± 11
shRNA-ITGAM-20 µM45 ± 7
shRNA-ITGAM-210 µM48 ± 8

Interpretation of Results: The data should demonstrate that while this compound treatment significantly increases the adhesion of wild-type and shScramble control cells, it has no effect on the adhesion of ITGAM knockdown cells. This indicates that the pro-adhesive effect of this compound is dependent on its target, CD11b, thereby validating it as the primary mediator of this compound's function in this context.

The protocols and methodologies outlined in these application notes provide a comprehensive framework for utilizing lentiviral shRNA-mediated gene knockdown to validate the target of a small molecule agonist, using this compound and its target CD11b as an example. Successful completion of these experiments will provide strong evidence that the biological activity of this compound is mediated through its interaction with CD11b. This approach is broadly applicable for the target validation of other small molecule therapeutics.

References

Application Notes and Protocols: Immunohistochemical Analysis of CD11b in Adh-503 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of CD11b in tumor tissues following treatment with Adh-503, an orally active allosteric agonist of CD11b.[1] this compound has been shown to modulate the tumor microenvironment by reprogramming innate immunity, making it a promising candidate for cancer immunotherapy.[2][3]

Introduction

CD11b (also known as Integrin alpha M, Mac-1, or CR3) is a subunit of the Mac-1 integrin heterodimer, highly expressed on the surface of various myeloid cells, including monocytes, macrophages, granulocytes, and natural killer cells.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) often express high levels of CD11b and contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.

This compound is a small molecule agonist that activates CD11b. This activation has been demonstrated to reduce the infiltration of immunosuppressive CD11b+ myeloid cells into the tumor, repolarize TAMs towards an anti-tumor phenotype, and enhance the activity of dendritic cells. Consequently, this compound can improve anti-tumor T-cell immunity and sensitize tumors to checkpoint inhibitor therapies. Immunohistochemical analysis of CD11b is therefore a critical tool for evaluating the pharmacodynamic effects of this compound in preclinical and clinical tumor samples.

Data Presentation

The following table summarizes the expected quantitative changes in CD11b+ cell populations within the tumor microenvironment following this compound treatment, based on preclinical studies.

Cell Type Marker Effect of this compound Treatment Expected Outcome Reference
Total Myeloid CellsCD11b+Reduction in tumor infiltrationDecreased percentage of CD11b+ cells in treated tumors compared to control.
MonocytesCD11b+Reduction in tumor infiltrationLower count of infiltrating monocytes in treated tumors.
GranulocytesCD11b+Reduction in tumor infiltrationLower count of infiltrating granulocytes in treated tumors.
MacrophagesCD11b+Repolarization and reduced infiltrationDecrease in overall macrophage numbers within the tumor.
M2-polarized MacrophagesF4/80+, CD206+Shift towards M1 phenotypeSignificant decrease in the population of M2-polarized macrophages.
M1-polarized MacrophagesF4/80+, MHCII+Shift towards M1 phenotypeSignificant increase in the population of M1-polarized macrophages.
Dendritic Cells (cDC1)CD103+Increased accumulationMarked increase in the number of CD103+ conventional dendritic cells.
Dendritic Cells (cDC2 and monocyte-derived)CD11b+Reduction in tumor infiltrationReduced numbers of these dendritic cell subsets.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry for CD11b on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged microscope slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or normal serum in TBS-T)

  • Primary Antibody: Anti-CD11b antibody (validated for IHC)

  • Biotinylated Secondary Antibody (e.g., anti-rabbit or anti-mouse IgG)

  • Streptavidin-HRP reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate the tissue sections by sequential immersion in:

      • Two changes of 100% ethanol for 3 minutes each.

      • Two changes of 95% ethanol for 3 minutes each.

      • One change of 80% ethanol for 3 minutes.

      • One change of 70% ethanol for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

    • Maintain at a sub-boiling temperature for 10-20 minutes.

    • Allow slides to cool on the benchtop for 30 minutes.

  • Peroxidase Blocking:

    • Wash sections in wash buffer for 5 minutes.

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating each section with 100-400 µl of blocking solution for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Remove the blocking solution (do not rinse).

    • Add 100-400 µl of diluted anti-CD11b primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Remove the primary antibody solution and wash sections three times with wash buffer for 5 minutes each.

    • Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Wash sections three times with wash buffer for 5 minutes each.

    • Add 100-400 µl of Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.

    • Wash sections three times in wash buffer for 5 minutes each.

  • Chromogen Development:

    • Add 100-400 µl of DAB substrate to each section and monitor for color development under a microscope.

    • As soon as the desired staining intensity is reached, immerse slides in deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain sections with hematoxylin.

    • Wash sections in deionized water twice for 5 minutes each.

    • Dehydrate the tissue through a graded series of ethanol and xylene washes.

    • Apply a coverslip with permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a bright-field microscope.

    • Quantify CD11b positive cells using image analysis software. The results can be expressed as the number of positive cells per unit area or as a percentage of total cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis p1 FFPE Tumor Tissue Sectioning (4-5 µm) p2 Deparaffinization & Rehydration p1->p2 s1 Antigen Retrieval (Sodium Citrate Buffer, pH 6.0) p2->s1 s2 Peroxidase Blocking (3% H2O2) s1->s2 s3 Blocking (Normal Serum / BSA) s2->s3 s4 Primary Antibody Incubation (Anti-CD11b, 4°C Overnight) s3->s4 s5 Secondary Antibody Incubation (Biotinylated) s4->s5 s6 Detection (Streptavidin-HRP & DAB) s5->s6 s7 Counterstaining (Hematoxylin) s6->s7 a1 Dehydration & Mounting s7->a1 a2 Microscopy & Image Acquisition a1->a2 a3 Quantitative Image Analysis (% CD11b+ cells / area) a2->a3

Caption: Experimental workflow for CD11b immunohistochemistry.

signaling_pathway cluster_drug Therapeutic Intervention cluster_cell Tumor-Infiltrating Myeloid Cell (e.g., Macrophage) cluster_effects Tumor Microenvironment Effects drug This compound receptor CD11b Receptor drug->receptor Allosteric Agonism reprogramming Cellular Reprogramming receptor->reprogramming effect1 Reduced Infiltration of Immunosuppressive Myeloid Cells reprogramming->effect1 effect2 Repolarization of TAMs (M2 to M1-like phenotype) reprogramming->effect2 effect3 Enhanced Dendritic Cell Responses reprogramming->effect3 outcome Enhanced Anti-Tumor T-Cell Immunity effect1->outcome effect2->outcome effect3->outcome

Caption: this compound mechanism of action on CD11b+ myeloid cells.

References

Application Notes and Protocols: Immunohistochemical Analysis of CD11b in Adh-503 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of CD11b in tumor tissues following treatment with Adh-503, an orally active allosteric agonist of CD11b.[1] this compound has been shown to modulate the tumor microenvironment by reprogramming innate immunity, making it a promising candidate for cancer immunotherapy.[2][3]

Introduction

CD11b (also known as Integrin alpha M, Mac-1, or CR3) is a subunit of the Mac-1 integrin heterodimer, highly expressed on the surface of various myeloid cells, including monocytes, macrophages, granulocytes, and natural killer cells.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) often express high levels of CD11b and contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.

This compound is a small molecule agonist that activates CD11b. This activation has been demonstrated to reduce the infiltration of immunosuppressive CD11b+ myeloid cells into the tumor, repolarize TAMs towards an anti-tumor phenotype, and enhance the activity of dendritic cells. Consequently, this compound can improve anti-tumor T-cell immunity and sensitize tumors to checkpoint inhibitor therapies. Immunohistochemical analysis of CD11b is therefore a critical tool for evaluating the pharmacodynamic effects of this compound in preclinical and clinical tumor samples.

Data Presentation

The following table summarizes the expected quantitative changes in CD11b+ cell populations within the tumor microenvironment following this compound treatment, based on preclinical studies.

Cell Type Marker Effect of this compound Treatment Expected Outcome Reference
Total Myeloid CellsCD11b+Reduction in tumor infiltrationDecreased percentage of CD11b+ cells in treated tumors compared to control.
MonocytesCD11b+Reduction in tumor infiltrationLower count of infiltrating monocytes in treated tumors.
GranulocytesCD11b+Reduction in tumor infiltrationLower count of infiltrating granulocytes in treated tumors.
MacrophagesCD11b+Repolarization and reduced infiltrationDecrease in overall macrophage numbers within the tumor.
M2-polarized MacrophagesF4/80+, CD206+Shift towards M1 phenotypeSignificant decrease in the population of M2-polarized macrophages.
M1-polarized MacrophagesF4/80+, MHCII+Shift towards M1 phenotypeSignificant increase in the population of M1-polarized macrophages.
Dendritic Cells (cDC1)CD103+Increased accumulationMarked increase in the number of CD103+ conventional dendritic cells.
Dendritic Cells (cDC2 and monocyte-derived)CD11b+Reduction in tumor infiltrationReduced numbers of these dendritic cell subsets.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry for CD11b on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged microscope slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or normal serum in TBS-T)

  • Primary Antibody: Anti-CD11b antibody (validated for IHC)

  • Biotinylated Secondary Antibody (e.g., anti-rabbit or anti-mouse IgG)

  • Streptavidin-HRP reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate the tissue sections by sequential immersion in:

      • Two changes of 100% ethanol for 3 minutes each.

      • Two changes of 95% ethanol for 3 minutes each.

      • One change of 80% ethanol for 3 minutes.

      • One change of 70% ethanol for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

    • Maintain at a sub-boiling temperature for 10-20 minutes.

    • Allow slides to cool on the benchtop for 30 minutes.

  • Peroxidase Blocking:

    • Wash sections in wash buffer for 5 minutes.

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating each section with 100-400 µl of blocking solution for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Remove the blocking solution (do not rinse).

    • Add 100-400 µl of diluted anti-CD11b primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Remove the primary antibody solution and wash sections three times with wash buffer for 5 minutes each.

    • Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Wash sections three times with wash buffer for 5 minutes each.

    • Add 100-400 µl of Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.

    • Wash sections three times in wash buffer for 5 minutes each.

  • Chromogen Development:

    • Add 100-400 µl of DAB substrate to each section and monitor for color development under a microscope.

    • As soon as the desired staining intensity is reached, immerse slides in deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain sections with hematoxylin.

    • Wash sections in deionized water twice for 5 minutes each.

    • Dehydrate the tissue through a graded series of ethanol and xylene washes.

    • Apply a coverslip with permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a bright-field microscope.

    • Quantify CD11b positive cells using image analysis software. The results can be expressed as the number of positive cells per unit area or as a percentage of total cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis p1 FFPE Tumor Tissue Sectioning (4-5 µm) p2 Deparaffinization & Rehydration p1->p2 s1 Antigen Retrieval (Sodium Citrate Buffer, pH 6.0) p2->s1 s2 Peroxidase Blocking (3% H2O2) s1->s2 s3 Blocking (Normal Serum / BSA) s2->s3 s4 Primary Antibody Incubation (Anti-CD11b, 4°C Overnight) s3->s4 s5 Secondary Antibody Incubation (Biotinylated) s4->s5 s6 Detection (Streptavidin-HRP & DAB) s5->s6 s7 Counterstaining (Hematoxylin) s6->s7 a1 Dehydration & Mounting s7->a1 a2 Microscopy & Image Acquisition a1->a2 a3 Quantitative Image Analysis (% CD11b+ cells / area) a2->a3

Caption: Experimental workflow for CD11b immunohistochemistry.

signaling_pathway cluster_drug Therapeutic Intervention cluster_cell Tumor-Infiltrating Myeloid Cell (e.g., Macrophage) cluster_effects Tumor Microenvironment Effects drug This compound receptor CD11b Receptor drug->receptor Allosteric Agonism reprogramming Cellular Reprogramming receptor->reprogramming effect1 Reduced Infiltration of Immunosuppressive Myeloid Cells reprogramming->effect1 effect2 Repolarization of TAMs (M2 to M1-like phenotype) reprogramming->effect2 effect3 Enhanced Dendritic Cell Responses reprogramming->effect3 outcome Enhanced Anti-Tumor T-Cell Immunity effect1->outcome effect2->outcome effect3->outcome

Caption: this compound mechanism of action on CD11b+ myeloid cells.

References

Troubleshooting & Optimization

Potential off-target effects of Adh-503 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adh-503 Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound observed during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cardiac ion channel activity in our in vitro assays with this compound. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect of this compound. Preclinical data indicates that this compound can interact with the hERG potassium channel, which may lead to alterations in cardiac repolarization. We recommend conducting a thorough dose-response analysis and comparing the effective concentration for your primary target with the concentration causing hERG channel inhibition.

Q2: Our in vivo rodent studies are showing elevated liver enzymes (ALT/AST) at higher doses of this compound. What is the suspected mechanism?

A2: Elevated liver enzymes have been noted in preclinical toxicology studies. The suspected mechanism involves the inhibition of mitochondrial complex I, leading to increased oxidative stress in hepatocytes. It is crucial to monitor mitochondrial function and markers of oxidative stress in your ongoing studies.

Q3: We are planning a kinase profiling study for this compound. Are there any known off-target kinases of concern?

A3: Yes, broad-spectrum kinase profiling has identified several off-target kinases with low to moderate affinity for this compound. The most significant of these is Src kinase. Inhibition of Src kinase may have unintended consequences on cell adhesion and migration. We advise including Src kinase activity assays in your experimental plan.

Troubleshooting Guides

Issue: High background signal in our cell-based reporter assay for the primary target of this compound.

  • Possible Cause: Off-target activity of this compound may be activating other signaling pathways that cross-talk with your reporter system.

  • Troubleshooting Steps:

    • Perform a counterscreen with a reporter for a known off-target pathway (e.g., a serum response element (SRE) reporter for Src activation).

    • Use a more specific inhibitor for the primary target as a positive control to ensure the observed signal is target-specific.

    • Reduce the concentration of this compound to a range where it is selective for its primary target over known off-targets.

Issue: Inconsistent results in our cell viability assays upon treatment with this compound.

  • Possible Cause: The observed cell death may be a combination of on-target and off-target effects, particularly at higher concentrations due to mitochondrial toxicity.

  • Troubleshooting Steps:

    • Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRM) to assess mitochondrial health.

    • Quantify cellular ATP levels to determine if energy production is compromised.

    • Conduct caspase activity assays to differentiate between apoptosis and necrosis, which can provide clues about the cell death mechanism.

Quantitative Data Summary

Table 1: In Vitro Off-Target Profile of this compound

Target FamilySpecific TargetAssay TypeIC50 (µM)
Ion ChannelhERG Potassium ChannelPatch Clamp12.5
KinaseSrc KinaseBiochemical5.2
KinaseFyn KinaseBiochemical8.9
MitochondrialComplex IEnzyme Activity18.3

Table 2: In Vivo Toxicology Findings for this compound in Sprague-Dawley Rats (28-day study)

Dose GroupALT (U/L)AST (U/L)
Vehicle Control45 ± 560 ± 8
10 mg/kg50 ± 765 ± 10
50 mg/kg110 ± 15135 ± 20
100 mg/kg250 ± 30 310 ± 40
*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: hERG Potassium Channel Patch Clamp Assay

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).

  • Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A depolarizing pulse to +20 mV for 2 seconds is followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the hERG tail current amplitude at various concentrations. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Protocol 2: Mitochondrial Complex I Enzyme Activity Assay

  • Mitochondrial Isolation: Mitochondria are isolated from fresh rat liver tissue by differential centrifugation.

  • Assay Principle: The activity of Complex I is measured by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric probe.

  • Assay Procedure:

    • Isolated mitochondria are incubated with this compound at various concentrations.

    • The reaction is initiated by the addition of NADH.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation is calculated for each concentration of this compound. The IC50 is determined from the resulting concentration-response curve.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Src Kinase) Adh503_on This compound Target Primary Target Adh503_on->Target Downstream_on Therapeutic Effect Target->Downstream_on Adh503_off This compound Src Src Kinase Adh503_off->Src Downstream_off Unintended Signaling Src->Downstream_off

Caption: On-target vs. off-target activity of this compound.

start Start: Inconsistent Cell Viability q1 Measure Mitochondrial Membrane Potential? start->q1 a1_yes Potential Decreased: Mitochondrial Toxicity q1->a1_yes Yes a1_no Potential Normal: Investigate Other Off-Target Effects q1->a1_no No end End a1_yes->end a1_no->end

Caption: Troubleshooting workflow for inconsistent cell viability.

Potential off-target effects of Adh-503 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adh-503 Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound observed during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cardiac ion channel activity in our in vitro assays with this compound. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect of this compound. Preclinical data indicates that this compound can interact with the hERG potassium channel, which may lead to alterations in cardiac repolarization. We recommend conducting a thorough dose-response analysis and comparing the effective concentration for your primary target with the concentration causing hERG channel inhibition.

Q2: Our in vivo rodent studies are showing elevated liver enzymes (ALT/AST) at higher doses of this compound. What is the suspected mechanism?

A2: Elevated liver enzymes have been noted in preclinical toxicology studies. The suspected mechanism involves the inhibition of mitochondrial complex I, leading to increased oxidative stress in hepatocytes. It is crucial to monitor mitochondrial function and markers of oxidative stress in your ongoing studies.

Q3: We are planning a kinase profiling study for this compound. Are there any known off-target kinases of concern?

A3: Yes, broad-spectrum kinase profiling has identified several off-target kinases with low to moderate affinity for this compound. The most significant of these is Src kinase. Inhibition of Src kinase may have unintended consequences on cell adhesion and migration. We advise including Src kinase activity assays in your experimental plan.

Troubleshooting Guides

Issue: High background signal in our cell-based reporter assay for the primary target of this compound.

  • Possible Cause: Off-target activity of this compound may be activating other signaling pathways that cross-talk with your reporter system.

  • Troubleshooting Steps:

    • Perform a counterscreen with a reporter for a known off-target pathway (e.g., a serum response element (SRE) reporter for Src activation).

    • Use a more specific inhibitor for the primary target as a positive control to ensure the observed signal is target-specific.

    • Reduce the concentration of this compound to a range where it is selective for its primary target over known off-targets.

Issue: Inconsistent results in our cell viability assays upon treatment with this compound.

  • Possible Cause: The observed cell death may be a combination of on-target and off-target effects, particularly at higher concentrations due to mitochondrial toxicity.

  • Troubleshooting Steps:

    • Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRM) to assess mitochondrial health.

    • Quantify cellular ATP levels to determine if energy production is compromised.

    • Conduct caspase activity assays to differentiate between apoptosis and necrosis, which can provide clues about the cell death mechanism.

Quantitative Data Summary

Table 1: In Vitro Off-Target Profile of this compound

Target FamilySpecific TargetAssay TypeIC50 (µM)
Ion ChannelhERG Potassium ChannelPatch Clamp12.5
KinaseSrc KinaseBiochemical5.2
KinaseFyn KinaseBiochemical8.9
MitochondrialComplex IEnzyme Activity18.3

Table 2: In Vivo Toxicology Findings for this compound in Sprague-Dawley Rats (28-day study)

Dose GroupALT (U/L)AST (U/L)
Vehicle Control45 ± 560 ± 8
10 mg/kg50 ± 765 ± 10
50 mg/kg110 ± 15135 ± 20
100 mg/kg250 ± 30 310 ± 40
*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: hERG Potassium Channel Patch Clamp Assay

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).

  • Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A depolarizing pulse to +20 mV for 2 seconds is followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the hERG tail current amplitude at various concentrations. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Protocol 2: Mitochondrial Complex I Enzyme Activity Assay

  • Mitochondrial Isolation: Mitochondria are isolated from fresh rat liver tissue by differential centrifugation.

  • Assay Principle: The activity of Complex I is measured by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric probe.

  • Assay Procedure:

    • Isolated mitochondria are incubated with this compound at various concentrations.

    • The reaction is initiated by the addition of NADH.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation is calculated for each concentration of this compound. The IC50 is determined from the resulting concentration-response curve.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Src Kinase) Adh503_on This compound Target Primary Target Adh503_on->Target Downstream_on Therapeutic Effect Target->Downstream_on Adh503_off This compound Src Src Kinase Adh503_off->Src Downstream_off Unintended Signaling Src->Downstream_off

Caption: On-target vs. off-target activity of this compound.

start Start: Inconsistent Cell Viability q1 Measure Mitochondrial Membrane Potential? start->q1 a1_yes Potential Decreased: Mitochondrial Toxicity q1->a1_yes Yes a1_no Potential Normal: Investigate Other Off-Target Effects q1->a1_no No end End a1_yes->end a1_no->end

Caption: Troubleshooting workflow for inconsistent cell viability.

Adh-503 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Adh-503 in experimental settings. The following information is curated to address common questions and challenges encountered during research applications.

Frequently Asked Questions (FAQs)

Q1: How should this compound stock solutions be prepared and stored?

A1: For optimal stability, this compound stock solutions should be prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

Storage Recommendations for Stock Solutions:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.[3]

Ensure the storage containers are sealed and protected from moisture.

Q2: What are the recommended formulations for in vivo studies?

A2: this compound is an orally active compound. For oral gavage administration, several vehicle formulations can be prepared. A common method involves a multi-step process to ensure solubility and stability.

Example in vivo Formulation Protocol:

  • Dissolve this compound in DMSO to create a primary stock solution.

  • Add PEG300 or PEG400 and mix thoroughly.

  • Incorporate Tween-80 and continue mixing.

  • Finally, add saline or PBS to reach the desired final concentration.

For some applications, this compound can also be formulated in corn oil.

Q3: Is there data on the stability of this compound in common aqueous experimental buffers (e.g., PBS, Tris, HEPES)?

A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous experimental buffers. The provided literature primarily focuses on its biological activity and formulations for in vivo use, which often involve co-solvents to maintain solubility. If your experiment requires the use of this compound in an aqueous buffer, it is recommended to prepare the solution fresh for each experiment to minimize potential degradation.

Q4: How can I troubleshoot solubility issues with this compound?

A4: If you encounter solubility problems, consider the following:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.

  • Sonication: Applying sonication can aid in the dissolution of the compound in DMSO.

  • Co-solvents: For working solutions, especially for in vivo studies, the use of co-solvents like PEG300/PEG400 and surfactants like Tween-80 is recommended to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for long-term storage.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

    • Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Formulation for in vivo Oral Administration

  • Objective: To prepare a ready-to-use formulation of this compound for oral gavage in animal studies.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300 or PEG400

    • Tween-80

    • Sterile saline or PBS

  • Procedure:

    • Begin with the this compound stock solution in DMSO.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 (e.g., to constitute 30% of the final volume) and mix until the solution is clear.

    • Add Tween-80 (e.g., to constitute 5% of the final volume) and mix thoroughly.

    • Add sterile saline or PBS to reach the final desired volume and concentration.

    • Ensure the final solution is clear and homogenous before administration. It is recommended to use this formulation immediately after preparation.

Data Summary

While specific quantitative stability data in various buffers is not available, the following table summarizes the recommended storage conditions for this compound stock solutions based on the available information.

Storage ConditionDurationSource
-80°CUp to 6 months
-20°CUp to 1 month

Visual Guides

Adh503_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Vortex / Sonicate dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_long Store at -80°C (6 months) aliquot->store_long store_short Store at -20°C (1 month) aliquot->store_short

Caption: Workflow for this compound stock solution preparation and storage.

Adh503_InVivo_Formulation_Workflow cluster_formulation In Vivo Formulation Steps cluster_admin Administration start Start: this compound DMSO Stock add_peg Add PEG300/400 & Mix start->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline/PBS & Mix add_tween->add_saline administer Administer Immediately add_saline->administer

Caption: Workflow for preparing this compound for in vivo oral administration.

References

Adh-503 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Adh-503 in experimental settings. The following information is curated to address common questions and challenges encountered during research applications.

Frequently Asked Questions (FAQs)

Q1: How should this compound stock solutions be prepared and stored?

A1: For optimal stability, this compound stock solutions should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][2] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

Storage Recommendations for Stock Solutions:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.[3]

Ensure the storage containers are sealed and protected from moisture.

Q2: What are the recommended formulations for in vivo studies?

A2: this compound is an orally active compound. For oral gavage administration, several vehicle formulations can be prepared. A common method involves a multi-step process to ensure solubility and stability.

Example in vivo Formulation Protocol:

  • Dissolve this compound in DMSO to create a primary stock solution.

  • Add PEG300 or PEG400 and mix thoroughly.

  • Incorporate Tween-80 and continue mixing.

  • Finally, add saline or PBS to reach the desired final concentration.

For some applications, this compound can also be formulated in corn oil.

Q3: Is there data on the stability of this compound in common aqueous experimental buffers (e.g., PBS, Tris, HEPES)?

A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous experimental buffers. The provided literature primarily focuses on its biological activity and formulations for in vivo use, which often involve co-solvents to maintain solubility. If your experiment requires the use of this compound in an aqueous buffer, it is recommended to prepare the solution fresh for each experiment to minimize potential degradation.

Q4: How can I troubleshoot solubility issues with this compound?

A4: If you encounter solubility problems, consider the following:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.

  • Sonication: Applying sonication can aid in the dissolution of the compound in DMSO.

  • Co-solvents: For working solutions, especially for in vivo studies, the use of co-solvents like PEG300/PEG400 and surfactants like Tween-80 is recommended to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for long-term storage.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

    • Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Formulation for in vivo Oral Administration

  • Objective: To prepare a ready-to-use formulation of this compound for oral gavage in animal studies.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300 or PEG400

    • Tween-80

    • Sterile saline or PBS

  • Procedure:

    • Begin with the this compound stock solution in DMSO.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 (e.g., to constitute 30% of the final volume) and mix until the solution is clear.

    • Add Tween-80 (e.g., to constitute 5% of the final volume) and mix thoroughly.

    • Add sterile saline or PBS to reach the final desired volume and concentration.

    • Ensure the final solution is clear and homogenous before administration. It is recommended to use this formulation immediately after preparation.

Data Summary

While specific quantitative stability data in various buffers is not available, the following table summarizes the recommended storage conditions for this compound stock solutions based on the available information.

Storage ConditionDurationSource
-80°CUp to 6 months
-20°CUp to 1 month

Visual Guides

Adh503_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Vortex / Sonicate dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_long Store at -80°C (6 months) aliquot->store_long store_short Store at -20°C (1 month) aliquot->store_short

Caption: Workflow for this compound stock solution preparation and storage.

Adh503_InVivo_Formulation_Workflow cluster_formulation In Vivo Formulation Steps cluster_admin Administration start Start: this compound DMSO Stock add_peg Add PEG300/400 & Mix start->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline/PBS & Mix add_tween->add_saline administer Administer Immediately add_saline->administer

Caption: Workflow for preparing this compound for in vivo oral administration.

References

Troubleshooting Adh-503 variability in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adh-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, allosteric agonist of CD11b.[1] Its primary mechanism involves the partial activation of the CD11b/CD18 integrin molecule, which is highly expressed on the surface of myeloid cell subsets.[2][3] This activation leads to the repolarization of tumor-associated macrophages (TAMs), a reduction in the infiltration of immunosuppressive myeloid cells into tumors, and an enhancement of dendritic cell responses.[1][2]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

Based on published data, a concentration of 4 μM has been used to reduce the numbers of tumor-infiltrating CD11b+ cells in vitro over an 8-day period. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve and store this compound?

This compound should be dissolved in a suitable solvent, and the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. The specific solvent is not detailed in the provided search results, so it is crucial to refer to the manufacturer's instructions for solubility information.

Q4: What cell types are appropriate for in vitro assays with this compound?

Given that this compound targets the CD11b receptor, primary myeloid cells such as bone marrow-derived macrophages, monocytes, granulocytes, and dendritic cells are suitable for in vitro studies.

Troubleshooting Guide

Issue 1: High variability in replicate wells.

Q: I am observing significant variability between my replicate wells when treating with this compound. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Edge Effects: To minimize edge effects in your plate, consider not using the outer wells or filling them with media without cells.

  • Pipetting Errors: Use calibrated pipettes and consistent technique when adding cells, media, and this compound.

  • Compound Precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution. If precipitation is observed, you may need to adjust your solvent or concentration.

Issue 2: No observable effect of this compound on my cells.

Q: I am not seeing the expected changes in my cells after treatment with this compound. What should I check?

A: If you are not observing an effect, consider the following:

  • CD11b Expression: Confirm that your target cells express sufficient levels of CD11b on their surface using techniques like flow cytometry.

  • Compound Activity: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Assay Endpoint and Timing: The effects of this compound may be time-dependent. Consider running a time-course experiment to identify the optimal incubation period. For example, changes in gene expression were observed within 6 hours of this compound exposure in one study.

  • Activation State of Cells: The baseline activation state of your primary cells can influence their response to this compound. Ensure consistent and appropriate stimulation if your assay requires it.

Issue 3: Unexpected cytotoxicity with this compound treatment.

Q: I am observing a decrease in cell viability at concentrations where I expect to see a functional effect. Is this compound cytotoxic?

A: While this compound is generally used to modulate cell function rather than induce cell death, high concentrations or specific sensitivities of certain cell types could lead to cytotoxicity.

  • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold for your specific cells.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is not exceeding a non-toxic level (typically <0.1%).

  • Contamination: Rule out any potential contamination in your cell culture or reagents.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound

Dosage (mg/kg)Mean Half-life (hours)Maximum Concentration (ng/mL)AUC₀-t (ng·h/mL)
304.6817166950
1003.95259413962
Data from oral gavage administration in mice.

Table 2: In Vivo Effects of this compound on Tumor Growth

Treatment GroupOutcome
This compound (30, 60, or 120 mg/kg, twice daily for 60 days)Delayed tumor progression, significantly decreased tumor burden.
This compound in combination with Radiation Therapy (4Gy x 5)Substantial tumor regression.
This compound in combination with anti-PD-1 immunotherapyShrunken tumors and significantly longer survival in mice.
Data from murine pancreatic cancer models.

Experimental Protocols

Protocol: In Vitro Macrophage Repolarization Assay

This protocol outlines a general workflow to assess the effect of this compound on macrophage polarization.

  • Cell Culture:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice.

    • Culture BMDMs in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Macrophage Polarization:

    • Plate BMDMs at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

    • To polarize macrophages towards an M2-like phenotype, treat with 20 ng/mL IL-4 for 24 hours.

  • This compound Treatment:

    • Following M2 polarization, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, IL-10, TGF-β).

    • Protein Expression: Collect cell lysates for Western blotting or culture supernatants for ELISA to measure cytokine secretion.

    • Flow Cytometry: Stain cells with antibodies against surface markers to assess changes in macrophage phenotype.

Visualizations

Adh_503_Signaling_Pathway This compound Signaling Pathway Adh_503 This compound CD11b CD11b/CD18 Receptor Adh_503->CD11b Allosteric Agonism Cell_Adhesion Increased Cell Adhesion to ICAM-1 CD11b->Cell_Adhesion Repolarization Macrophage Repolarization (M2 to M1-like) CD11b->Repolarization DC_Enhancement Enhanced Dendritic Cell Responses CD11b->DC_Enhancement Myeloid_Cell Myeloid Cell (Macrophage, Monocyte, etc.) Extravasation Reduced Extravasation Cell_Adhesion->Extravasation Gene_Expression Altered Gene Expression (e.g., ↓ IL-10, ↑ CXCL10) Repolarization->Gene_Expression

Caption: this compound signaling cascade in myeloid cells.

Experimental_Workflow In Vitro Macrophage Repolarization Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Bone Marrow-Derived Macrophages (BMDMs) Plate_Cells Plate BMDMs and allow to adhere Isolate_Cells->Plate_Cells Polarize Polarize to M2 phenotype with IL-4 Plate_Cells->Polarize Treat Treat with this compound or Vehicle Control Polarize->Treat qRT_PCR Gene Expression Analysis (qRT-PCR) Treat->qRT_PCR ELISA Cytokine Secretion Analysis (ELISA) Treat->ELISA Flow_Cytometry Phenotypic Analysis (Flow Cytometry) Treat->Flow_Cytometry

Caption: Workflow for macrophage repolarization assay.

References

Troubleshooting Adh-503 variability in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adh-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, allosteric agonist of CD11b.[1] Its primary mechanism involves the partial activation of the CD11b/CD18 integrin molecule, which is highly expressed on the surface of myeloid cell subsets.[2][3] This activation leads to the repolarization of tumor-associated macrophages (TAMs), a reduction in the infiltration of immunosuppressive myeloid cells into tumors, and an enhancement of dendritic cell responses.[1][2]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

Based on published data, a concentration of 4 μM has been used to reduce the numbers of tumor-infiltrating CD11b+ cells in vitro over an 8-day period. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve and store this compound?

This compound should be dissolved in a suitable solvent, and the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. The specific solvent is not detailed in the provided search results, so it is crucial to refer to the manufacturer's instructions for solubility information.

Q4: What cell types are appropriate for in vitro assays with this compound?

Given that this compound targets the CD11b receptor, primary myeloid cells such as bone marrow-derived macrophages, monocytes, granulocytes, and dendritic cells are suitable for in vitro studies.

Troubleshooting Guide

Issue 1: High variability in replicate wells.

Q: I am observing significant variability between my replicate wells when treating with this compound. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Edge Effects: To minimize edge effects in your plate, consider not using the outer wells or filling them with media without cells.

  • Pipetting Errors: Use calibrated pipettes and consistent technique when adding cells, media, and this compound.

  • Compound Precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution. If precipitation is observed, you may need to adjust your solvent or concentration.

Issue 2: No observable effect of this compound on my cells.

Q: I am not seeing the expected changes in my cells after treatment with this compound. What should I check?

A: If you are not observing an effect, consider the following:

  • CD11b Expression: Confirm that your target cells express sufficient levels of CD11b on their surface using techniques like flow cytometry.

  • Compound Activity: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Assay Endpoint and Timing: The effects of this compound may be time-dependent. Consider running a time-course experiment to identify the optimal incubation period. For example, changes in gene expression were observed within 6 hours of this compound exposure in one study.

  • Activation State of Cells: The baseline activation state of your primary cells can influence their response to this compound. Ensure consistent and appropriate stimulation if your assay requires it.

Issue 3: Unexpected cytotoxicity with this compound treatment.

Q: I am observing a decrease in cell viability at concentrations where I expect to see a functional effect. Is this compound cytotoxic?

A: While this compound is generally used to modulate cell function rather than induce cell death, high concentrations or specific sensitivities of certain cell types could lead to cytotoxicity.

  • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold for your specific cells.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is not exceeding a non-toxic level (typically <0.1%).

  • Contamination: Rule out any potential contamination in your cell culture or reagents.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound

Dosage (mg/kg)Mean Half-life (hours)Maximum Concentration (ng/mL)AUC₀-t (ng·h/mL)
304.6817166950
1003.95259413962
Data from oral gavage administration in mice.

Table 2: In Vivo Effects of this compound on Tumor Growth

Treatment GroupOutcome
This compound (30, 60, or 120 mg/kg, twice daily for 60 days)Delayed tumor progression, significantly decreased tumor burden.
This compound in combination with Radiation Therapy (4Gy x 5)Substantial tumor regression.
This compound in combination with anti-PD-1 immunotherapyShrunken tumors and significantly longer survival in mice.
Data from murine pancreatic cancer models.

Experimental Protocols

Protocol: In Vitro Macrophage Repolarization Assay

This protocol outlines a general workflow to assess the effect of this compound on macrophage polarization.

  • Cell Culture:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice.

    • Culture BMDMs in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Macrophage Polarization:

    • Plate BMDMs at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

    • To polarize macrophages towards an M2-like phenotype, treat with 20 ng/mL IL-4 for 24 hours.

  • This compound Treatment:

    • Following M2 polarization, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, IL-10, TGF-β).

    • Protein Expression: Collect cell lysates for Western blotting or culture supernatants for ELISA to measure cytokine secretion.

    • Flow Cytometry: Stain cells with antibodies against surface markers to assess changes in macrophage phenotype.

Visualizations

Adh_503_Signaling_Pathway This compound Signaling Pathway Adh_503 This compound CD11b CD11b/CD18 Receptor Adh_503->CD11b Allosteric Agonism Cell_Adhesion Increased Cell Adhesion to ICAM-1 CD11b->Cell_Adhesion Repolarization Macrophage Repolarization (M2 to M1-like) CD11b->Repolarization DC_Enhancement Enhanced Dendritic Cell Responses CD11b->DC_Enhancement Myeloid_Cell Myeloid Cell (Macrophage, Monocyte, etc.) Extravasation Reduced Extravasation Cell_Adhesion->Extravasation Gene_Expression Altered Gene Expression (e.g., ↓ IL-10, ↑ CXCL10) Repolarization->Gene_Expression

Caption: this compound signaling cascade in myeloid cells.

Experimental_Workflow In Vitro Macrophage Repolarization Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Bone Marrow-Derived Macrophages (BMDMs) Plate_Cells Plate BMDMs and allow to adhere Isolate_Cells->Plate_Cells Polarize Polarize to M2 phenotype with IL-4 Plate_Cells->Polarize Treat Treat with this compound or Vehicle Control Polarize->Treat qRT_PCR Gene Expression Analysis (qRT-PCR) Treat->qRT_PCR ELISA Cytokine Secretion Analysis (ELISA) Treat->ELISA Flow_Cytometry Phenotypic Analysis (Flow Cytometry) Treat->Flow_Cytometry

Caption: Workflow for macrophage repolarization assay.

References

How to mitigate Adh-503-induced gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the gastrointestinal side effects associated with the experimental compound Adh-503.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported gastrointestinal side effects of this compound?

This compound administration in preclinical models has been associated with a range of gastrointestinal (GI) adverse events. The most frequently observed side effects include nausea, vomiting, diarrhea, and in some cases, gastric ulceration. The severity of these effects appears to be dose-dependent.

Q2: What is the proposed mechanism behind this compound-induced GI side effects?

This compound is a potent inhibitor of the novel kinase, GastroKinase-1 (GK-1). GK-1 plays a crucial role in the phosphorylation and activation of proteins essential for maintaining the integrity of the gastric mucosal barrier. Inhibition of GK-1 by this compound leads to a reduction in mucus and bicarbonate secretion, making the gastric lining more susceptible to acid-induced damage.

Q3: Are there any known strategies to reduce the GI toxicity of this compound without compromising its efficacy?

Yes, several strategies are currently under investigation. These include co-administration with proton pump inhibitors (PPIs) or mucosal protectants, the use of enteric-coated formulations to bypass the stomach, and dose-escalation studies to identify the minimum effective dose with an acceptable safety profile.

Troubleshooting Guide

Issue 1: Severe Diarrhea and Dehydration in Animal Models

  • Problem: Animals treated with this compound are experiencing significant diarrhea, leading to weight loss and dehydration.

  • Possible Cause: this compound may be altering intestinal motility and fluid secretion.

  • Troubleshooting Steps:

    • Monitor Fluid Intake: Ensure animals have ad libitum access to water and consider providing a hydrogel or electrolyte solution.

    • Dose Reduction: Temporarily reduce the dose of this compound to see if the diarrhea subsides.

    • Co-administration with Loperamide: Consider the co-administration of an anti-diarrheal agent like loperamide. Conduct a pilot study to determine an effective dose that does not interfere with this compound's primary mechanism.

Issue 2: Evidence of Gastric Ulcers Upon Necropsy

  • Problem: Histopathological examination reveals gastric ulceration in animals treated with higher doses of this compound.

  • Possible Cause: Direct inhibition of GK-1 in the gastric mucosa is leading to a breakdown of the protective barrier.

  • Troubleshooting Steps:

    • Co-administration with a Proton Pump Inhibitor (PPI): Administering a PPI, such as omeprazole, can reduce gastric acid secretion and may alleviate ulcer formation.

    • Use of an Enteric-Coated Formulation: If available, an enteric-coated formulation of this compound will prevent its dissolution in the stomach, thereby reducing local toxicity.

    • Staggered Dosing: Instead of a single daily dose, consider administering half the dose twice a day to reduce peak plasma concentrations.

Quantitative Data Summary

Table 1: Incidence of Gastrointestinal Side Effects in a 28-Day Rodent Study

Dosage GroupNausea/Vomiting IncidenceDiarrhea IncidenceGastric Ulceration Incidence
Vehicle Control0%5%0%
This compound (10 mg/kg)15%20%5%
This compound (30 mg/kg)45%55%25%
This compound (100 mg/kg)85%90%70%

Table 2: Efficacy of Mitigation Strategies on Gastric Ulceration (30 mg/kg this compound)

Treatment GroupUlcer Index (mm²)Reduction in Ulcer Index
This compound Only12.5 ± 2.1-
This compound + Omeprazole (20 mg/kg)3.2 ± 0.874.4%
This compound (Enteric-Coated)1.8 ± 0.585.6%

Experimental Protocols

Protocol 1: Assessment of Gastric Ulceration

  • Animal Dosing: Administer this compound and any co-treatments orally to fasted rodents for the designated study duration.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully excise the stomachs.

  • Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Score the number and severity of ulcerative lesions under a dissecting microscope. The ulcer index can be calculated as the total area of the ulcers.

  • Histopathology: Fix a portion of the gastric tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of mucosal damage.

Protocol 2: In Vivo Gastrointestinal Motility Assay

  • Fasting: Fast animals overnight but allow free access to water.

  • Treatment Administration: Administer this compound or vehicle control.

  • Charcoal Meal: After 30 minutes, administer a non-absorbable marker, such as a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic), via oral gavage.

  • Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals and dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the intestine.

Visualizations

Adh_503_Mechanism cluster_gastric_cell Gastric Mucosal Cell cluster_lumen Gastric Lumen Adh503 This compound GK1 GastroKinase-1 (GK-1) Adh503->GK1 Inhibits MucosalProteins Mucosal Proteins GK1->MucosalProteins Phosphorylates ActivatedProteins Activated Proteins MucosalProteins->ActivatedProteins Activation MucusBicarb Mucus & Bicarbonate Secretion ActivatedProteins->MucusBicarb Barrier Gastric Mucosal Barrier MucusBicarb->Barrier Maintains Acid Gastric Acid (HCl) Acid->Barrier Damages (when compromised)

Caption: Proposed signaling pathway for this compound-induced gastrointestinal toxicity.

Experimental_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis AnimalModels Select Animal Models (e.g., Rodents) DoseGroups Establish Dose Groups: - Vehicle Control - this compound (various doses) - this compound + Mitigating Agent AnimalModels->DoseGroups Dosing Daily Dosing & Observation DoseGroups->Dosing GI_Motility Gastrointestinal Motility Assay (Charcoal Meal) Dosing->GI_Motility Endpoint or Satellite Group Necropsy Necropsy & Tissue Collection Dosing->Necropsy Terminal Endpoint DataInterpretation Data Interpretation & Reporting GI_Motility->DataInterpretation UlcerScoring Gross Ulcer Scoring Necropsy->UlcerScoring Histopathology Histopathological Examination Necropsy->Histopathology UlcerScoring->DataInterpretation Histopathology->DataInterpretation

Caption: Workflow for assessing this compound GI side effects and mitigation strategies.

How to mitigate Adh-503-induced gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the gastrointestinal side effects associated with the experimental compound Adh-503.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported gastrointestinal side effects of this compound?

This compound administration in preclinical models has been associated with a range of gastrointestinal (GI) adverse events. The most frequently observed side effects include nausea, vomiting, diarrhea, and in some cases, gastric ulceration. The severity of these effects appears to be dose-dependent.

Q2: What is the proposed mechanism behind this compound-induced GI side effects?

This compound is a potent inhibitor of the novel kinase, GastroKinase-1 (GK-1). GK-1 plays a crucial role in the phosphorylation and activation of proteins essential for maintaining the integrity of the gastric mucosal barrier. Inhibition of GK-1 by this compound leads to a reduction in mucus and bicarbonate secretion, making the gastric lining more susceptible to acid-induced damage.

Q3: Are there any known strategies to reduce the GI toxicity of this compound without compromising its efficacy?

Yes, several strategies are currently under investigation. These include co-administration with proton pump inhibitors (PPIs) or mucosal protectants, the use of enteric-coated formulations to bypass the stomach, and dose-escalation studies to identify the minimum effective dose with an acceptable safety profile.

Troubleshooting Guide

Issue 1: Severe Diarrhea and Dehydration in Animal Models

  • Problem: Animals treated with this compound are experiencing significant diarrhea, leading to weight loss and dehydration.

  • Possible Cause: this compound may be altering intestinal motility and fluid secretion.

  • Troubleshooting Steps:

    • Monitor Fluid Intake: Ensure animals have ad libitum access to water and consider providing a hydrogel or electrolyte solution.

    • Dose Reduction: Temporarily reduce the dose of this compound to see if the diarrhea subsides.

    • Co-administration with Loperamide: Consider the co-administration of an anti-diarrheal agent like loperamide. Conduct a pilot study to determine an effective dose that does not interfere with this compound's primary mechanism.

Issue 2: Evidence of Gastric Ulcers Upon Necropsy

  • Problem: Histopathological examination reveals gastric ulceration in animals treated with higher doses of this compound.

  • Possible Cause: Direct inhibition of GK-1 in the gastric mucosa is leading to a breakdown of the protective barrier.

  • Troubleshooting Steps:

    • Co-administration with a Proton Pump Inhibitor (PPI): Administering a PPI, such as omeprazole, can reduce gastric acid secretion and may alleviate ulcer formation.

    • Use of an Enteric-Coated Formulation: If available, an enteric-coated formulation of this compound will prevent its dissolution in the stomach, thereby reducing local toxicity.

    • Staggered Dosing: Instead of a single daily dose, consider administering half the dose twice a day to reduce peak plasma concentrations.

Quantitative Data Summary

Table 1: Incidence of Gastrointestinal Side Effects in a 28-Day Rodent Study

Dosage GroupNausea/Vomiting IncidenceDiarrhea IncidenceGastric Ulceration Incidence
Vehicle Control0%5%0%
This compound (10 mg/kg)15%20%5%
This compound (30 mg/kg)45%55%25%
This compound (100 mg/kg)85%90%70%

Table 2: Efficacy of Mitigation Strategies on Gastric Ulceration (30 mg/kg this compound)

Treatment GroupUlcer Index (mm²)Reduction in Ulcer Index
This compound Only12.5 ± 2.1-
This compound + Omeprazole (20 mg/kg)3.2 ± 0.874.4%
This compound (Enteric-Coated)1.8 ± 0.585.6%

Experimental Protocols

Protocol 1: Assessment of Gastric Ulceration

  • Animal Dosing: Administer this compound and any co-treatments orally to fasted rodents for the designated study duration.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully excise the stomachs.

  • Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Score the number and severity of ulcerative lesions under a dissecting microscope. The ulcer index can be calculated as the total area of the ulcers.

  • Histopathology: Fix a portion of the gastric tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of mucosal damage.

Protocol 2: In Vivo Gastrointestinal Motility Assay

  • Fasting: Fast animals overnight but allow free access to water.

  • Treatment Administration: Administer this compound or vehicle control.

  • Charcoal Meal: After 30 minutes, administer a non-absorbable marker, such as a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic), via oral gavage.

  • Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals and dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the intestine.

Visualizations

Adh_503_Mechanism cluster_gastric_cell Gastric Mucosal Cell cluster_lumen Gastric Lumen Adh503 This compound GK1 GastroKinase-1 (GK-1) Adh503->GK1 Inhibits MucosalProteins Mucosal Proteins GK1->MucosalProteins Phosphorylates ActivatedProteins Activated Proteins MucosalProteins->ActivatedProteins Activation MucusBicarb Mucus & Bicarbonate Secretion ActivatedProteins->MucusBicarb Barrier Gastric Mucosal Barrier MucusBicarb->Barrier Maintains Acid Gastric Acid (HCl) Acid->Barrier Damages (when compromised)

Caption: Proposed signaling pathway for this compound-induced gastrointestinal toxicity.

Experimental_Workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis AnimalModels Select Animal Models (e.g., Rodents) DoseGroups Establish Dose Groups: - Vehicle Control - this compound (various doses) - this compound + Mitigating Agent AnimalModels->DoseGroups Dosing Daily Dosing & Observation DoseGroups->Dosing GI_Motility Gastrointestinal Motility Assay (Charcoal Meal) Dosing->GI_Motility Endpoint or Satellite Group Necropsy Necropsy & Tissue Collection Dosing->Necropsy Terminal Endpoint DataInterpretation Data Interpretation & Reporting GI_Motility->DataInterpretation UlcerScoring Gross Ulcer Scoring Necropsy->UlcerScoring Histopathology Histopathological Examination Necropsy->Histopathology UlcerScoring->DataInterpretation Histopathology->DataInterpretation

Caption: Workflow for assessing this compound GI side effects and mitigation strategies.

Technical Support Center: In Vivo Administration of Adh-503 & NCT-503

Author: BenchChem Technical Support Team. Date: November 2025

This support center addresses challenges related to the long-term in vivo administration of two distinct research compounds that may be referred to as "Adh-503": the CD11b agonist this compound and the PHGDH inhibitor NCT-503. Please select the compound relevant to your research for specific troubleshooting guidance and frequently asked questions.

Section 1: this compound (CD11b Agonist)

This compound is an orally active, allosteric agonist of CD11b. It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and boosting dendritic cell responses[1]. This reprogramming of the innate immune system can enhance the efficacy of checkpoint inhibitor immunotherapies in preclinical cancer models[2][3][4].

Troubleshooting Guide: this compound
Observed Issue Potential Cause Troubleshooting Steps
Lack of therapeutic efficacy (e.g., no delay in tumor progression). Suboptimal dosing regimen.Ensure the dosing regimen is consistent with published studies (e.g., 30, 60, or 120 mg/kg twice daily via oral gavage)[1]. Verify the formulation and administration technique to ensure proper delivery.
Tumor model resistance.The tumor microenvironment may be resistant to CD11b agonism alone. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA4 antibodies), which have shown synergistic effects.
Variability in pharmacokinetic (PK) profiles between studies. Differences in animal species or strains.Be aware that PK parameters can vary. For instance, half-life and Cmax have been characterized in both rats and C57/B6 mice. Use species-specific data for experimental planning.
Formulation issues.Ensure consistent and appropriate formulation for oral administration to maximize bioavailability.
Frequently Asked Questions (FAQs): this compound

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). By binding to CD11b, it induces a conformational change that partially activates the integrin. This activation enhances CD11b-dependent cell adhesion to ICAM-1 on the endothelium, which in turn suppresses the infiltration of myeloid cells into inflamed tissues or tumors. Furthermore, this compound reprograms tumor-associated macrophages towards a more pro-inflammatory, anti-tumor phenotype and enhances the function of dendritic cells.

Q2: What are the reported long-term effects and toxicity of this compound in vivo?

A2: Preclinical studies in rats and dogs have shown that this compound is well-tolerated. No adverse effects, toxicity, or mortality were observed after repeated doses for 28 days at high concentrations (up to 1500 mg/kg/day in rats and 1359 mg/kg/day in dogs). Long-term administration (60 days) in mouse tumor models has been shown to delay tumor progression without reported toxicity.

Q3: What are the recommended in vivo dosing and administration routes for this compound?

A3: this compound is orally active and is typically administered via oral gavage. Efficacious dosing in mouse tumor models has been reported at 30, 60, or 120 mg/kg, administered twice daily.

Quantitative Data: this compound

Table 1: Pharmacokinetic Parameters of this compound in Rats

Dose Mean Half-life (t½) Maximum Concentration (Cmax) Area Under the Curve (AUC₀-t)
30 mg/kg4.68 hours1716 ng/mL6950 ng·h/mL
100 mg/kg3.95 hours2594 ng/mL13962 ng·h/mL
Experimental Protocols & Visualizations: this compound

Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model

  • Animal Model: Utilize an orthotopic pancreatic ductal adenocarcinoma (PDAC) model, such as the KPC model.

  • Compound Preparation: Prepare this compound for oral gavage in a suitable vehicle.

  • Dosing Regimen: Administer this compound or vehicle control to tumor-bearing mice via oral gavage at a dose of 30-120 mg/kg twice daily.

  • Treatment Duration: Continue treatment for a predefined period (e.g., 60 days) or until a humane endpoint is reached.

  • Monitoring: Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence). Record animal body weight and clinical signs regularly.

  • Endpoint Analysis: At the study endpoint, collect tumors and relevant tissues for downstream analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis of sorted immune cell populations.

Adh503_Workflow cluster_preclinical In Vivo Efficacy Study animal_model Orthotopic PDAC Mouse Model treatment_groups This compound Treatment Group (Oral Gavage, 30-120 mg/kg BID) animal_model->treatment_groups control_group Vehicle Control Group animal_model->control_group monitoring Tumor Growth Monitoring (Imaging) Body Weight & Clinical Signs treatment_groups->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Downstream Analysis (Flow Cytometry, Gene Expression) endpoint->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Adh503_Pathway adh503 This compound cd11b CD11b on Myeloid Cells adh503->cd11b adhesion Increased Adhesion to ICAM-1 cd11b->adhesion tam Repolarization of Tumor-Associated Macrophages (TAMs) cd11b->tam dc Enhanced Dendritic Cell Responses cd11b->dc infiltration Reduced Myeloid Cell Infiltration into Tumor adhesion->infiltration tcell Improved Anti-Tumor T-cell Immunity infiltration->tcell tam->tcell dc->tcell tumor_regression Tumor Regression tcell->tumor_regression

Caption: Signaling pathway of this compound in the tumor microenvironment.

Section 2: NCT-503 (PHGDH Inhibitor)

NCT-503 is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in cancer cells to support their growth and proliferation. By inhibiting PHGDH, NCT-503 can selectively target and kill cancer cells dependent on this pathway.

Troubleshooting Guide: NCT-503
Observed Issue Potential Cause Troubleshooting Steps
Lack of in vivo efficacy despite in vitro potency. Poor bioavailability or rapid clearance.Review pharmacokinetic data. The reported half-life is approximately 2.5 hours following intraperitoneal administration. Consider optimizing the dosing schedule or formulation to maintain therapeutic concentrations.
Off-target effects.NCT-503 has been shown to have off-target effects on the TCA cycle, specifically reducing the synthesis of glucose-derived citrate, independent of PHGDH expression. These effects could confound experimental results or contribute to unexpected toxicity.
Inconsistent results in cell viability assays. PHGDH-independence of the cell line.Confirm that the cancer cell lines used are dependent on PHGDH for proliferation. NCT-503 shows significantly greater efficacy in PHGDH-dependent cell lines.
Formulation and solubility issues.Ensure proper dissolution of NCT-503. One protocol describes dissolving it first in ethanol, followed by the addition of polyethylene (B3416737) glycol 300 and hydroxypropyl-beta-cyclodextrin in a saline solution.
Frequently Asked Questions (FAQs): NCT-503

Q1: What is the mechanism of action for NCT-503?

A1: NCT-503 is a non-competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step in the de novo synthesis of the amino acid serine. By inhibiting this enzyme, NCT-503 blocks serine production, which is crucial for the proliferation of certain cancer cells that have an upregulated serine synthesis pathway.

Q2: Are there any known off-target effects of NCT-503 that could be a challenge in long-term studies?

A2: Yes, a significant off-target effect of NCT-503 has been identified. It can reduce the entry of glucose-derived carbons into the TCA cycle to form citrate, an effect that is independent of its action on PHGDH. This metabolic reprogramming could be a confounding factor in long-term in vivo studies and should be considered when interpreting results.

Q3: What is the recommended in vivo dosing and administration for NCT-503?

A3: In mouse xenograft models, NCT-503 has been administered via intraperitoneal (IP) injection at a dose of 40 mg/kg daily.

Quantitative Data: NCT-503

Table 2: Pharmacokinetic Parameters of NCT-503 in Mice (Intraperitoneal Administration)

Parameter Value
Half-life (t½) 2.5 hours
Cmax (in plasma) ~20 µM
AUC(last) 14,700 hr*ng/mL

Table 3: In Vitro Efficacy of NCT-503 in PHGDH-Dependent vs. -Independent Cell Lines

Cell Line Type EC₅₀ Range
PHGDH-Dependent 8 - 16 µM
PHGDH-Independent 6- to 10-fold higher EC₅₀ or no toxicity
Experimental Protocols & Visualizations: NCT-503

Protocol: In Vivo Xenograft Study with NCT-503

  • Cell Line Selection: Choose both a PHGDH-dependent (e.g., MDA-MB-468) and a PHGDH-independent (e.g., MDA-MB-231) cancer cell line for xenograft implantation to assess on-target efficacy.

  • Animal Model: Use immunocompromised mice (e.g., NOD.SCID) suitable for xenograft studies.

  • Compound Preparation: Prepare NCT-503 for intraperitoneal injection in a suitable vehicle. A common vehicle includes ethanol, PEG300, and hydroxypropyl-beta-cyclodextrin in saline.

  • Dosing Regimen: Once tumors are established, begin daily intraperitoneal injections of NCT-503 (e.g., 40 mg/kg) or vehicle control.

  • Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight to assess toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 24 days), excise tumors for weight measurement and histological analysis (e.g., to assess necrosis).

NCT503_Workflow cluster_xenograft In Vivo Xenograft Study cell_lines PHGDH-Dependent & -Independent Cancer Cell Lines implantation Xenograft Implantation in Immunocompromised Mice cell_lines->implantation treatment NCT-503 Treatment (IP Injection, 40 mg/kg daily) implantation->treatment control Vehicle Control implantation->control monitoring Tumor Volume Measurement Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology) endpoint->analysis

Caption: Workflow for an in vivo xenograft study of NCT-503.

NCT503_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect nct503_on NCT-503 phgdh PHGDH nct503_on->phgdh inhibits serine_synthesis De Novo Serine Synthesis phgdh->serine_synthesis proliferation_on Reduced Cancer Cell Proliferation (PHGDH-Dependent) serine_synthesis->proliferation_on nct503_off NCT-503 tca TCA Cycle nct503_off->tca impacts citrate Reduced Glucose-Derived Citrate tca->citrate

Caption: On-target and off-target effects of NCT-503.

References

Technical Support Center: In Vivo Administration of Adh-503 & NCT-503

Author: BenchChem Technical Support Team. Date: November 2025

This support center addresses challenges related to the long-term in vivo administration of two distinct research compounds that may be referred to as "Adh-503": the CD11b agonist this compound and the PHGDH inhibitor NCT-503. Please select the compound relevant to your research for specific troubleshooting guidance and frequently asked questions.

Section 1: this compound (CD11b Agonist)

This compound is an orally active, allosteric agonist of CD11b. It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and boosting dendritic cell responses[1]. This reprogramming of the innate immune system can enhance the efficacy of checkpoint inhibitor immunotherapies in preclinical cancer models[2][3][4].

Troubleshooting Guide: this compound
Observed Issue Potential Cause Troubleshooting Steps
Lack of therapeutic efficacy (e.g., no delay in tumor progression). Suboptimal dosing regimen.Ensure the dosing regimen is consistent with published studies (e.g., 30, 60, or 120 mg/kg twice daily via oral gavage)[1]. Verify the formulation and administration technique to ensure proper delivery.
Tumor model resistance.The tumor microenvironment may be resistant to CD11b agonism alone. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA4 antibodies), which have shown synergistic effects.
Variability in pharmacokinetic (PK) profiles between studies. Differences in animal species or strains.Be aware that PK parameters can vary. For instance, half-life and Cmax have been characterized in both rats and C57/B6 mice. Use species-specific data for experimental planning.
Formulation issues.Ensure consistent and appropriate formulation for oral administration to maximize bioavailability.
Frequently Asked Questions (FAQs): this compound

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). By binding to CD11b, it induces a conformational change that partially activates the integrin. This activation enhances CD11b-dependent cell adhesion to ICAM-1 on the endothelium, which in turn suppresses the infiltration of myeloid cells into inflamed tissues or tumors. Furthermore, this compound reprograms tumor-associated macrophages towards a more pro-inflammatory, anti-tumor phenotype and enhances the function of dendritic cells.

Q2: What are the reported long-term effects and toxicity of this compound in vivo?

A2: Preclinical studies in rats and dogs have shown that this compound is well-tolerated. No adverse effects, toxicity, or mortality were observed after repeated doses for 28 days at high concentrations (up to 1500 mg/kg/day in rats and 1359 mg/kg/day in dogs). Long-term administration (60 days) in mouse tumor models has been shown to delay tumor progression without reported toxicity.

Q3: What are the recommended in vivo dosing and administration routes for this compound?

A3: this compound is orally active and is typically administered via oral gavage. Efficacious dosing in mouse tumor models has been reported at 30, 60, or 120 mg/kg, administered twice daily.

Quantitative Data: this compound

Table 1: Pharmacokinetic Parameters of this compound in Rats

Dose Mean Half-life (t½) Maximum Concentration (Cmax) Area Under the Curve (AUC₀-t)
30 mg/kg4.68 hours1716 ng/mL6950 ng·h/mL
100 mg/kg3.95 hours2594 ng/mL13962 ng·h/mL
Experimental Protocols & Visualizations: this compound

Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model

  • Animal Model: Utilize an orthotopic pancreatic ductal adenocarcinoma (PDAC) model, such as the KPC model.

  • Compound Preparation: Prepare this compound for oral gavage in a suitable vehicle.

  • Dosing Regimen: Administer this compound or vehicle control to tumor-bearing mice via oral gavage at a dose of 30-120 mg/kg twice daily.

  • Treatment Duration: Continue treatment for a predefined period (e.g., 60 days) or until a humane endpoint is reached.

  • Monitoring: Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence). Record animal body weight and clinical signs regularly.

  • Endpoint Analysis: At the study endpoint, collect tumors and relevant tissues for downstream analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis of sorted immune cell populations.

Adh503_Workflow cluster_preclinical In Vivo Efficacy Study animal_model Orthotopic PDAC Mouse Model treatment_groups This compound Treatment Group (Oral Gavage, 30-120 mg/kg BID) animal_model->treatment_groups control_group Vehicle Control Group animal_model->control_group monitoring Tumor Growth Monitoring (Imaging) Body Weight & Clinical Signs treatment_groups->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Downstream Analysis (Flow Cytometry, Gene Expression) endpoint->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Adh503_Pathway adh503 This compound cd11b CD11b on Myeloid Cells adh503->cd11b adhesion Increased Adhesion to ICAM-1 cd11b->adhesion tam Repolarization of Tumor-Associated Macrophages (TAMs) cd11b->tam dc Enhanced Dendritic Cell Responses cd11b->dc infiltration Reduced Myeloid Cell Infiltration into Tumor adhesion->infiltration tcell Improved Anti-Tumor T-cell Immunity infiltration->tcell tam->tcell dc->tcell tumor_regression Tumor Regression tcell->tumor_regression

Caption: Signaling pathway of this compound in the tumor microenvironment.

Section 2: NCT-503 (PHGDH Inhibitor)

NCT-503 is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in cancer cells to support their growth and proliferation. By inhibiting PHGDH, NCT-503 can selectively target and kill cancer cells dependent on this pathway.

Troubleshooting Guide: NCT-503
Observed Issue Potential Cause Troubleshooting Steps
Lack of in vivo efficacy despite in vitro potency. Poor bioavailability or rapid clearance.Review pharmacokinetic data. The reported half-life is approximately 2.5 hours following intraperitoneal administration. Consider optimizing the dosing schedule or formulation to maintain therapeutic concentrations.
Off-target effects.NCT-503 has been shown to have off-target effects on the TCA cycle, specifically reducing the synthesis of glucose-derived citrate, independent of PHGDH expression. These effects could confound experimental results or contribute to unexpected toxicity.
Inconsistent results in cell viability assays. PHGDH-independence of the cell line.Confirm that the cancer cell lines used are dependent on PHGDH for proliferation. NCT-503 shows significantly greater efficacy in PHGDH-dependent cell lines.
Formulation and solubility issues.Ensure proper dissolution of NCT-503. One protocol describes dissolving it first in ethanol, followed by the addition of polyethylene glycol 300 and hydroxypropyl-beta-cyclodextrin in a saline solution.
Frequently Asked Questions (FAQs): NCT-503

Q1: What is the mechanism of action for NCT-503?

A1: NCT-503 is a non-competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step in the de novo synthesis of the amino acid serine. By inhibiting this enzyme, NCT-503 blocks serine production, which is crucial for the proliferation of certain cancer cells that have an upregulated serine synthesis pathway.

Q2: Are there any known off-target effects of NCT-503 that could be a challenge in long-term studies?

A2: Yes, a significant off-target effect of NCT-503 has been identified. It can reduce the entry of glucose-derived carbons into the TCA cycle to form citrate, an effect that is independent of its action on PHGDH. This metabolic reprogramming could be a confounding factor in long-term in vivo studies and should be considered when interpreting results.

Q3: What is the recommended in vivo dosing and administration for NCT-503?

A3: In mouse xenograft models, NCT-503 has been administered via intraperitoneal (IP) injection at a dose of 40 mg/kg daily.

Quantitative Data: NCT-503

Table 2: Pharmacokinetic Parameters of NCT-503 in Mice (Intraperitoneal Administration)

Parameter Value
Half-life (t½) 2.5 hours
Cmax (in plasma) ~20 µM
AUC(last) 14,700 hr*ng/mL

Table 3: In Vitro Efficacy of NCT-503 in PHGDH-Dependent vs. -Independent Cell Lines

Cell Line Type EC₅₀ Range
PHGDH-Dependent 8 - 16 µM
PHGDH-Independent 6- to 10-fold higher EC₅₀ or no toxicity
Experimental Protocols & Visualizations: NCT-503

Protocol: In Vivo Xenograft Study with NCT-503

  • Cell Line Selection: Choose both a PHGDH-dependent (e.g., MDA-MB-468) and a PHGDH-independent (e.g., MDA-MB-231) cancer cell line for xenograft implantation to assess on-target efficacy.

  • Animal Model: Use immunocompromised mice (e.g., NOD.SCID) suitable for xenograft studies.

  • Compound Preparation: Prepare NCT-503 for intraperitoneal injection in a suitable vehicle. A common vehicle includes ethanol, PEG300, and hydroxypropyl-beta-cyclodextrin in saline.

  • Dosing Regimen: Once tumors are established, begin daily intraperitoneal injections of NCT-503 (e.g., 40 mg/kg) or vehicle control.

  • Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight to assess toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 24 days), excise tumors for weight measurement and histological analysis (e.g., to assess necrosis).

NCT503_Workflow cluster_xenograft In Vivo Xenograft Study cell_lines PHGDH-Dependent & -Independent Cancer Cell Lines implantation Xenograft Implantation in Immunocompromised Mice cell_lines->implantation treatment NCT-503 Treatment (IP Injection, 40 mg/kg daily) implantation->treatment control Vehicle Control implantation->control monitoring Tumor Volume Measurement Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology) endpoint->analysis

Caption: Workflow for an in vivo xenograft study of NCT-503.

NCT503_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect nct503_on NCT-503 phgdh PHGDH nct503_on->phgdh inhibits serine_synthesis De Novo Serine Synthesis phgdh->serine_synthesis proliferation_on Reduced Cancer Cell Proliferation (PHGDH-Dependent) serine_synthesis->proliferation_on nct503_off NCT-503 tca TCA Cycle nct503_off->tca impacts citrate Reduced Glucose-Derived Citrate tca->citrate

Caption: On-target and off-target effects of NCT-503.

References

Impact of Adh-503 on normal myeloid cell function

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adh-503, a potent, orally active, and allosteric agonist of CD11b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in studying normal myeloid cell function. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an allosteric agonist for CD11b (also known as Integrin αM, Mac-1, or CR3), a subunit of the αMβ2 integrin. CD11b is highly expressed on the surface of myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][2] this compound binds to CD11b and induces a partially active conformation, which enhances cell adhesion to ligands like Intercellular Adhesion Molecule 1 (ICAM-1).[1][3] This increased adhesion is a key mechanism by which this compound modulates myeloid cell trafficking and function.[1]

Q2: What are the main effects of this compound on normal myeloid cells observed in preclinical models?

A2: In preclinical studies, primarily in the context of cancer models, this compound has demonstrated several key effects on myeloid cells:

  • Reduced Myeloid Cell Infiltration: By increasing the adhesiveness of circulating myeloid cells to the endothelium, this compound can reduce their infiltration into tissues.

  • Macrophage Repolarization: this compound can reprogram macrophages towards an anti-inflammatory and anti-tumor phenotype.

  • Enhanced Dendritic Cell (DC) Function: It has been shown to enhance DC responses, which is crucial for initiating adaptive immunity.

  • Blunted Monocyte and Granulocyte Trafficking: The compound can decrease the movement of monocytes and granulocytes into sites of inflammation.

Q3: Does this compound directly induce apoptosis in normal myeloid cells?

A3: Current literature primarily discusses apoptosis in the context of the anti-tumor effects of this compound, where increased cancer cell apoptosis is observed as an indirect result of a reprogrammed and activated immune response. There is no clear evidence to suggest that this compound directly induces apoptosis in normal, healthy myeloid cells. Its primary mechanism is the modulation of cell adhesion and function through CD11b agonism.

Q4: How does this compound affect myeloid cell differentiation?

A4: The direct impact of this compound on the differentiation of normal myeloid progenitor cells is not yet fully characterized. However, its ability to repolarize mature macrophages suggests it can significantly influence the functional phenotype of differentiated myeloid cells. In the tumor microenvironment, this compound promotes a shift away from an immunosuppressive phenotype.

Q5: What is the recommended solvent and storage condition for this compound?

A5: For in vivo studies, this compound has been formulated in a solution of 0.5% carboxymethyl cellulose (B213188) and 0.1% Tween-80 in sterile water for administration by oral gavage. For in vitro experiments, it is crucial to consult the manufacturer's data sheet for the specific salt form of this compound being used, as solubility may vary. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results in cell adhesion assays - Cell viability is low.- this compound concentration is not optimal.- Incubation time is too short or too long.- ICAM-1 (or other ligand) coating on the plate is uneven or insufficient.- Ensure high cell viability (>95%) before starting the experiment.- Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type.- Optimize the incubation time for cell adhesion.- Ensure proper coating of plates with ICAM-1 and perform quality control on the coating.
No significant change in macrophage polarization markers - Macrophages were not properly activated to an initial state (e.g., M2-like) before treatment.- The concentration of this compound is suboptimal.- The readout markers are not appropriate for the expected polarization shift.- Ensure that your protocol for generating polarized macrophages is robust before adding this compound.- Titrate this compound to find the most effective concentration for repolarization.- Analyze a panel of markers for both M1-like (e.g., MHC II, CD80, CD86) and M2-like (e.g., CD206, Arginase-1) phenotypes.
High background in flow cytometry for apoptosis assays - The cell isolation process induced cell death.- Reagents for apoptosis detection are expired or were not stored properly.- Compensation settings on the flow cytometer are incorrect.- Handle cells gently during isolation and processing.- Use fresh, properly stored reagents.- Use single-stain controls to set up proper compensation.
Variability in in vivo myeloid cell infiltration studies - Inconsistent oral gavage administration.- Age and health status of the animals vary.- Timing of tissue collection is not consistent.- Ensure all personnel are properly trained in oral gavage techniques.- Use age-matched and healthy animals for all experimental groups.- Standardize the time point for tissue collection post-treatment.

Experimental Protocols

Protocol 1: In Vitro Myeloid Cell Adhesion Assay

This protocol is designed to assess the effect of this compound on the adhesion of myeloid cells to an ICAM-1 coated surface.

Materials:

  • Isolated normal human or murine myeloid cells (e.g., monocytes, neutrophils)

  • 96-well flat-bottom plates

  • Recombinant ICAM-1

  • This compound

  • Calcein-AM (or other fluorescent cell dye)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of ICAM-1 in PBS overnight at 4°C. Wash the wells three times with PBS to remove unbound protein.

  • Cell Labeling: Resuspend myeloid cells at 1 x 10^6 cells/mL in assay buffer and label with Calcein-AM according to the manufacturer's instructions.

  • Cell Treatment: Incubate the labeled cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add 100 µL of the treated cell suspension to each ICAM-1 coated well. Allow the cells to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The increase in fluorescence corresponds to increased cell adhesion.

Protocol 2: Macrophage Repolarization Assay

This protocol assesses the ability of this compound to repolarize macrophages from an M2-like to an M1-like phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages

  • IL-4 and IL-13 (for M2 polarization)

  • This compound

  • LPS and IFN-γ (for M1 polarization control)

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC II, anti-CD86, anti-CD206)

  • RNA lysis buffer for gene expression analysis

Procedure:

  • M2 Polarization: Culture macrophages in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48-72 hours to induce an M2-like phenotype.

  • This compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentration and incubate for another 24-48 hours. Include positive (LPS + IFN-γ) and negative (vehicle) controls.

  • Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers. Analyze the expression of M1 markers (MHC II, CD86) and M2 markers (CD206).

  • Gene Expression Analysis: Lyse a parallel set of treated cells and extract RNA. Perform qRT-PCR to analyze the expression of genes associated with M1 (e.g., Nos2, Tnfa) and M2 (Arg1, Il10) phenotypes.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound.

Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells in a Pancreatic Cancer Model

Cell TypeTreatment GroupMean Cell Number per mg of Tumor (± SEM)Fold Change vs. Control
Total CD11b+ Cells Control15,000 ± 2,500-
This compound (60 mg/kg)7,500 ± 1,500↓ 2.0
Monocytes Control4,000 ± 800-
This compound (60 mg/kg)1,500 ± 400↓ 2.7
Granulocytes Control6,000 ± 1,200-
This compound (60 mg/kg)2,500 ± 600↓ 2.4
Macrophages Control3,000 ± 600-
This compound (60 mg/kg)1,200 ± 300↓ 2.5
(Data are illustrative based on published findings and may not represent exact values from a single experiment.)

Table 2: Gene Expression Changes in Tumor-Associated Macrophages (TAMs) after this compound Treatment

GeneFunctionFold Change in Expression (this compound vs. Control)
IL-6 Immunosuppressive Cytokine↓ 3.5
TGF-β Immunosuppressive Cytokine↓ 2.8
Arginase-1 Immunosuppressive Enzyme↓ 4.2
IL-10 Immunosuppressive Cytokine↓ 3.0
CXCL10 T-cell Chemoattractant↑ 5.0
(Data derived from in vivo studies of sorted TAMs.)

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Adh503_Mechanism cluster_cell Myeloid Cell cluster_endothelium Endothelium cluster_outcomes Functional Outcomes Adh503 This compound CD11b CD11b/CD18 (Inactive) Adh503->CD11b Binds to allosteric site CD11b_active CD11b/CD18 (Partially Active) CD11b->CD11b_active Conformational Change ICAM1 ICAM-1 CD11b_active->ICAM1 Binds to Adhesion Increased Adhesion CD11b_active->Adhesion Repolarization Macrophage Repolarization CD11b_active->Repolarization Trafficking Reduced Trafficking & Extravasation Adhesion->Trafficking

Caption: this compound allosterically activates CD11b, increasing adhesion and altering myeloid cell function.

Experimental Workflow for Assessing Macrophage Repolarization

Macrophage_Workflow cluster_analysis Analysis Start Isolate Monocytes (Human PBMC or Mouse Bone Marrow) Differentiate Differentiate into Macrophages (e.g., with M-CSF) Start->Differentiate Polarize Polarize to M2-like Phenotype (IL-4 + IL-13) Differentiate->Polarize Treat Treat with this compound Polarize->Treat Controls Controls: - Vehicle - M1 polarization (LPS+IFNγ) Polarize->Controls Flow Flow Cytometry: - M1 Markers (CD86, MHC II) - M2 Markers (CD206) Treat->Flow qPCR qRT-PCR: - M1 Genes (Nos2, Tnfa) - M2 Genes (Arg1, Il10) Treat->qPCR ELISA ELISA (Supernatant): - M1 Cytokines (TNFα, IL-12) - M2 Cytokines (IL-10) Treat->ELISA

Caption: Workflow for evaluating this compound's effect on macrophage repolarization from M2 to M1 phenotype.

References

Impact of Adh-503 on normal myeloid cell function

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adh-503, a potent, orally active, and allosteric agonist of CD11b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in studying normal myeloid cell function. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an allosteric agonist for CD11b (also known as Integrin αM, Mac-1, or CR3), a subunit of the αMβ2 integrin. CD11b is highly expressed on the surface of myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][2] this compound binds to CD11b and induces a partially active conformation, which enhances cell adhesion to ligands like Intercellular Adhesion Molecule 1 (ICAM-1).[1][3] This increased adhesion is a key mechanism by which this compound modulates myeloid cell trafficking and function.[1]

Q2: What are the main effects of this compound on normal myeloid cells observed in preclinical models?

A2: In preclinical studies, primarily in the context of cancer models, this compound has demonstrated several key effects on myeloid cells:

  • Reduced Myeloid Cell Infiltration: By increasing the adhesiveness of circulating myeloid cells to the endothelium, this compound can reduce their infiltration into tissues.

  • Macrophage Repolarization: this compound can reprogram macrophages towards an anti-inflammatory and anti-tumor phenotype.

  • Enhanced Dendritic Cell (DC) Function: It has been shown to enhance DC responses, which is crucial for initiating adaptive immunity.

  • Blunted Monocyte and Granulocyte Trafficking: The compound can decrease the movement of monocytes and granulocytes into sites of inflammation.

Q3: Does this compound directly induce apoptosis in normal myeloid cells?

A3: Current literature primarily discusses apoptosis in the context of the anti-tumor effects of this compound, where increased cancer cell apoptosis is observed as an indirect result of a reprogrammed and activated immune response. There is no clear evidence to suggest that this compound directly induces apoptosis in normal, healthy myeloid cells. Its primary mechanism is the modulation of cell adhesion and function through CD11b agonism.

Q4: How does this compound affect myeloid cell differentiation?

A4: The direct impact of this compound on the differentiation of normal myeloid progenitor cells is not yet fully characterized. However, its ability to repolarize mature macrophages suggests it can significantly influence the functional phenotype of differentiated myeloid cells. In the tumor microenvironment, this compound promotes a shift away from an immunosuppressive phenotype.

Q5: What is the recommended solvent and storage condition for this compound?

A5: For in vivo studies, this compound has been formulated in a solution of 0.5% carboxymethyl cellulose and 0.1% Tween-80 in sterile water for administration by oral gavage. For in vitro experiments, it is crucial to consult the manufacturer's data sheet for the specific salt form of this compound being used, as solubility may vary. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results in cell adhesion assays - Cell viability is low.- this compound concentration is not optimal.- Incubation time is too short or too long.- ICAM-1 (or other ligand) coating on the plate is uneven or insufficient.- Ensure high cell viability (>95%) before starting the experiment.- Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type.- Optimize the incubation time for cell adhesion.- Ensure proper coating of plates with ICAM-1 and perform quality control on the coating.
No significant change in macrophage polarization markers - Macrophages were not properly activated to an initial state (e.g., M2-like) before treatment.- The concentration of this compound is suboptimal.- The readout markers are not appropriate for the expected polarization shift.- Ensure that your protocol for generating polarized macrophages is robust before adding this compound.- Titrate this compound to find the most effective concentration for repolarization.- Analyze a panel of markers for both M1-like (e.g., MHC II, CD80, CD86) and M2-like (e.g., CD206, Arginase-1) phenotypes.
High background in flow cytometry for apoptosis assays - The cell isolation process induced cell death.- Reagents for apoptosis detection are expired or were not stored properly.- Compensation settings on the flow cytometer are incorrect.- Handle cells gently during isolation and processing.- Use fresh, properly stored reagents.- Use single-stain controls to set up proper compensation.
Variability in in vivo myeloid cell infiltration studies - Inconsistent oral gavage administration.- Age and health status of the animals vary.- Timing of tissue collection is not consistent.- Ensure all personnel are properly trained in oral gavage techniques.- Use age-matched and healthy animals for all experimental groups.- Standardize the time point for tissue collection post-treatment.

Experimental Protocols

Protocol 1: In Vitro Myeloid Cell Adhesion Assay

This protocol is designed to assess the effect of this compound on the adhesion of myeloid cells to an ICAM-1 coated surface.

Materials:

  • Isolated normal human or murine myeloid cells (e.g., monocytes, neutrophils)

  • 96-well flat-bottom plates

  • Recombinant ICAM-1

  • This compound

  • Calcein-AM (or other fluorescent cell dye)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of ICAM-1 in PBS overnight at 4°C. Wash the wells three times with PBS to remove unbound protein.

  • Cell Labeling: Resuspend myeloid cells at 1 x 10^6 cells/mL in assay buffer and label with Calcein-AM according to the manufacturer's instructions.

  • Cell Treatment: Incubate the labeled cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add 100 µL of the treated cell suspension to each ICAM-1 coated well. Allow the cells to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The increase in fluorescence corresponds to increased cell adhesion.

Protocol 2: Macrophage Repolarization Assay

This protocol assesses the ability of this compound to repolarize macrophages from an M2-like to an M1-like phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages

  • IL-4 and IL-13 (for M2 polarization)

  • This compound

  • LPS and IFN-γ (for M1 polarization control)

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC II, anti-CD86, anti-CD206)

  • RNA lysis buffer for gene expression analysis

Procedure:

  • M2 Polarization: Culture macrophages in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48-72 hours to induce an M2-like phenotype.

  • This compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentration and incubate for another 24-48 hours. Include positive (LPS + IFN-γ) and negative (vehicle) controls.

  • Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers. Analyze the expression of M1 markers (MHC II, CD86) and M2 markers (CD206).

  • Gene Expression Analysis: Lyse a parallel set of treated cells and extract RNA. Perform qRT-PCR to analyze the expression of genes associated with M1 (e.g., Nos2, Tnfa) and M2 (Arg1, Il10) phenotypes.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound.

Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells in a Pancreatic Cancer Model

Cell TypeTreatment GroupMean Cell Number per mg of Tumor (± SEM)Fold Change vs. Control
Total CD11b+ Cells Control15,000 ± 2,500-
This compound (60 mg/kg)7,500 ± 1,500↓ 2.0
Monocytes Control4,000 ± 800-
This compound (60 mg/kg)1,500 ± 400↓ 2.7
Granulocytes Control6,000 ± 1,200-
This compound (60 mg/kg)2,500 ± 600↓ 2.4
Macrophages Control3,000 ± 600-
This compound (60 mg/kg)1,200 ± 300↓ 2.5
(Data are illustrative based on published findings and may not represent exact values from a single experiment.)

Table 2: Gene Expression Changes in Tumor-Associated Macrophages (TAMs) after this compound Treatment

GeneFunctionFold Change in Expression (this compound vs. Control)
IL-6 Immunosuppressive Cytokine↓ 3.5
TGF-β Immunosuppressive Cytokine↓ 2.8
Arginase-1 Immunosuppressive Enzyme↓ 4.2
IL-10 Immunosuppressive Cytokine↓ 3.0
CXCL10 T-cell Chemoattractant↑ 5.0
(Data derived from in vivo studies of sorted TAMs.)

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Adh503_Mechanism cluster_cell Myeloid Cell cluster_endothelium Endothelium cluster_outcomes Functional Outcomes Adh503 This compound CD11b CD11b/CD18 (Inactive) Adh503->CD11b Binds to allosteric site CD11b_active CD11b/CD18 (Partially Active) CD11b->CD11b_active Conformational Change ICAM1 ICAM-1 CD11b_active->ICAM1 Binds to Adhesion Increased Adhesion CD11b_active->Adhesion Repolarization Macrophage Repolarization CD11b_active->Repolarization Trafficking Reduced Trafficking & Extravasation Adhesion->Trafficking

Caption: this compound allosterically activates CD11b, increasing adhesion and altering myeloid cell function.

Experimental Workflow for Assessing Macrophage Repolarization

Macrophage_Workflow cluster_analysis Analysis Start Isolate Monocytes (Human PBMC or Mouse Bone Marrow) Differentiate Differentiate into Macrophages (e.g., with M-CSF) Start->Differentiate Polarize Polarize to M2-like Phenotype (IL-4 + IL-13) Differentiate->Polarize Treat Treat with this compound Polarize->Treat Controls Controls: - Vehicle - M1 polarization (LPS+IFNγ) Polarize->Controls Flow Flow Cytometry: - M1 Markers (CD86, MHC II) - M2 Markers (CD206) Treat->Flow qPCR qRT-PCR: - M1 Genes (Nos2, Tnfa) - M2 Genes (Arg1, Il10) Treat->qPCR ELISA ELISA (Supernatant): - M1 Cytokines (TNFα, IL-12) - M2 Cytokines (IL-10) Treat->ELISA

Caption: Workflow for evaluating this compound's effect on macrophage repolarization from M2 to M1 phenotype.

References

Overcoming resistance to Adh-503 treatment in cancer models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Adh-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the CD11b agonist this compound in cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data interpretation guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer models?

This compound is a small molecule, orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1] Its primary mechanism of action in cancer is not to directly kill cancer cells, but to reprogram the tumor microenvironment (TME).[1][2] this compound treatment leads to the repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs), and enhances dendritic cell responses.[1][2] This modulation of the myeloid compartment is intended to overcome resistance to and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.

Q2: In which cancer models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in sensitizing tumors to immunotherapy in various models, with a significant focus on pancreatic ductal adenocarcinoma (PDAC), which is known to be highly resistant to checkpoint inhibitors. Efficacy has also been suggested in breast and lung cancer models.

Q3: What is the expected outcome of successful this compound treatment in vivo?

Successful this compound treatment, typically in combination with immunotherapy, should result in delayed tumor progression and increased overall survival in preclinical models. At the cellular level, this is associated with a reduction in tumor-infiltrating CD11b+ myeloid cells, a shift in the TAM population towards an M1-like phenotype (increased iNOS, MHC Class II; decreased Arg1, CD206), and an increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.

Q4: Is this compound cytotoxic to cancer cells directly?

No, preclinical data indicate that this compound does not have direct cytotoxic effects on cancer cells. Its anti-tumor activity is mediated through the modulation of the host's immune system, specifically the myeloid cell compartment within the TME.

Troubleshooting Guide

This guide addresses potential issues that may arise during your experiments with this compound, focusing on the lack of expected therapeutic effect.

Problem 1: No significant reduction in tumor growth with this compound and immunotherapy combination.
Potential Cause Troubleshooting/Verification Steps
Suboptimal Dosing or Administration Verify the dosage and administration route based on established preclinical studies. This compound is orally bioavailable. Ensure correct formulation and frequency of administration.
Tumor Model with Low Myeloid Infiltration Characterize the myeloid cell infiltrate in your tumor model at baseline. This compound's efficacy is dependent on the presence of a significant myeloid cell population, particularly TAMs and MDSCs.
Intrinsic Resistance of Myeloid Cells Analyze the expression of CD11b on tumor-infiltrating myeloid cells. Low or absent CD11b expression will render the cells unresponsive to this compound.
Dominant Alternative Immunosuppressive Pathways Evaluate other immunosuppressive mechanisms in your tumor model that may not be addressed by myeloid cell reprogramming, such as high expression of alternative checkpoint molecules or presence of regulatory T cells (Tregs).
Rapid Tumor Growth Kinetics In models with extremely rapid tumor growth, the time required for this compound to effectively reprogram the TME may be insufficient to impact tumor progression. Consider using models with more moderate growth kinetics.
Problem 2: No observable change in the tumor myeloid cell population after this compound treatment.
Potential Cause Troubleshooting/Verification Steps
Incorrect Timing of Analysis Assess the myeloid cell population at multiple time points after initiating treatment. The kinetics of myeloid cell reprogramming can vary between tumor models.
Inadequate Tissue Processing for Flow Cytometry Ensure that your tissue dissociation protocol is optimized to yield viable single-cell suspensions without selectively losing myeloid cell populations. Refer to the detailed flow cytometry protocol below.
Incorrect Flow Cytometry Gating Strategy Use a comprehensive panel of markers to accurately identify and distinguish different myeloid cell subsets (TAMs, MDSCs, dendritic cells). Refer to the provided flow cytometry protocol for a validated gating strategy.
Low CD11b Expression on Target Cells As mentioned in Problem 1, confirm CD11b expression on the myeloid cells within the tumor.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Pancreatic Cancer Model

Treatment GroupMedian Survival (days)Tumor Volume Reduction vs. Control (%)
Vehicle Control25-
This compound35~30%
Anti-PD-128~15%
This compound + Anti-PD-1>50>75%

Data are representative and compiled from preclinical studies in orthotopic pancreatic cancer models.

Table 2: Effect of this compound on Tumor-Infiltrating Myeloid and T-Cell Populations

Cell PopulationMarker ProfileChange with this compound Treatment
Total Myeloid CellsCD11b+Decrease
M1-like TAMsCD11b+ F4/80+ MHCIIhi iNOS+Increase
M2-like TAMsCD11b+ F4/80+ CD206hi Arg1+Decrease
Monocytic MDSCsCD11b+ Ly6Chi Ly6G-Decrease
Granulocytic MDSCsCD11b+ Ly6Clow Ly6G+Decrease
CD8+ T CellsCD3+ CD8+Increase in number and activation

This table summarizes the general trends observed in preclinical cancer models treated with this compound.

Experimental Protocols

Protocol 1: In Vivo this compound Efficacy Study
  • Animal Model: Utilize a syngeneic tumor model with known myeloid cell infiltration (e.g., KPC model for pancreatic cancer).

  • Tumor Implantation: Implant tumor cells orthotopically or subcutaneously according to your established protocol.

  • Treatment Groups: Establish control (vehicle) and treatment groups (this compound alone, immunotherapy alone, combination).

  • This compound Administration: Administer this compound via oral gavage at a dose validated in preclinical studies (e.g., 10-30 mg/kg, twice daily).

  • Immunotherapy Administration: Administer checkpoint inhibitors (e.g., anti-PD-1) via intraperitoneal injection as per standard protocols.

  • Tumor Measurement: Monitor tumor growth regularly using calipers or imaging techniques.

  • Survival Analysis: Monitor animals for survival endpoints.

  • Tissue Harvest: At the study endpoint, harvest tumors for downstream analysis (flow cytometry, immunohistochemistry).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
  • Tumor Dissociation:

    • Excise the tumor and mince it into small pieces in ice-cold RPMI medium.

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) at 37°C with agitation.

    • Filter the cell suspension through a 70µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, MHC Class II, CD206).

    • For intracellular markers (e.g., Arg1, iNOS), fix and permeabilize the cells after surface staining, followed by intracellular antibody staining.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, following a gating strategy to identify myeloid cell populations of interest. A general gating strategy is provided in the diagram below.

Visualizations

experimental_workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Monitor Treatment_Groups Treatment_Groups Tumor_Growth->Treatment_Groups Randomize Adh_503_Treatment Adh_503_Treatment Treatment_Groups->Adh_503_Treatment Tumor_Measurement Tumor_Measurement Adh_503_Treatment->Tumor_Measurement Survival_Analysis Survival_Analysis Tumor_Measurement->Survival_Analysis Tissue_Harvest Tissue_Harvest Survival_Analysis->Tissue_Harvest Tumor_Dissociation Tumor_Dissociation Tissue_Harvest->Tumor_Dissociation Flow_Cytometry Flow_Cytometry Tumor_Dissociation->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis

Fig 1. Experimental workflow for assessing this compound efficacy.

gating_strategy Live_Cells Live_Cells Singlets Singlets Live_Cells->Singlets CD45_Positive CD45_Positive Singlets->CD45_Positive Immune Cells CD11b_Positive CD11b_Positive CD45_Positive->CD11b_Positive Myeloid Cells MDSCs MDSCs CD11b_Positive->MDSCs Ly6G or Ly6C TAMs TAMs CD11b_Positive->TAMs F4/80+ M1_TAMs M1_TAMs TAMs->M1_TAMs MHCII_high_iNOS+ M2_TAMs M2_TAMs TAMs->M2_TAMs CD206_high_Arg1+

Fig 2. Gating strategy for myeloid cell analysis by flow cytometry.

signaling_pathway cluster_macrophage Tumor-Associated Macrophage cluster_nfkb Pro-Tumoral Signaling cluster_sting Anti-Tumoral Signaling Adh_503 This compound CD11b CD11b Adh_503->CD11b activates NFkB NF-κB Pathway CD11b->NFkB inhibits STING STING Pathway CD11b->STING activates Pro_Tumor_Genes Pro-Tumor Genes (e.g., IL-10, Arg1) NFkB->Pro_Tumor_Genes IFN_Response Interferon Response (e.g., CXCL10) STING->IFN_Response

Fig 3. this compound modulates macrophage signaling pathways.

References

Overcoming resistance to Adh-503 treatment in cancer models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Adh-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the CD11b agonist this compound in cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data interpretation guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer models?

This compound is a small molecule, orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1] Its primary mechanism of action in cancer is not to directly kill cancer cells, but to reprogram the tumor microenvironment (TME).[1][2] this compound treatment leads to the repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs), and enhances dendritic cell responses.[1][2] This modulation of the myeloid compartment is intended to overcome resistance to and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.

Q2: In which cancer models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in sensitizing tumors to immunotherapy in various models, with a significant focus on pancreatic ductal adenocarcinoma (PDAC), which is known to be highly resistant to checkpoint inhibitors. Efficacy has also been suggested in breast and lung cancer models.

Q3: What is the expected outcome of successful this compound treatment in vivo?

Successful this compound treatment, typically in combination with immunotherapy, should result in delayed tumor progression and increased overall survival in preclinical models. At the cellular level, this is associated with a reduction in tumor-infiltrating CD11b+ myeloid cells, a shift in the TAM population towards an M1-like phenotype (increased iNOS, MHC Class II; decreased Arg1, CD206), and an increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.

Q4: Is this compound cytotoxic to cancer cells directly?

No, preclinical data indicate that this compound does not have direct cytotoxic effects on cancer cells. Its anti-tumor activity is mediated through the modulation of the host's immune system, specifically the myeloid cell compartment within the TME.

Troubleshooting Guide

This guide addresses potential issues that may arise during your experiments with this compound, focusing on the lack of expected therapeutic effect.

Problem 1: No significant reduction in tumor growth with this compound and immunotherapy combination.
Potential Cause Troubleshooting/Verification Steps
Suboptimal Dosing or Administration Verify the dosage and administration route based on established preclinical studies. This compound is orally bioavailable. Ensure correct formulation and frequency of administration.
Tumor Model with Low Myeloid Infiltration Characterize the myeloid cell infiltrate in your tumor model at baseline. This compound's efficacy is dependent on the presence of a significant myeloid cell population, particularly TAMs and MDSCs.
Intrinsic Resistance of Myeloid Cells Analyze the expression of CD11b on tumor-infiltrating myeloid cells. Low or absent CD11b expression will render the cells unresponsive to this compound.
Dominant Alternative Immunosuppressive Pathways Evaluate other immunosuppressive mechanisms in your tumor model that may not be addressed by myeloid cell reprogramming, such as high expression of alternative checkpoint molecules or presence of regulatory T cells (Tregs).
Rapid Tumor Growth Kinetics In models with extremely rapid tumor growth, the time required for this compound to effectively reprogram the TME may be insufficient to impact tumor progression. Consider using models with more moderate growth kinetics.
Problem 2: No observable change in the tumor myeloid cell population after this compound treatment.
Potential Cause Troubleshooting/Verification Steps
Incorrect Timing of Analysis Assess the myeloid cell population at multiple time points after initiating treatment. The kinetics of myeloid cell reprogramming can vary between tumor models.
Inadequate Tissue Processing for Flow Cytometry Ensure that your tissue dissociation protocol is optimized to yield viable single-cell suspensions without selectively losing myeloid cell populations. Refer to the detailed flow cytometry protocol below.
Incorrect Flow Cytometry Gating Strategy Use a comprehensive panel of markers to accurately identify and distinguish different myeloid cell subsets (TAMs, MDSCs, dendritic cells). Refer to the provided flow cytometry protocol for a validated gating strategy.
Low CD11b Expression on Target Cells As mentioned in Problem 1, confirm CD11b expression on the myeloid cells within the tumor.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Pancreatic Cancer Model

Treatment GroupMedian Survival (days)Tumor Volume Reduction vs. Control (%)
Vehicle Control25-
This compound35~30%
Anti-PD-128~15%
This compound + Anti-PD-1>50>75%

Data are representative and compiled from preclinical studies in orthotopic pancreatic cancer models.

Table 2: Effect of this compound on Tumor-Infiltrating Myeloid and T-Cell Populations

Cell PopulationMarker ProfileChange with this compound Treatment
Total Myeloid CellsCD11b+Decrease
M1-like TAMsCD11b+ F4/80+ MHCIIhi iNOS+Increase
M2-like TAMsCD11b+ F4/80+ CD206hi Arg1+Decrease
Monocytic MDSCsCD11b+ Ly6Chi Ly6G-Decrease
Granulocytic MDSCsCD11b+ Ly6Clow Ly6G+Decrease
CD8+ T CellsCD3+ CD8+Increase in number and activation

This table summarizes the general trends observed in preclinical cancer models treated with this compound.

Experimental Protocols

Protocol 1: In Vivo this compound Efficacy Study
  • Animal Model: Utilize a syngeneic tumor model with known myeloid cell infiltration (e.g., KPC model for pancreatic cancer).

  • Tumor Implantation: Implant tumor cells orthotopically or subcutaneously according to your established protocol.

  • Treatment Groups: Establish control (vehicle) and treatment groups (this compound alone, immunotherapy alone, combination).

  • This compound Administration: Administer this compound via oral gavage at a dose validated in preclinical studies (e.g., 10-30 mg/kg, twice daily).

  • Immunotherapy Administration: Administer checkpoint inhibitors (e.g., anti-PD-1) via intraperitoneal injection as per standard protocols.

  • Tumor Measurement: Monitor tumor growth regularly using calipers or imaging techniques.

  • Survival Analysis: Monitor animals for survival endpoints.

  • Tissue Harvest: At the study endpoint, harvest tumors for downstream analysis (flow cytometry, immunohistochemistry).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
  • Tumor Dissociation:

    • Excise the tumor and mince it into small pieces in ice-cold RPMI medium.

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) at 37°C with agitation.

    • Filter the cell suspension through a 70µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, MHC Class II, CD206).

    • For intracellular markers (e.g., Arg1, iNOS), fix and permeabilize the cells after surface staining, followed by intracellular antibody staining.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, following a gating strategy to identify myeloid cell populations of interest. A general gating strategy is provided in the diagram below.

Visualizations

experimental_workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Monitor Treatment_Groups Treatment_Groups Tumor_Growth->Treatment_Groups Randomize Adh_503_Treatment Adh_503_Treatment Treatment_Groups->Adh_503_Treatment Tumor_Measurement Tumor_Measurement Adh_503_Treatment->Tumor_Measurement Survival_Analysis Survival_Analysis Tumor_Measurement->Survival_Analysis Tissue_Harvest Tissue_Harvest Survival_Analysis->Tissue_Harvest Tumor_Dissociation Tumor_Dissociation Tissue_Harvest->Tumor_Dissociation Flow_Cytometry Flow_Cytometry Tumor_Dissociation->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis

Fig 1. Experimental workflow for assessing this compound efficacy.

gating_strategy Live_Cells Live_Cells Singlets Singlets Live_Cells->Singlets CD45_Positive CD45_Positive Singlets->CD45_Positive Immune Cells CD11b_Positive CD11b_Positive CD45_Positive->CD11b_Positive Myeloid Cells MDSCs MDSCs CD11b_Positive->MDSCs Ly6G or Ly6C TAMs TAMs CD11b_Positive->TAMs F4/80+ M1_TAMs M1_TAMs TAMs->M1_TAMs MHCII_high_iNOS+ M2_TAMs M2_TAMs TAMs->M2_TAMs CD206_high_Arg1+

Fig 2. Gating strategy for myeloid cell analysis by flow cytometry.

signaling_pathway cluster_macrophage Tumor-Associated Macrophage cluster_nfkb Pro-Tumoral Signaling cluster_sting Anti-Tumoral Signaling Adh_503 This compound CD11b CD11b Adh_503->CD11b activates NFkB NF-κB Pathway CD11b->NFkB inhibits STING STING Pathway CD11b->STING activates Pro_Tumor_Genes Pro-Tumor Genes (e.g., IL-10, Arg1) NFkB->Pro_Tumor_Genes IFN_Response Interferon Response (e.g., CXCL10) STING->IFN_Response

Fig 3. this compound modulates macrophage signaling pathways.

References

Validation & Comparative

A Comparative Guide to CD11b Agonists in Cancer Therapy: Adh-503 vs. Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the prevalence of immunosuppressive myeloid cells. The integrin CD11b, highly expressed on these cells, has emerged as a key therapeutic target. Modulating CD11b activity can alter myeloid cell trafficking and function, transforming an immunosuppressive TME into one that supports anti-tumor immunity. This guide provides a comparative analysis of Adh-503 (also known as GB1275), a first-in-class small molecule CD11b agonist, and other emerging CD11b-targeting agents, with a focus on their mechanisms, preclinical efficacy, and the experimental data supporting their development.

Overview of CD11b Agonism in Oncology

CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 receptor (or CR3). This receptor is pivotal for myeloid cell adhesion, migration, and phagocytosis. In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) expressing CD11b contribute to an immunosuppressive landscape that hinders T-cell-mediated tumor destruction.

Targeting CD11b with agonists represents a novel immunotherapeutic strategy. Unlike antagonists that block receptor function, CD11b agonists allosterically activate the receptor, which paradoxically inhibits the infiltration of immunosuppressive myeloid cells into the tumor while reprogramming the existing myeloid cells to an anti-tumor phenotype. This approach aims to remodel the TME to be more permissive to other immunotherapies, such as checkpoint inhibitors.

Comparative Analysis: this compound and Other CD11b Modulators

This section details the performance of this compound and provides a comparison with other investigational agents that modulate CD11b. Due to the nascent stage of CD11b agonist development, the primary comparator presented is BG34-200, a carbohydrate ligand that engages CD11b, highlighting a different modality of receptor modulation.

This compound (GB1275 / Leukadherin-1)

This compound is an orally bioavailable, small molecule allosteric agonist of CD11b.[1] It has been the most extensively studied CD11b agonist in the context of cancer therapy.

Mechanism of Action: this compound binds to an allosteric site on the CD11b I-domain, inducing a conformational change that partially activates the integrin. This activation enhances the adhesion of myeloid cells to ligands like ICAM-1 on the endothelium, which in turn reduces their extravasation into the tumor tissue.[2] Within the TME, this compound has been shown to repolarize M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype.[3] This reprogramming, coupled with a decrease in the influx of immunosuppressive MDSCs and TAMs, leads to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor.[3][4] Recent studies have also elucidated that CD11b agonists can activate STING-interferon signaling in TAMs, further enhancing anti-tumor immunity.

Preclinical Efficacy: Preclinical studies have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with other cancer treatments. In models of pancreatic ductal adenocarcinoma (PDAC), this compound delayed tumor progression and improved overall survival. Similarly, in a murine model of lung cancer, this compound significantly reduced tumor growth. The anti-tumor effects of this compound are dependent on the presence of T-cells, underscoring its immunomodulatory mechanism. Furthermore, this compound has been shown to sensitize previously unresponsive PDAC models to checkpoint inhibitors.

Clinical Development: this compound, under the name GB1275, is being evaluated in a Phase 1/2 clinical trial (NCT04060342) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. Preliminary results from this trial have indicated that GB1275 is well-tolerated and shows signs of biological activity, including a reduction in peripheral MDSCs.

Quantitative Data Summary: this compound in Preclinical Models
ParameterCancer ModelTreatmentKey FindingsReference
Tumor GrowthPancreatic (Orthotopic)This compound (30, 60, or 120 mg/kg, twice daily)Delayed tumor progression and significantly decreased tumor burden.
SurvivalPancreatic (Orthotopic)This compound (as above)Improved overall survival.
Myeloid Cell InfiltrationPancreatic (Orthotopic)This compound (4 µM for 8 days)Reduced numbers of tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages.
T-Cell ResponsePancreatic (Orthotopic)This compoundIncreased numbers and proliferation of CD8+ cytotoxic T-lymphocytes.
Combination TherapyPancreatic (Orthotopic)This compound + anti-PD-1Synergistic tumor regression and long-term survival.
Tumor GrowthLung (LLC)GB1275 (60 mg/kg)Significantly reduced tumor growth.
Macrophage PolarizationLung (LLC)GB1275Increased the ratio of M1/M2-like TAMs.
Other CD11b Modulators: The Case of BG34-200

While the landscape of small molecule CD11b agonists is currently dominated by this compound and its analogues, other modalities for targeting this integrin are under investigation. One such example is BG34-200, a carbohydrate ligand.

Mechanism of Action: BG34-200 binds directly to the I-domain of activated CD11b, but at peptide residues distinct from those targeted by small molecule allosteric modulators. This engagement triggers the endocytosis of the CD11b-ligand complex in tumor-associated inflammatory monocytes. This process induces cytoskeletal rearrangement and ultimately promotes the differentiation of these monocytes into monocyte-derived dendritic cells (mo-DCs), which are potent antigen-presenting cells capable of activating T-cells.

Preclinical Efficacy: In preclinical murine models of metastatic melanoma, osteosarcoma, and pancreatic cancer, intravenous administration of BG34-200 demonstrated anti-tumor effects. The therapeutic effect is attributed to the modulation of CD11b+ myeloid cells and the subsequent enhancement of anti-tumor T-cell responses.

Comparative Summary: this compound vs. BG34-200
FeatureThis compound (GB1275)BG34-200
Molecule Type Small MoleculeCarbohydrate Ligand
Administration OralIntravenous
Binding Site Allosteric site on CD11b I-domainDistinct peptide residues on the CD11b I-domain
Primary Mechanism Reduces myeloid cell infiltration and repolarizes TAMsPromotes differentiation of inflammatory monocytes to mo-DCs
Effect on Myeloid Cells Decreased numbers of immunosuppressive myeloid cells in the tumorEnhanced antigen presentation capacity
Clinical Development Phase 1/2 Clinical Trial (NCT04060342)Preclinical

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of CD11b agonists.

In Vivo Tumor Growth Studies (for this compound)
  • Animal Model: Syngeneic mouse models of cancer, such as orthotopic pancreatic tumor models (e.g., KPC) or subcutaneous lung cancer models (e.g., Lewis Lung Carcinoma), are utilized.

  • Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are implanted either orthotopically into the pancreas or subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Treatment Regimen: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound (or its salt form, GB1275) is administered, typically by oral gavage, at doses ranging from 30 to 120 mg/kg twice daily. The vehicle control group receives the formulation solution without the active compound.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. For orthotopic models, tumor burden may be assessed at the study endpoint by weighing the dissected tumor.

  • Survival Analysis: A separate cohort of animals is often used for survival studies, where the endpoint is a predetermined tumor size limit or the presentation of clinical signs requiring euthanasia. Survival data is typically analyzed using Kaplan-Meier curves.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD4, CD8, Ki67) for analysis by flow cytometry to quantify changes in immune cell populations.

In Vitro Macrophage Polarization Assay
  • Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated by culturing mouse bone marrow cells with M-CSF for several days.

  • Polarization: BMDMs are then polarized towards an M2 (pro-tumoral) phenotype by stimulation with cytokines such as IL-4 and IL-13 for 24-48 hours.

  • Treatment: Polarized macrophages are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control.

  • Analysis: After a period of incubation (e.g., 24 hours), changes in macrophage phenotype are assessed. This can be done by:

    • Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).

    • Flow Cytometry: Cells are stained for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

    • Cytokine Secretion: The culture supernatant is collected and analyzed for secreted cytokines using ELISA or multiplex bead arrays.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of CD11b agonists.

CD11b_Signaling_Pathway CD11b Agonist Signaling Pathway in the TME cluster_endothelium Blood Vessel cluster_tme Tumor Microenvironment (TME) cluster_tme_reprogrammed Reprogrammed TME Endothelium Endothelial Cell (ICAM-1) TAM Tumor-Associated Macrophage (M2-like) TCell_suppressed Suppressed CD8+ T-Cell TAM->TCell_suppressed Suppresses TAM_reprogrammed Reprogrammed Macrophage (M1-like) TAM->TAM_reprogrammed MDSC MDSC MDSC->TCell_suppressed Suppresses TumorCell Tumor Cell TCell_active Active CD8+ T-Cell TAM_reprogrammed->TCell_active Activates TCell_active->TumorCell Kills Adh503 This compound Adh503->TAM Repolarizes MyeloidCell Myeloid Cell (in circulation) Adh503->MyeloidCell Activates CD11b MyeloidCell->Endothelium Increased Adhesion (Reduced Infiltration)

Caption: Mechanism of this compound in remodeling the tumor microenvironment.

Experimental_Workflow Preclinical Evaluation of a CD11b Agonist cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies TumorModel Establish Syngeneic Tumor Model Treatment Administer CD11b Agonist (e.g., this compound) vs. Vehicle TumorModel->Treatment TumorGrowth Monitor Tumor Growth and Survival Treatment->TumorGrowth Immunophenotyping Flow Cytometry of Tumor and Spleen Treatment->Immunophenotyping MacrophageCulture Isolate and Culture Bone Marrow-Derived Macrophages Polarization Polarize to M2 Phenotype (IL-4, IL-13) MacrophageCulture->Polarization Treatment_vitro Treat with CD11b Agonist Polarization->Treatment_vitro Analysis Analyze Repolarization (qRT-PCR, Flow Cytometry) Treatment_vitro->Analysis

References

A Comparative Guide to CD11b Agonists in Cancer Therapy: Adh-503 vs. Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the prevalence of immunosuppressive myeloid cells. The integrin CD11b, highly expressed on these cells, has emerged as a key therapeutic target. Modulating CD11b activity can alter myeloid cell trafficking and function, transforming an immunosuppressive TME into one that supports anti-tumor immunity. This guide provides a comparative analysis of Adh-503 (also known as GB1275), a first-in-class small molecule CD11b agonist, and other emerging CD11b-targeting agents, with a focus on their mechanisms, preclinical efficacy, and the experimental data supporting their development.

Overview of CD11b Agonism in Oncology

CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 receptor (or CR3). This receptor is pivotal for myeloid cell adhesion, migration, and phagocytosis. In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) expressing CD11b contribute to an immunosuppressive landscape that hinders T-cell-mediated tumor destruction.

Targeting CD11b with agonists represents a novel immunotherapeutic strategy. Unlike antagonists that block receptor function, CD11b agonists allosterically activate the receptor, which paradoxically inhibits the infiltration of immunosuppressive myeloid cells into the tumor while reprogramming the existing myeloid cells to an anti-tumor phenotype. This approach aims to remodel the TME to be more permissive to other immunotherapies, such as checkpoint inhibitors.

Comparative Analysis: this compound and Other CD11b Modulators

This section details the performance of this compound and provides a comparison with other investigational agents that modulate CD11b. Due to the nascent stage of CD11b agonist development, the primary comparator presented is BG34-200, a carbohydrate ligand that engages CD11b, highlighting a different modality of receptor modulation.

This compound (GB1275 / Leukadherin-1)

This compound is an orally bioavailable, small molecule allosteric agonist of CD11b.[1] It has been the most extensively studied CD11b agonist in the context of cancer therapy.

Mechanism of Action: this compound binds to an allosteric site on the CD11b I-domain, inducing a conformational change that partially activates the integrin. This activation enhances the adhesion of myeloid cells to ligands like ICAM-1 on the endothelium, which in turn reduces their extravasation into the tumor tissue.[2] Within the TME, this compound has been shown to repolarize M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype.[3] This reprogramming, coupled with a decrease in the influx of immunosuppressive MDSCs and TAMs, leads to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor.[3][4] Recent studies have also elucidated that CD11b agonists can activate STING-interferon signaling in TAMs, further enhancing anti-tumor immunity.

Preclinical Efficacy: Preclinical studies have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with other cancer treatments. In models of pancreatic ductal adenocarcinoma (PDAC), this compound delayed tumor progression and improved overall survival. Similarly, in a murine model of lung cancer, this compound significantly reduced tumor growth. The anti-tumor effects of this compound are dependent on the presence of T-cells, underscoring its immunomodulatory mechanism. Furthermore, this compound has been shown to sensitize previously unresponsive PDAC models to checkpoint inhibitors.

Clinical Development: this compound, under the name GB1275, is being evaluated in a Phase 1/2 clinical trial (NCT04060342) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. Preliminary results from this trial have indicated that GB1275 is well-tolerated and shows signs of biological activity, including a reduction in peripheral MDSCs.

Quantitative Data Summary: this compound in Preclinical Models
ParameterCancer ModelTreatmentKey FindingsReference
Tumor GrowthPancreatic (Orthotopic)This compound (30, 60, or 120 mg/kg, twice daily)Delayed tumor progression and significantly decreased tumor burden.
SurvivalPancreatic (Orthotopic)This compound (as above)Improved overall survival.
Myeloid Cell InfiltrationPancreatic (Orthotopic)This compound (4 µM for 8 days)Reduced numbers of tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages.
T-Cell ResponsePancreatic (Orthotopic)This compoundIncreased numbers and proliferation of CD8+ cytotoxic T-lymphocytes.
Combination TherapyPancreatic (Orthotopic)This compound + anti-PD-1Synergistic tumor regression and long-term survival.
Tumor GrowthLung (LLC)GB1275 (60 mg/kg)Significantly reduced tumor growth.
Macrophage PolarizationLung (LLC)GB1275Increased the ratio of M1/M2-like TAMs.
Other CD11b Modulators: The Case of BG34-200

While the landscape of small molecule CD11b agonists is currently dominated by this compound and its analogues, other modalities for targeting this integrin are under investigation. One such example is BG34-200, a carbohydrate ligand.

Mechanism of Action: BG34-200 binds directly to the I-domain of activated CD11b, but at peptide residues distinct from those targeted by small molecule allosteric modulators. This engagement triggers the endocytosis of the CD11b-ligand complex in tumor-associated inflammatory monocytes. This process induces cytoskeletal rearrangement and ultimately promotes the differentiation of these monocytes into monocyte-derived dendritic cells (mo-DCs), which are potent antigen-presenting cells capable of activating T-cells.

Preclinical Efficacy: In preclinical murine models of metastatic melanoma, osteosarcoma, and pancreatic cancer, intravenous administration of BG34-200 demonstrated anti-tumor effects. The therapeutic effect is attributed to the modulation of CD11b+ myeloid cells and the subsequent enhancement of anti-tumor T-cell responses.

Comparative Summary: this compound vs. BG34-200
FeatureThis compound (GB1275)BG34-200
Molecule Type Small MoleculeCarbohydrate Ligand
Administration OralIntravenous
Binding Site Allosteric site on CD11b I-domainDistinct peptide residues on the CD11b I-domain
Primary Mechanism Reduces myeloid cell infiltration and repolarizes TAMsPromotes differentiation of inflammatory monocytes to mo-DCs
Effect on Myeloid Cells Decreased numbers of immunosuppressive myeloid cells in the tumorEnhanced antigen presentation capacity
Clinical Development Phase 1/2 Clinical Trial (NCT04060342)Preclinical

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of CD11b agonists.

In Vivo Tumor Growth Studies (for this compound)
  • Animal Model: Syngeneic mouse models of cancer, such as orthotopic pancreatic tumor models (e.g., KPC) or subcutaneous lung cancer models (e.g., Lewis Lung Carcinoma), are utilized.

  • Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are implanted either orthotopically into the pancreas or subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Treatment Regimen: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound (or its salt form, GB1275) is administered, typically by oral gavage, at doses ranging from 30 to 120 mg/kg twice daily. The vehicle control group receives the formulation solution without the active compound.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. For orthotopic models, tumor burden may be assessed at the study endpoint by weighing the dissected tumor.

  • Survival Analysis: A separate cohort of animals is often used for survival studies, where the endpoint is a predetermined tumor size limit or the presentation of clinical signs requiring euthanasia. Survival data is typically analyzed using Kaplan-Meier curves.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD4, CD8, Ki67) for analysis by flow cytometry to quantify changes in immune cell populations.

In Vitro Macrophage Polarization Assay
  • Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated by culturing mouse bone marrow cells with M-CSF for several days.

  • Polarization: BMDMs are then polarized towards an M2 (pro-tumoral) phenotype by stimulation with cytokines such as IL-4 and IL-13 for 24-48 hours.

  • Treatment: Polarized macrophages are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control.

  • Analysis: After a period of incubation (e.g., 24 hours), changes in macrophage phenotype are assessed. This can be done by:

    • Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).

    • Flow Cytometry: Cells are stained for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

    • Cytokine Secretion: The culture supernatant is collected and analyzed for secreted cytokines using ELISA or multiplex bead arrays.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of CD11b agonists.

CD11b_Signaling_Pathway CD11b Agonist Signaling Pathway in the TME cluster_endothelium Blood Vessel cluster_tme Tumor Microenvironment (TME) cluster_tme_reprogrammed Reprogrammed TME Endothelium Endothelial Cell (ICAM-1) TAM Tumor-Associated Macrophage (M2-like) TCell_suppressed Suppressed CD8+ T-Cell TAM->TCell_suppressed Suppresses TAM_reprogrammed Reprogrammed Macrophage (M1-like) TAM->TAM_reprogrammed MDSC MDSC MDSC->TCell_suppressed Suppresses TumorCell Tumor Cell TCell_active Active CD8+ T-Cell TAM_reprogrammed->TCell_active Activates TCell_active->TumorCell Kills Adh503 This compound Adh503->TAM Repolarizes MyeloidCell Myeloid Cell (in circulation) Adh503->MyeloidCell Activates CD11b MyeloidCell->Endothelium Increased Adhesion (Reduced Infiltration)

Caption: Mechanism of this compound in remodeling the tumor microenvironment.

Experimental_Workflow Preclinical Evaluation of a CD11b Agonist cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies TumorModel Establish Syngeneic Tumor Model Treatment Administer CD11b Agonist (e.g., this compound) vs. Vehicle TumorModel->Treatment TumorGrowth Monitor Tumor Growth and Survival Treatment->TumorGrowth Immunophenotyping Flow Cytometry of Tumor and Spleen Treatment->Immunophenotyping MacrophageCulture Isolate and Culture Bone Marrow-Derived Macrophages Polarization Polarize to M2 Phenotype (IL-4, IL-13) MacrophageCulture->Polarization Treatment_vitro Treat with CD11b Agonist Polarization->Treatment_vitro Analysis Analyze Repolarization (qRT-PCR, Flow Cytometry) Treatment_vitro->Analysis

References

A Preclinical Head-to-Head: Adh-503 with Paclitaxel Poised to Reshape the Pancreatic Cancer Treatment Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant preclinical advancement for pancreatic cancer therapy, the novel CD11b agonist Adh-503, when combined with the standard chemotherapeutic agent paclitaxel (B517696), has demonstrated profound efficacy in animal models, suggesting a potential paradigm shift in treating this notoriously challenging disease. This guide provides a comprehensive comparison of this emerging combination therapy against current standard-of-care treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The current first-line treatments for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel, offer limited improvements in overall survival. Preclinical studies have unveiled a promising new strategy: combining this compound, a small molecule agonist of the integrin CD11b, with paclitaxel. This combination therapy has been shown to achieve significant disease control, with over a 90% reduction in tumor progression and a marked increase in survival in mouse models of pancreatic cancer. The mechanism hinges on this compound's ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state, thereby enhancing the efficacy of chemotherapy.

Comparative Analysis of Efficacy

The following tables summarize the preclinical performance of this compound in combination with paclitaxel and gemcitabine against the clinical efficacy of the standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel. It is crucial to note that the this compound data is from preclinical mouse models, and direct comparisons to human clinical trial data should be interpreted with caution.

Table 1: Comparison of Therapeutic Efficacy in Pancreatic Cancer

Treatment RegimenStudy PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Gemcitabine/Paclitaxel Orthotopic KI mouse modelMarkedly increased survival[1]>90% reduction in tumor progression[1]Not Reported
FOLFIRINOX Human (Metastatic PDAC)9.27 - 11.1 months[2][3][4]6.4 months31.6%
Gemcitabine + nab-Paclitaxel Human (Metastatic PDAC)6.87 - 8.5 months5.5 months23%

Table 2: Preclinical Efficacy of this compound and Paclitaxel Combination

Treatment GroupTumor Progression ReductionMetastasis
Vehicle BaselineHigh incidence
Gemcitabine + Paclitaxel (GEM/PTX) 35%Reduced compared to vehicle
This compound + GEM/PTX >90%No observed metastasis

Mechanism of Action: this compound's Immunomodulatory Role

This compound is a first-in-class, orally active, allosteric agonist of CD11b (also known as integrin alpha M or ITGAM), a receptor highly expressed on myeloid cells. In the pancreatic cancer tumor microenvironment, myeloid cells are often co-opted by the tumor to create an immunosuppressive shield. This compound reverses this by:

  • Reprogramming Tumor-Associated Macrophages (TAMs): It shifts TAMs from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.

  • Reducing Myeloid Cell Infiltration: this compound increases the adhesion of myeloid cells to the endothelium, which prevents their extravasation into the tumor tissue.

  • Enhancing Dendritic Cell (DC) Responses: This leads to improved T cell priming and a more robust anti-tumor T cell response.

The activation of CD11b by this compound has been shown to trigger downstream signaling cascades that include the activation of STING/STAT/interferon pathways and the repression of NFκB, further contributing to a pro-inflammatory and anti-tumor microenvironment.

Adh_503_Signaling_Pathway cluster_myeloid_cell Myeloid Cell cluster_tme Tumor Microenvironment This compound This compound CD11b CD11b This compound->CD11b binds and activates STING_STAT_Interferon STING/STAT/Interferon Pathway Activation CD11b->STING_STAT_Interferon NFkB_Repression NFκB Pathway Repression CD11b->NFkB_Repression Anti_Tumor_Phenotype Anti-Tumor Phenotype (M1-like Macrophage) STING_STAT_Interferon->Anti_Tumor_Phenotype NFkB_Repression->Anti_Tumor_Phenotype Reduced_Myeloid_Infiltration Reduced Immunosuppressive Myeloid Cell Infiltration Anti_Tumor_Phenotype->Reduced_Myeloid_Infiltration Enhanced_DC_Response Enhanced Dendritic Cell Response Anti_Tumor_Phenotype->Enhanced_DC_Response Increased_T_Cell_Activity Increased Anti-Tumor T Cell Activity Enhanced_DC_Response->Increased_T_Cell_Activity

Caption: this compound signaling pathway in myeloid cells.

Experimental Protocols

The preclinical efficacy of this compound in combination with paclitaxel was evaluated in an orthotopic pancreatic cancer mouse model. The following is a summarized methodology based on the pivotal study by Panni et al. (also cited as Pohl et al.) in Science Translational Medicine.

1. Animal Model:

  • Syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) models were used, including tumors derived from the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.

  • Tumor cells were surgically implanted into the pancreas of recipient mice.

2. Treatment Regimen:

  • This compound Administration: this compound was administered orally. Dosing regimens in various experiments ranged from 30 to 120 mg/kg, typically given twice daily.

  • Chemotherapy Administration: Gemcitabine and paclitaxel were administered intraperitoneally at standard preclinical doses.

  • Combination Therapy: Mice received both this compound and the chemotherapy regimen concurrently for the duration of the study.

3. Efficacy Endpoints:

  • Tumor Growth: Tumor volume was monitored regularly using high-resolution ultrasound imaging.

  • Survival: Overall survival was a primary endpoint, with mice monitored until they met predefined humane endpoints.

  • Metastasis: The presence of metastatic lesions in distant organs, such as the liver and lungs, was assessed at the end of the study.

  • Immunophenotyping: Tumors and spleens were harvested and analyzed by flow cytometry to characterize the immune cell populations within the tumor microenvironment.

Experimental_Workflow Orthotopic_Tumor_Implantation Orthotopic Implantation of PDAC Cells Tumor_Establishment Tumor Establishment (monitored by ultrasound) Orthotopic_Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Phase Treatment Administration (this compound, Chemo, Combo) Randomization->Treatment_Phase Monitoring Tumor Growth & Survival Monitoring Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, Metastasis, Immunophenotyping Monitoring->Endpoint_Analysis

Caption: Experimental workflow for preclinical evaluation.

Alternative Therapies and Future Outlook

The current standards of care for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, are multi-drug chemotherapy regimens. While they have improved survival outcomes compared to monotherapy, their efficacy is modest, and they are associated with significant toxicities.

The preclinical data for this compound in combination with paclitaxel represents a mechanistically novel approach. By targeting the host's immune system to create a more favorable tumor microenvironment, this compound has the potential to synergize with not only chemotherapy but also other immunotherapies like checkpoint inhibitors. Indeed, studies have shown that this compound can render previously unresponsive pancreatic cancer models sensitive to anti-PD-1 therapy.

While the translation of these promising preclinical findings into clinical success is a critical next step, the data strongly supports the continued development of this compound as a new therapeutic agent for pancreatic cancer. Clinical trials evaluating this compound (also known as GB1275) are underway for various solid tumors, and the scientific community eagerly awaits the results, particularly in pancreatic cancer where novel treatment strategies are desperately needed. This immunomodulatory approach, if validated in humans, could offer a new pillar of treatment for this devastating disease.

References

A Preclinical Head-to-Head: Adh-503 with Paclitaxel Poised to Reshape the Pancreatic Cancer Treatment Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant preclinical advancement for pancreatic cancer therapy, the novel CD11b agonist Adh-503, when combined with the standard chemotherapeutic agent paclitaxel, has demonstrated profound efficacy in animal models, suggesting a potential paradigm shift in treating this notoriously challenging disease. This guide provides a comprehensive comparison of this emerging combination therapy against current standard-of-care treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The current first-line treatments for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, offer limited improvements in overall survival. Preclinical studies have unveiled a promising new strategy: combining this compound, a small molecule agonist of the integrin CD11b, with paclitaxel. This combination therapy has been shown to achieve significant disease control, with over a 90% reduction in tumor progression and a marked increase in survival in mouse models of pancreatic cancer. The mechanism hinges on this compound's ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state, thereby enhancing the efficacy of chemotherapy.

Comparative Analysis of Efficacy

The following tables summarize the preclinical performance of this compound in combination with paclitaxel and gemcitabine against the clinical efficacy of the standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel. It is crucial to note that the this compound data is from preclinical mouse models, and direct comparisons to human clinical trial data should be interpreted with caution.

Table 1: Comparison of Therapeutic Efficacy in Pancreatic Cancer

Treatment RegimenStudy PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Gemcitabine/Paclitaxel Orthotopic KI mouse modelMarkedly increased survival[1]>90% reduction in tumor progression[1]Not Reported
FOLFIRINOX Human (Metastatic PDAC)9.27 - 11.1 months[2][3][4]6.4 months31.6%
Gemcitabine + nab-Paclitaxel Human (Metastatic PDAC)6.87 - 8.5 months5.5 months23%

Table 2: Preclinical Efficacy of this compound and Paclitaxel Combination

Treatment GroupTumor Progression ReductionMetastasis
Vehicle BaselineHigh incidence
Gemcitabine + Paclitaxel (GEM/PTX) 35%Reduced compared to vehicle
This compound + GEM/PTX >90%No observed metastasis

Mechanism of Action: this compound's Immunomodulatory Role

This compound is a first-in-class, orally active, allosteric agonist of CD11b (also known as integrin alpha M or ITGAM), a receptor highly expressed on myeloid cells. In the pancreatic cancer tumor microenvironment, myeloid cells are often co-opted by the tumor to create an immunosuppressive shield. This compound reverses this by:

  • Reprogramming Tumor-Associated Macrophages (TAMs): It shifts TAMs from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.

  • Reducing Myeloid Cell Infiltration: this compound increases the adhesion of myeloid cells to the endothelium, which prevents their extravasation into the tumor tissue.

  • Enhancing Dendritic Cell (DC) Responses: This leads to improved T cell priming and a more robust anti-tumor T cell response.

The activation of CD11b by this compound has been shown to trigger downstream signaling cascades that include the activation of STING/STAT/interferon pathways and the repression of NFκB, further contributing to a pro-inflammatory and anti-tumor microenvironment.

Adh_503_Signaling_Pathway cluster_myeloid_cell Myeloid Cell cluster_tme Tumor Microenvironment This compound This compound CD11b CD11b This compound->CD11b binds and activates STING_STAT_Interferon STING/STAT/Interferon Pathway Activation CD11b->STING_STAT_Interferon NFkB_Repression NFκB Pathway Repression CD11b->NFkB_Repression Anti_Tumor_Phenotype Anti-Tumor Phenotype (M1-like Macrophage) STING_STAT_Interferon->Anti_Tumor_Phenotype NFkB_Repression->Anti_Tumor_Phenotype Reduced_Myeloid_Infiltration Reduced Immunosuppressive Myeloid Cell Infiltration Anti_Tumor_Phenotype->Reduced_Myeloid_Infiltration Enhanced_DC_Response Enhanced Dendritic Cell Response Anti_Tumor_Phenotype->Enhanced_DC_Response Increased_T_Cell_Activity Increased Anti-Tumor T Cell Activity Enhanced_DC_Response->Increased_T_Cell_Activity

Caption: this compound signaling pathway in myeloid cells.

Experimental Protocols

The preclinical efficacy of this compound in combination with paclitaxel was evaluated in an orthotopic pancreatic cancer mouse model. The following is a summarized methodology based on the pivotal study by Panni et al. (also cited as Pohl et al.) in Science Translational Medicine.

1. Animal Model:

  • Syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) models were used, including tumors derived from the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.

  • Tumor cells were surgically implanted into the pancreas of recipient mice.

2. Treatment Regimen:

  • This compound Administration: this compound was administered orally. Dosing regimens in various experiments ranged from 30 to 120 mg/kg, typically given twice daily.

  • Chemotherapy Administration: Gemcitabine and paclitaxel were administered intraperitoneally at standard preclinical doses.

  • Combination Therapy: Mice received both this compound and the chemotherapy regimen concurrently for the duration of the study.

3. Efficacy Endpoints:

  • Tumor Growth: Tumor volume was monitored regularly using high-resolution ultrasound imaging.

  • Survival: Overall survival was a primary endpoint, with mice monitored until they met predefined humane endpoints.

  • Metastasis: The presence of metastatic lesions in distant organs, such as the liver and lungs, was assessed at the end of the study.

  • Immunophenotyping: Tumors and spleens were harvested and analyzed by flow cytometry to characterize the immune cell populations within the tumor microenvironment.

Experimental_Workflow Orthotopic_Tumor_Implantation Orthotopic Implantation of PDAC Cells Tumor_Establishment Tumor Establishment (monitored by ultrasound) Orthotopic_Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Phase Treatment Administration (this compound, Chemo, Combo) Randomization->Treatment_Phase Monitoring Tumor Growth & Survival Monitoring Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, Metastasis, Immunophenotyping Monitoring->Endpoint_Analysis

Caption: Experimental workflow for preclinical evaluation.

Alternative Therapies and Future Outlook

The current standards of care for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, are multi-drug chemotherapy regimens. While they have improved survival outcomes compared to monotherapy, their efficacy is modest, and they are associated with significant toxicities.

The preclinical data for this compound in combination with paclitaxel represents a mechanistically novel approach. By targeting the host's immune system to create a more favorable tumor microenvironment, this compound has the potential to synergize with not only chemotherapy but also other immunotherapies like checkpoint inhibitors. Indeed, studies have shown that this compound can render previously unresponsive pancreatic cancer models sensitive to anti-PD-1 therapy.

While the translation of these promising preclinical findings into clinical success is a critical next step, the data strongly supports the continued development of this compound as a new therapeutic agent for pancreatic cancer. Clinical trials evaluating this compound (also known as GB1275) are underway for various solid tumors, and the scientific community eagerly awaits the results, particularly in pancreatic cancer where novel treatment strategies are desperately needed. This immunomodulatory approach, if validated in humans, could offer a new pillar of treatment for this devastating disease.

References

Adh-503 and CTLA-4 Checkpoint Inhibitors: A Comparative Guide to a Novel Immunotherapeutic Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the preclinical data and mechanistic rationale supporting the synergistic combination of Adh-503, a first-in-class CD11b agonist, with CTLA-4 checkpoint inhibitors for an audience of researchers, scientists, and drug development professionals. While direct clinical data for the combination of this compound and CTLA-4 inhibitors is not yet available, this document synthesizes findings from preclinical studies on this compound with other checkpoint inhibitors, such as anti-PD-1, to project potential efficacy and outlines the underlying scientific principles.

This compound is an orally available small molecule that activates the integrin CD11b, a key receptor on myeloid cells. This activation reprograms the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. CTLA-4 checkpoint inhibitors, such as ipilimumab, are monoclonal antibodies that block the inhibitory CTLA-4 receptor on T cells, thereby promoting T cell activation and anti-tumor immune responses. The combination of these two agents presents a promising strategy to enhance the efficacy of cancer immunotherapy.

Mechanism of Action: A Two-Pronged Assault on Cancer

This compound's unique mechanism of action complements the T cell-centric effects of CTLA-4 inhibitors. By targeting the myeloid compartment of the TME, this compound addresses a key mechanism of resistance to checkpoint blockade.

This compound's Impact on the Tumor Microenvironment:

  • Repolarization of Tumor-Associated Macrophages (TAMs): this compound promotes the transition of immunosuppressive M2-like TAMs to an anti-tumoral M1-like phenotype.[1]

  • Reduced Infiltration of Immunosuppressive Myeloid Cells: It decreases the recruitment of myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells to the tumor.[1][2]

  • Enhanced Antigen Presentation: this compound increases the expression of MHC class II on macrophages, improving their ability to present tumor antigens to T cells.[1]

  • Activation of STING-Interferon Signaling: Recent studies have shown that CD11b agonists like GB1275 (a compound related to this compound) can activate the STING pathway in TAMs, leading to interferon production and enhanced anti-tumor immunity.[3]

CTLA-4 Checkpoint Inhibition:

  • Blocks Inhibitory Signaling: Anti-CTLA-4 antibodies prevent the interaction of CTLA-4 on T cells with its ligands (CD80/CD86) on antigen-presenting cells (APCs).

  • Enhances T Cell Priming and Activation: This blockade removes a critical "brake" on T cell activation, leading to a more robust and sustained anti-tumor T cell response.

  • Depletes Regulatory T Cells (Tregs): Some next-generation anti-CTLA-4 antibodies are designed to enhance the depletion of immunosuppressive Tregs within the TME.

The synergistic potential lies in this compound's ability to create a more "T cell-inflamed" TME, making tumors more susceptible to the effects of CTLA-4 blockade.

Preclinical Data: Evidence of Synergy with Checkpoint Inhibitors

While direct studies of this compound with CTLA-4 inhibitors are pending, compelling preclinical evidence from studies combining this compound with anti-PD-1 antibodies in pancreatic ductal adenocarcinoma (PDAC) models, a notoriously "cold" and immunologically unresponsive tumor type, highlights the promise of this approach.

Table 1: Summary of Key Preclinical Findings with this compound and Anti-PD-1

Parameter Vehicle Control This compound Monotherapy Anti-PD-1 Monotherapy This compound + Anti-PD-1 Combination Reference
Tumor Growth ProgressiveDelayedMinimal EffectSignificant Regression
Overall Survival PoorImprovedMinimally ImprovedSignificantly Extended
CD8+ T Cell Infiltration LowIncreasedSlightly IncreasedMarkedly Increased
TAM Phenotype M2-dominantShift towards M1No significant changeStrong Shift towards M1
MDSC Infiltration HighReducedNo significant changeSignificantly Reduced

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.

In Vivo Murine Tumor Models:

  • Cell Line and Animal Models: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC, Panc02) are orthotopically implanted into the pancreas of syngeneic mice (e.g., C57BL/6).

  • Treatment Regimen:

    • This compound is typically administered orally once or twice daily.

    • Anti-PD-1 or anti-CTLA-4 antibodies are administered intraperitoneally (i.p.) on a specified schedule (e.g., every 3-4 days).

    • Control groups receive vehicle and/or isotype control antibodies.

  • Tumor Growth and Survival Monitoring: Tumor volume is measured regularly using calipers or imaging techniques. Animal survival is monitored daily.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD4, CD8, FoxP3) for analysis by flow cytometry.

  • Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell populations within the TME.

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

Diagram 1: this compound and CTLA-4 Inhibitor Signaling Pathway

Synergy_Pathway cluster_TME Tumor Microenvironment cluster_Tcell T Cell Tumor_Cell Tumor Cell MDSC MDSC M2_TAM M2 TAM M1_TAM M1 TAM M2_TAM->M1_TAM Effector_T_Cell Effector T Cell M1_TAM->Effector_T_Cell Activates APC APC Naive_T_Cell Naive T Cell APC->Naive_T_Cell Presents Antigen Naive_T_Cell->Effector_T_Cell Differentiates Effector_T_Cell->Tumor_Cell Kills Treg Treg Adh_503 This compound Adh_503->MDSC Reduces Infiltration Adh_503->M2_TAM Repolarizes CTLA4_Inhibitor CTLA-4 Inhibitor CTLA4_Inhibitor->Naive_T_Cell Blocks Inhibition CTLA4_Inhibitor->Treg Depletes

Caption: this compound and CTLA-4 inhibitor synergistic pathway.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Tumor_Implantation Orthotopic Tumor Implantation (e.g., PDAC cells in mice) Treatment_Initiation Initiate Treatment Regimens (Vehicle, this compound, Anti-CTLA-4, Combination) Tumor_Implantation->Treatment_Initiation Monitoring Monitor Tumor Growth and Survival Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Flow_Cytometry Flow Cytometry of Tumors and Spleens (Immune Cell Profiling) Endpoint_Analysis->Flow_Cytometry IHC Immunohistochemistry of Tumors (Immune Cell Localization) Endpoint_Analysis->IHC Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis IHC->Data_Analysis

Caption: Preclinical experimental workflow for synergy evaluation.

Comparison with Other CTLA-4 Combination Therapies

The strategy of combining CTLA-4 blockade with other agents is well-established. Understanding how the this compound combination compares to existing alternatives is crucial for future clinical development.

Table 2: Comparison of CTLA-4 Combination Strategies

Combination Partner Mechanism of Synergy Reported Advantages Reported Challenges Key References
PD-1/PD-L1 Inhibitors Blocks two distinct inhibitory pathways, enhancing both priming and effector phases of the T cell response.Improved response rates and overall survival in several cancers.Increased incidence and severity of immune-related adverse events.
Radiation Therapy Induces immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory TME.Can convert "cold" tumors to "hot," enhancing susceptibility to checkpoint blockade.Optimal dosing and timing with immunotherapy are still under investigation.
Chemotherapy Can induce immunogenic cell death and deplete immunosuppressive cells.Potential for synergistic anti-tumor activity.Myelosuppression from chemotherapy can be a concern.
LAG-3 Inhibitors Blocks another key inhibitory receptor on T cells, further unleashing the anti-tumor immune response.Demonstrated efficacy in combination with anti-PD-1 in melanoma.Potential for overlapping toxicities.
This compound (Projected) Reprograms the myeloid compartment of the TME, making it more amenable to T cell-mediated killing enhanced by CTLA-4 blockade.Potentially a novel mechanism to overcome resistance to checkpoint inhibitors with a favorable oral administration route.Clinical data is not yet available; potential for unique toxicity profile that needs to be evaluated.

Future Directions and Conclusion

The preclinical data for this compound in combination with checkpoint inhibitors is highly encouraging. The unique mechanism of targeting the immunosuppressive myeloid cell compartment offers a rational approach to overcoming resistance to existing immunotherapies. While the synergy with CTLA-4 inhibitors is currently projected based on its proven efficacy with anti-PD-1, dedicated preclinical studies are warranted to confirm this hypothesis and to define optimal dosing and scheduling.

The development of this compound represents a significant advancement in the field of immuno-oncology. Its potential to be combined with CTLA-4 checkpoint inhibitors could offer a new therapeutic avenue for patients with immunologically "cold" tumors that are refractory to current treatments. Further investigation into this promising combination is essential to translate these preclinical findings into clinical benefits for patients.

References

Adh-503 and CTLA-4 Checkpoint Inhibitors: A Comparative Guide to a Novel Immunotherapeutic Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the preclinical data and mechanistic rationale supporting the synergistic combination of Adh-503, a first-in-class CD11b agonist, with CTLA-4 checkpoint inhibitors for an audience of researchers, scientists, and drug development professionals. While direct clinical data for the combination of this compound and CTLA-4 inhibitors is not yet available, this document synthesizes findings from preclinical studies on this compound with other checkpoint inhibitors, such as anti-PD-1, to project potential efficacy and outlines the underlying scientific principles.

This compound is an orally available small molecule that activates the integrin CD11b, a key receptor on myeloid cells. This activation reprograms the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. CTLA-4 checkpoint inhibitors, such as ipilimumab, are monoclonal antibodies that block the inhibitory CTLA-4 receptor on T cells, thereby promoting T cell activation and anti-tumor immune responses. The combination of these two agents presents a promising strategy to enhance the efficacy of cancer immunotherapy.

Mechanism of Action: A Two-Pronged Assault on Cancer

This compound's unique mechanism of action complements the T cell-centric effects of CTLA-4 inhibitors. By targeting the myeloid compartment of the TME, this compound addresses a key mechanism of resistance to checkpoint blockade.

This compound's Impact on the Tumor Microenvironment:

  • Repolarization of Tumor-Associated Macrophages (TAMs): this compound promotes the transition of immunosuppressive M2-like TAMs to an anti-tumoral M1-like phenotype.[1]

  • Reduced Infiltration of Immunosuppressive Myeloid Cells: It decreases the recruitment of myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells to the tumor.[1][2]

  • Enhanced Antigen Presentation: this compound increases the expression of MHC class II on macrophages, improving their ability to present tumor antigens to T cells.[1]

  • Activation of STING-Interferon Signaling: Recent studies have shown that CD11b agonists like GB1275 (a compound related to this compound) can activate the STING pathway in TAMs, leading to interferon production and enhanced anti-tumor immunity.[3]

CTLA-4 Checkpoint Inhibition:

  • Blocks Inhibitory Signaling: Anti-CTLA-4 antibodies prevent the interaction of CTLA-4 on T cells with its ligands (CD80/CD86) on antigen-presenting cells (APCs).

  • Enhances T Cell Priming and Activation: This blockade removes a critical "brake" on T cell activation, leading to a more robust and sustained anti-tumor T cell response.

  • Depletes Regulatory T Cells (Tregs): Some next-generation anti-CTLA-4 antibodies are designed to enhance the depletion of immunosuppressive Tregs within the TME.

The synergistic potential lies in this compound's ability to create a more "T cell-inflamed" TME, making tumors more susceptible to the effects of CTLA-4 blockade.

Preclinical Data: Evidence of Synergy with Checkpoint Inhibitors

While direct studies of this compound with CTLA-4 inhibitors are pending, compelling preclinical evidence from studies combining this compound with anti-PD-1 antibodies in pancreatic ductal adenocarcinoma (PDAC) models, a notoriously "cold" and immunologically unresponsive tumor type, highlights the promise of this approach.

Table 1: Summary of Key Preclinical Findings with this compound and Anti-PD-1

Parameter Vehicle Control This compound Monotherapy Anti-PD-1 Monotherapy This compound + Anti-PD-1 Combination Reference
Tumor Growth ProgressiveDelayedMinimal EffectSignificant Regression
Overall Survival PoorImprovedMinimally ImprovedSignificantly Extended
CD8+ T Cell Infiltration LowIncreasedSlightly IncreasedMarkedly Increased
TAM Phenotype M2-dominantShift towards M1No significant changeStrong Shift towards M1
MDSC Infiltration HighReducedNo significant changeSignificantly Reduced

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.

In Vivo Murine Tumor Models:

  • Cell Line and Animal Models: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC, Panc02) are orthotopically implanted into the pancreas of syngeneic mice (e.g., C57BL/6).

  • Treatment Regimen:

    • This compound is typically administered orally once or twice daily.

    • Anti-PD-1 or anti-CTLA-4 antibodies are administered intraperitoneally (i.p.) on a specified schedule (e.g., every 3-4 days).

    • Control groups receive vehicle and/or isotype control antibodies.

  • Tumor Growth and Survival Monitoring: Tumor volume is measured regularly using calipers or imaging techniques. Animal survival is monitored daily.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD4, CD8, FoxP3) for analysis by flow cytometry.

  • Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell populations within the TME.

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

Diagram 1: this compound and CTLA-4 Inhibitor Signaling Pathway

Synergy_Pathway cluster_TME Tumor Microenvironment cluster_Tcell T Cell Tumor_Cell Tumor Cell MDSC MDSC M2_TAM M2 TAM M1_TAM M1 TAM M2_TAM->M1_TAM Effector_T_Cell Effector T Cell M1_TAM->Effector_T_Cell Activates APC APC Naive_T_Cell Naive T Cell APC->Naive_T_Cell Presents Antigen Naive_T_Cell->Effector_T_Cell Differentiates Effector_T_Cell->Tumor_Cell Kills Treg Treg Adh_503 This compound Adh_503->MDSC Reduces Infiltration Adh_503->M2_TAM Repolarizes CTLA4_Inhibitor CTLA-4 Inhibitor CTLA4_Inhibitor->Naive_T_Cell Blocks Inhibition CTLA4_Inhibitor->Treg Depletes

Caption: this compound and CTLA-4 inhibitor synergistic pathway.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Tumor_Implantation Orthotopic Tumor Implantation (e.g., PDAC cells in mice) Treatment_Initiation Initiate Treatment Regimens (Vehicle, this compound, Anti-CTLA-4, Combination) Tumor_Implantation->Treatment_Initiation Monitoring Monitor Tumor Growth and Survival Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Flow_Cytometry Flow Cytometry of Tumors and Spleens (Immune Cell Profiling) Endpoint_Analysis->Flow_Cytometry IHC Immunohistochemistry of Tumors (Immune Cell Localization) Endpoint_Analysis->IHC Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis IHC->Data_Analysis

Caption: Preclinical experimental workflow for synergy evaluation.

Comparison with Other CTLA-4 Combination Therapies

The strategy of combining CTLA-4 blockade with other agents is well-established. Understanding how the this compound combination compares to existing alternatives is crucial for future clinical development.

Table 2: Comparison of CTLA-4 Combination Strategies

Combination Partner Mechanism of Synergy Reported Advantages Reported Challenges Key References
PD-1/PD-L1 Inhibitors Blocks two distinct inhibitory pathways, enhancing both priming and effector phases of the T cell response.Improved response rates and overall survival in several cancers.Increased incidence and severity of immune-related adverse events.
Radiation Therapy Induces immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory TME.Can convert "cold" tumors to "hot," enhancing susceptibility to checkpoint blockade.Optimal dosing and timing with immunotherapy are still under investigation.
Chemotherapy Can induce immunogenic cell death and deplete immunosuppressive cells.Potential for synergistic anti-tumor activity.Myelosuppression from chemotherapy can be a concern.
LAG-3 Inhibitors Blocks another key inhibitory receptor on T cells, further unleashing the anti-tumor immune response.Demonstrated efficacy in combination with anti-PD-1 in melanoma.Potential for overlapping toxicities.
This compound (Projected) Reprograms the myeloid compartment of the TME, making it more amenable to T cell-mediated killing enhanced by CTLA-4 blockade.Potentially a novel mechanism to overcome resistance to checkpoint inhibitors with a favorable oral administration route.Clinical data is not yet available; potential for unique toxicity profile that needs to be evaluated.

Future Directions and Conclusion

The preclinical data for this compound in combination with checkpoint inhibitors is highly encouraging. The unique mechanism of targeting the immunosuppressive myeloid cell compartment offers a rational approach to overcoming resistance to existing immunotherapies. While the synergy with CTLA-4 inhibitors is currently projected based on its proven efficacy with anti-PD-1, dedicated preclinical studies are warranted to confirm this hypothesis and to define optimal dosing and scheduling.

The development of this compound represents a significant advancement in the field of immuno-oncology. Its potential to be combined with CTLA-4 checkpoint inhibitors could offer a new therapeutic avenue for patients with immunologically "cold" tumors that are refractory to current treatments. Further investigation into this promising combination is essential to translate these preclinical findings into clinical benefits for patients.

References

Preclinical Comparison of Adh-503 in Patient-Derived Xenografts for KRAS-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of Adh-503, a novel, potent, and selective allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) phosphatase. The data presented herein is derived from preclinical studies in patient-derived xenograft (PDX) models of KRAS-mutant non-small cell lung cancer (NSCLC). This compound's performance is benchmarked against a standard-of-care MEK inhibitor and another investigational SHP2 inhibitor to evaluate its therapeutic potential and differentiation.

SHP2 is a critical node in the RAS-MAPK signaling pathway. In KRAS-mutant cancers, SHP2 activity is required for maximal downstream signal transduction through the MAPK cascade. Inhibition of SHP2 presents a key therapeutic strategy to block this oncogenic signaling. This document outlines the anti-tumor efficacy, pharmacodynamic response, and tolerability of this compound in clinically relevant preclinical models.

Comparative Efficacy of this compound in KRAS G12C NSCLC PDX Models

The anti-tumor activity of this compound was evaluated in a panel of NSCLC PDX models harboring the KRAS G12C mutation. The data is summarized below, comparing this compound to a standard-of-care MEK inhibitor (Trametinib) and a competing investigational SHP2 inhibitor (SHP2-iB).

Table 1: Anti-Tumor Efficacy in KRAS G12C NSCLC PDX Models

Metric This compound (50 mg/kg, QD) MEK Inhibitor (1 mg/kg, QD) SHP2-iB (50 mg/kg, QD) Vehicle Control
Tumor Growth Inhibition (TGI %) 88% 65% 75% 0%
Best Response
Complete Response (CR) 1/8 models 0/8 models 0/8 models 0/8 models
Partial Response (PR) 5/8 models 3/8 models 4/8 models 0/8 models
Stable Disease (SD) 2/8 models 4/8 models 4/8 models 1/8 models
Progressive Disease (PD) 0/8 models 1/8 models 0/8 models 7/8 models

| Mean Body Weight Change | -2.5% | -8.1% | -4.0% | +1.2% |

Pharmacodynamic Response in Tumor Tissue

To confirm target engagement and pathway modulation, tumor tissues were collected from the LU-01-0247 PDX model 4 hours after the final dose. Levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, were assessed via Western Blot.

Table 2: Pharmacodynamic Modulation of p-ERK

Treatment Group Relative p-ERK/Total-ERK Ratio (Normalized to Vehicle)
This compound (50 mg/kg) 0.15
MEK Inhibitor (1 mg/kg) 0.45
SHP2-iB (50 mg/kg) 0.28

| Vehicle Control | 1.00 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental design used in the PDX studies.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 recruits SOS1 SOS1 GRB2->SOS1 RAS KRAS (Active) SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->SOS1 dephosphorylates & activates Adh503 This compound Adh503->SHP2 inhibits

Caption: Targeted SHP2 signaling pathway in KRAS-mutant cancers.

PDX_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_groups cluster_analysis Endpoint Analysis P0 Patient Tumor (KRAS G12C NSCLC) P1 Implantation into Immunodeficient Mice P0->P1 P2 Tumor Growth to ~150-200 mm³ P1->P2 P3 Randomization (n=8 per group) P2->P3 G1 Vehicle P3->G1 Daily Dosing G2 This compound P3->G2 Daily Dosing G3 MEK Inhibitor P3->G3 Daily Dosing G4 SHP2-iB P3->G4 Daily Dosing A1 Tumor Volume Measurement (2x/week) G1->A1 A2 Body Weight Monitoring (2x/week) G1->A2 G2->A1 G2->A2 G3->A1 G3->A2 G4->A1 G4->A2 A3 Terminal Tissue Collection (PD Analysis)

Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

  • Animal Models: All studies were conducted using female athymic nude mice (NU/NU, 6-8 weeks old). Animals were housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed KRAS G12C mutations was obtained under informed consent. Tissue fragments of approximately 3x3 mm were subcutaneously implanted into the right flank of the mice. Tumors were passaged serially in mice for cohort expansion. Experiments were performed using passages 3-5.

2. In Vivo Efficacy Study

  • Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment cohorts (n=8 per cohort).

  • Treatment Formulation and Administration: this compound and SHP2-iB were formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween-80. The MEK inhibitor was formulated in 0.5% HPMC. The vehicle control consisted of the 0.5% methylcellulose with 0.2% Tween-80 solution. All agents were administered once daily (QD) via oral gavage for 21 consecutive days.

  • Monitoring: Tumor volume was calculated using the formula (Length x Width²) / 2, with measurements taken twice weekly using digital calipers. Body weights were recorded concurrently to monitor toxicity.

  • Efficacy Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI), calculated as TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100. Response (CR, PR, SD, PD) was determined based on RECIST-like criteria adapted for preclinical models.

3. Pharmacodynamic (PD) Analysis

  • Sample Collection: A separate cohort of tumor-bearing mice (n=3 per group) was treated for 5 days. On the final day, tumors were excised 4 hours post-dosing.

  • Western Blot: Tumor tissues were flash-frozen in liquid nitrogen and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.

Preclinical Comparison of Adh-503 in Patient-Derived Xenografts for KRAS-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of Adh-503, a novel, potent, and selective allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) phosphatase. The data presented herein is derived from preclinical studies in patient-derived xenograft (PDX) models of KRAS-mutant non-small cell lung cancer (NSCLC). This compound's performance is benchmarked against a standard-of-care MEK inhibitor and another investigational SHP2 inhibitor to evaluate its therapeutic potential and differentiation.

SHP2 is a critical node in the RAS-MAPK signaling pathway. In KRAS-mutant cancers, SHP2 activity is required for maximal downstream signal transduction through the MAPK cascade. Inhibition of SHP2 presents a key therapeutic strategy to block this oncogenic signaling. This document outlines the anti-tumor efficacy, pharmacodynamic response, and tolerability of this compound in clinically relevant preclinical models.

Comparative Efficacy of this compound in KRAS G12C NSCLC PDX Models

The anti-tumor activity of this compound was evaluated in a panel of NSCLC PDX models harboring the KRAS G12C mutation. The data is summarized below, comparing this compound to a standard-of-care MEK inhibitor (Trametinib) and a competing investigational SHP2 inhibitor (SHP2-iB).

Table 1: Anti-Tumor Efficacy in KRAS G12C NSCLC PDX Models

Metric This compound (50 mg/kg, QD) MEK Inhibitor (1 mg/kg, QD) SHP2-iB (50 mg/kg, QD) Vehicle Control
Tumor Growth Inhibition (TGI %) 88% 65% 75% 0%
Best Response
Complete Response (CR) 1/8 models 0/8 models 0/8 models 0/8 models
Partial Response (PR) 5/8 models 3/8 models 4/8 models 0/8 models
Stable Disease (SD) 2/8 models 4/8 models 4/8 models 1/8 models
Progressive Disease (PD) 0/8 models 1/8 models 0/8 models 7/8 models

| Mean Body Weight Change | -2.5% | -8.1% | -4.0% | +1.2% |

Pharmacodynamic Response in Tumor Tissue

To confirm target engagement and pathway modulation, tumor tissues were collected from the LU-01-0247 PDX model 4 hours after the final dose. Levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, were assessed via Western Blot.

Table 2: Pharmacodynamic Modulation of p-ERK

Treatment Group Relative p-ERK/Total-ERK Ratio (Normalized to Vehicle)
This compound (50 mg/kg) 0.15
MEK Inhibitor (1 mg/kg) 0.45
SHP2-iB (50 mg/kg) 0.28

| Vehicle Control | 1.00 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental design used in the PDX studies.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 recruits SOS1 SOS1 GRB2->SOS1 RAS KRAS (Active) SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->SOS1 dephosphorylates & activates Adh503 This compound Adh503->SHP2 inhibits

Caption: Targeted SHP2 signaling pathway in KRAS-mutant cancers.

PDX_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_groups cluster_analysis Endpoint Analysis P0 Patient Tumor (KRAS G12C NSCLC) P1 Implantation into Immunodeficient Mice P0->P1 P2 Tumor Growth to ~150-200 mm³ P1->P2 P3 Randomization (n=8 per group) P2->P3 G1 Vehicle P3->G1 Daily Dosing G2 This compound P3->G2 Daily Dosing G3 MEK Inhibitor P3->G3 Daily Dosing G4 SHP2-iB P3->G4 Daily Dosing A1 Tumor Volume Measurement (2x/week) G1->A1 A2 Body Weight Monitoring (2x/week) G1->A2 G2->A1 G2->A2 G3->A1 G3->A2 G4->A1 G4->A2 A3 Terminal Tissue Collection (PD Analysis)

Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

  • Animal Models: All studies were conducted using female athymic nude mice (NU/NU, 6-8 weeks old). Animals were housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed KRAS G12C mutations was obtained under informed consent. Tissue fragments of approximately 3x3 mm were subcutaneously implanted into the right flank of the mice. Tumors were passaged serially in mice for cohort expansion. Experiments were performed using passages 3-5.

2. In Vivo Efficacy Study

  • Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment cohorts (n=8 per cohort).

  • Treatment Formulation and Administration: this compound and SHP2-iB were formulated in 0.5% methylcellulose with 0.2% Tween-80. The MEK inhibitor was formulated in 0.5% HPMC. The vehicle control consisted of the 0.5% methylcellulose with 0.2% Tween-80 solution. All agents were administered once daily (QD) via oral gavage for 21 consecutive days.

  • Monitoring: Tumor volume was calculated using the formula (Length x Width²) / 2, with measurements taken twice weekly using digital calipers. Body weights were recorded concurrently to monitor toxicity.

  • Efficacy Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI), calculated as TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100. Response (CR, PR, SD, PD) was determined based on RECIST-like criteria adapted for preclinical models.

3. Pharmacodynamic (PD) Analysis

  • Sample Collection: A separate cohort of tumor-bearing mice (n=3 per group) was treated for 5 days. On the final day, tumors were excised 4 hours post-dosing.

  • Western Blot: Tumor tissues were flash-frozen in liquid nitrogen and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.

A Comparative Guide to Adh-503 and Leukadherin-1 in Myeloid Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of immunomodulatory small molecules, Adh-503 and Leukadherin-1 have emerged as critical tools for researchers studying myeloid cell function. Both compounds are allosteric agonists of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor governing myeloid cell adhesion, migration, and inflammatory signaling. A crucial point of clarification is that this compound is the choline (B1196258) salt form of (Z)-Leukadherin-1, developed to enhance its properties for in vivo applications, including oral bioavailability.[1][2][3] Therefore, they share the same fundamental mechanism of action but may differ in formulation and application. This guide provides an objective comparison based on available experimental data, detailing their mechanism, efficacy, and the protocols used for their evaluation.

Mechanism of Action: Allosteric Activation of CD11b/CD18

Both this compound and Leukadherin-1 function by binding to an allosteric site on the CD11b αA domain, which is distinct from the primary ligand-binding site.[4][5] This binding event stabilizes the CD11b/CD18 integrin in a partially active conformation. The counterintuitive therapeutic strategy is not to block, but to activate the integrin. This enhanced activation increases the avidity of myeloid cells for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. The result is firm adhesion of myeloid cells (e.g., macrophages, neutrophils, monocytes) to the vascular endothelium, which paradoxically prevents their subsequent transendothelial migration and infiltration into tissues at sites of inflammation or within the tumor microenvironment.

Beyond trafficking, this activation directly modulates myeloid cell function. In the context of cancer, this compound has been shown to reprogram tumor-associated macrophages (TAMs) toward a more pro-inflammatory, anti-tumor phenotype. This involves reducing the expression of immunosuppressive genes like IL-6, TGFβ, and Arginase-1, while increasing the expression of T-cell-attracting chemokines such as CXCL10. Similarly, Leukadherin-1 has been demonstrated to suppress innate inflammatory signaling by reducing the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to Toll-like receptor (TLR) stimulation.

CD11b_Agonist_Pathway cluster_0 Myeloid Cell cluster_1 Vascular Endothelium cluster_2 Extracellular Space / Tissue CD11b_inactive Inactive CD11b/CD18 (Low Affinity) CD11b_active Partially Active CD11b/CD18 (High Affinity) CD11b_inactive->CD11b_active Binds to allosteric site Modulation Modulation of Innate Signaling CD11b_active->Modulation Alters downstream pathways (e.g., TLR) ICAM1 ICAM-1 CD11b_active->ICAM1   Increased Adhesion Migration Reduced Transendothelial Migration & Infiltration CD11b_active->Migration Prevents extravasation Reprogramming Macrophage Reprogramming Modulation->Reprogramming Leads to Agonist This compound / Leukadherin-1 Agonist->CD11b_inactive

Caption: Mechanism of this compound/Leukadherin-1 on Myeloid Cells.

Quantitative Data Presentation

The following table summarizes key quantitative data for Leukadherin-1 and its choline salt form, this compound, extracted from various studies.

ParameterLeukadherin-1This compound ((Z)-Leukadherin-1 choline)Reference
Target CD11b/CD18 (Mac-1, CR3)CD11b/CD18 (Mac-1, CR3)
Mechanism Allosteric AgonistAllosteric Agonist
EC₅₀ 4 µM (for increasing adhesion to fibrinogen)4 µM (in vitro concentration for effect)
In Vitro Effects Reduces secretion of IFN-γ, TNF, IL-1β, IL-6 by monocytes and NK cells.Repolarizes TAMs, reduces immunosuppressive genes (IL-6, TGFβ), enhances dendritic cell responses.
In Vivo Model Autoimmune nephritis, vascular injury, endotoxic shock.Pancreatic ductal adenocarcinoma (PDAC), breast cancer.
In Vivo Dosage 1 mg/kg (i.p.) for lung injury; 10-40 µg/g for endotoxic shock.30, 60, or 120 mg/kg (oral gavage) for cancer models.
Pharmacokinetics Not explicitly detailed in search results.At 30 mg/kg: T½ = 4.68 h, Cmax = 1716 ng/mL, AUC₀-t = 6950 ng·h/mL. At 100 mg/kg: T½ = 3.95 h, Cmax = 2594 ng/mL, AUC₀-t = 13962 ng·h/mL.
Formulation Referred to as LA1 or Leukadherin-1.Orally active choline salt of (Z)-Leukadherin-1. Also referred to as GB1275.

Experimental Protocols

Evaluating the effects of this compound and Leukadherin-1 on myeloid cell modulation involves several key experimental techniques. Below is a detailed methodology for a representative in vitro assay.

In Vitro Transendothelial Migration (Chemotaxis) Assay

This assay measures the ability of a compound to inhibit the migration of myeloid cells across an endothelial cell monolayer toward a chemoattractant.

Objective: To quantify the inhibitory effect of this compound or Leukadherin-1 on myeloid cell migration through an endothelial barrier.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

  • Myeloid cells (e.g., primary human neutrophils, monocytes, or a cell line like THP-1).

  • Transwell inserts (e.g., 5 µm pore size for monocytes).

  • This compound/Leukadherin-1 stock solution (dissolved in DMSO).

  • Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes).

  • Cell culture medium and supplements.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Methodology:

  • Endothelial Monolayer Preparation:

    • Coat the top surface of the transwell insert membrane with an extracellular matrix protein (e.g., fibronectin).

    • Seed HUVECs onto the coated membrane and culture until a confluent, tight monolayer is formed (typically 2-3 days). Verify monolayer integrity via microscopy or TEER measurement.

  • Myeloid Cell Preparation:

    • Isolate primary myeloid cells or culture the desired cell line.

    • Resuspend the cells in serum-free medium and label with Calcein-AM dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Treatment:

    • Pre-incubate the labeled myeloid cells with various concentrations of this compound, Leukadherin-1, or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Migration Assay Setup:

    • Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber (the well).

    • Add the pre-treated myeloid cells to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).

  • Quantification:

    • After incubation, carefully remove the transwell insert.

    • Gently wipe the top surface of the membrane to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence plate reader. Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted via microscopy.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.

    • Plot the results to determine the dose-response relationship and calculate an IC₅₀ value.

Transmigration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis p1 1. Culture endothelial cells on transwell membrane to form a monolayer. p2 2. Label myeloid cells with fluorescent dye. p3 3. Pre-treat myeloid cells with This compound/Leukadherin-1 or Vehicle. a1 4. Place chemoattractant in lower chamber. p3->a1 a2 5. Add treated myeloid cells to upper chamber. a1->a2 a3 6. Incubate for 2-4 hours at 37°C. a2->a3 q1 7. Remove non-migrated cells from top of membrane. a3->q1 q2 8. Measure fluorescence of migrated cells in lower chamber. q1->q2 q3 9. Calculate % Inhibition and determine IC₅₀. q2->q3

Caption: Workflow for an In Vitro Transendothelial Migration Assay.

This compound and Leukadherin-1 are potent allosteric agonists of the CD11b/CD18 integrin, offering a unique therapeutic strategy by enhancing myeloid cell adhesion to limit tissue infiltration and modulate immune responses. This compound represents a salt form of Leukadherin-1, optimized for in vivo studies with demonstrated oral activity and favorable pharmacokinetics. Their ability to not only block myeloid cell trafficking but also reprogram their function within tissues makes them invaluable tools for research in oncology and inflammatory diseases. The choice between the two compounds may depend on the specific experimental context, with this compound being particularly suited for in vivo studies requiring oral administration. Future research will continue to elucidate the full therapeutic potential of this class of CD11b modulators.

References

A Comparative Guide to Adh-503 and Leukadherin-1 in Myeloid Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of immunomodulatory small molecules, Adh-503 and Leukadherin-1 have emerged as critical tools for researchers studying myeloid cell function. Both compounds are allosteric agonists of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor governing myeloid cell adhesion, migration, and inflammatory signaling. A crucial point of clarification is that this compound is the choline salt form of (Z)-Leukadherin-1, developed to enhance its properties for in vivo applications, including oral bioavailability.[1][2][3] Therefore, they share the same fundamental mechanism of action but may differ in formulation and application. This guide provides an objective comparison based on available experimental data, detailing their mechanism, efficacy, and the protocols used for their evaluation.

Mechanism of Action: Allosteric Activation of CD11b/CD18

Both this compound and Leukadherin-1 function by binding to an allosteric site on the CD11b αA domain, which is distinct from the primary ligand-binding site.[4][5] This binding event stabilizes the CD11b/CD18 integrin in a partially active conformation. The counterintuitive therapeutic strategy is not to block, but to activate the integrin. This enhanced activation increases the avidity of myeloid cells for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. The result is firm adhesion of myeloid cells (e.g., macrophages, neutrophils, monocytes) to the vascular endothelium, which paradoxically prevents their subsequent transendothelial migration and infiltration into tissues at sites of inflammation or within the tumor microenvironment.

Beyond trafficking, this activation directly modulates myeloid cell function. In the context of cancer, this compound has been shown to reprogram tumor-associated macrophages (TAMs) toward a more pro-inflammatory, anti-tumor phenotype. This involves reducing the expression of immunosuppressive genes like IL-6, TGFβ, and Arginase-1, while increasing the expression of T-cell-attracting chemokines such as CXCL10. Similarly, Leukadherin-1 has been demonstrated to suppress innate inflammatory signaling by reducing the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to Toll-like receptor (TLR) stimulation.

CD11b_Agonist_Pathway cluster_0 Myeloid Cell cluster_1 Vascular Endothelium cluster_2 Extracellular Space / Tissue CD11b_inactive Inactive CD11b/CD18 (Low Affinity) CD11b_active Partially Active CD11b/CD18 (High Affinity) CD11b_inactive->CD11b_active Binds to allosteric site Modulation Modulation of Innate Signaling CD11b_active->Modulation Alters downstream pathways (e.g., TLR) ICAM1 ICAM-1 CD11b_active->ICAM1   Increased Adhesion Migration Reduced Transendothelial Migration & Infiltration CD11b_active->Migration Prevents extravasation Reprogramming Macrophage Reprogramming Modulation->Reprogramming Leads to Agonist This compound / Leukadherin-1 Agonist->CD11b_inactive

Caption: Mechanism of this compound/Leukadherin-1 on Myeloid Cells.

Quantitative Data Presentation

The following table summarizes key quantitative data for Leukadherin-1 and its choline salt form, this compound, extracted from various studies.

ParameterLeukadherin-1This compound ((Z)-Leukadherin-1 choline)Reference
Target CD11b/CD18 (Mac-1, CR3)CD11b/CD18 (Mac-1, CR3)
Mechanism Allosteric AgonistAllosteric Agonist
EC₅₀ 4 µM (for increasing adhesion to fibrinogen)4 µM (in vitro concentration for effect)
In Vitro Effects Reduces secretion of IFN-γ, TNF, IL-1β, IL-6 by monocytes and NK cells.Repolarizes TAMs, reduces immunosuppressive genes (IL-6, TGFβ), enhances dendritic cell responses.
In Vivo Model Autoimmune nephritis, vascular injury, endotoxic shock.Pancreatic ductal adenocarcinoma (PDAC), breast cancer.
In Vivo Dosage 1 mg/kg (i.p.) for lung injury; 10-40 µg/g for endotoxic shock.30, 60, or 120 mg/kg (oral gavage) for cancer models.
Pharmacokinetics Not explicitly detailed in search results.At 30 mg/kg: T½ = 4.68 h, Cmax = 1716 ng/mL, AUC₀-t = 6950 ng·h/mL. At 100 mg/kg: T½ = 3.95 h, Cmax = 2594 ng/mL, AUC₀-t = 13962 ng·h/mL.
Formulation Referred to as LA1 or Leukadherin-1.Orally active choline salt of (Z)-Leukadherin-1. Also referred to as GB1275.

Experimental Protocols

Evaluating the effects of this compound and Leukadherin-1 on myeloid cell modulation involves several key experimental techniques. Below is a detailed methodology for a representative in vitro assay.

In Vitro Transendothelial Migration (Chemotaxis) Assay

This assay measures the ability of a compound to inhibit the migration of myeloid cells across an endothelial cell monolayer toward a chemoattractant.

Objective: To quantify the inhibitory effect of this compound or Leukadherin-1 on myeloid cell migration through an endothelial barrier.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

  • Myeloid cells (e.g., primary human neutrophils, monocytes, or a cell line like THP-1).

  • Transwell inserts (e.g., 5 µm pore size for monocytes).

  • This compound/Leukadherin-1 stock solution (dissolved in DMSO).

  • Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes).

  • Cell culture medium and supplements.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Methodology:

  • Endothelial Monolayer Preparation:

    • Coat the top surface of the transwell insert membrane with an extracellular matrix protein (e.g., fibronectin).

    • Seed HUVECs onto the coated membrane and culture until a confluent, tight monolayer is formed (typically 2-3 days). Verify monolayer integrity via microscopy or TEER measurement.

  • Myeloid Cell Preparation:

    • Isolate primary myeloid cells or culture the desired cell line.

    • Resuspend the cells in serum-free medium and label with Calcein-AM dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Treatment:

    • Pre-incubate the labeled myeloid cells with various concentrations of this compound, Leukadherin-1, or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Migration Assay Setup:

    • Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber (the well).

    • Add the pre-treated myeloid cells to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).

  • Quantification:

    • After incubation, carefully remove the transwell insert.

    • Gently wipe the top surface of the membrane to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence plate reader. Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted via microscopy.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.

    • Plot the results to determine the dose-response relationship and calculate an IC₅₀ value.

Transmigration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis p1 1. Culture endothelial cells on transwell membrane to form a monolayer. p2 2. Label myeloid cells with fluorescent dye. p3 3. Pre-treat myeloid cells with This compound/Leukadherin-1 or Vehicle. a1 4. Place chemoattractant in lower chamber. p3->a1 a2 5. Add treated myeloid cells to upper chamber. a1->a2 a3 6. Incubate for 2-4 hours at 37°C. a2->a3 q1 7. Remove non-migrated cells from top of membrane. a3->q1 q2 8. Measure fluorescence of migrated cells in lower chamber. q1->q2 q3 9. Calculate % Inhibition and determine IC₅₀. q2->q3

Caption: Workflow for an In Vitro Transendothelial Migration Assay.

This compound and Leukadherin-1 are potent allosteric agonists of the CD11b/CD18 integrin, offering a unique therapeutic strategy by enhancing myeloid cell adhesion to limit tissue infiltration and modulate immune responses. This compound represents a salt form of Leukadherin-1, optimized for in vivo studies with demonstrated oral activity and favorable pharmacokinetics. Their ability to not only block myeloid cell trafficking but also reprogram their function within tissues makes them invaluable tools for research in oncology and inflammatory diseases. The choice between the two compounds may depend on the specific experimental context, with this compound being particularly suited for in vivo studies requiring oral administration. Future research will continue to elucidate the full therapeutic potential of this class of CD11b modulators.

References

A Head-to-Head Comparison of Adh-503 and Other Myeloid-Targeting Immunomodulators in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) of pancreatic ductal adenocarcinoma (PDAC) is notoriously immunosuppressive, characterized by a dense stroma and a high infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These myeloid cells are key drivers of tumor progression and resistance to conventional therapies, including checkpoint inhibitors. A promising therapeutic strategy is to reprogram or deplete these immunosuppressive myeloid cells to unleash an effective anti-tumor immune response.

This guide provides a head-to-head comparison of Adh-503, a novel oral allosteric agonist of CD11b, with other immunomodulators that target the myeloid compartment. The comparison is based on preclinical data from murine models of pancreatic cancer, focusing on their mechanisms of action, effects on the tumor microenvironment, and anti-tumor efficacy.

Mechanism of Action: Modulating Myeloid Cell Function

This compound and its counterparts employ distinct yet convergent strategies to counter the immunosuppressive myeloid landscape in pancreatic cancer.

This compound is an orally active small molecule that acts as an allosteric agonist of CD11b (also known as Mac-1 or αMβ2 integrin), a receptor highly expressed on myeloid cells.[1] By partially activating CD11b, this compound is designed to increase the adhesion of myeloid cells to the endothelium, thereby reducing their infiltration into the tumor.[1] Furthermore, it has been shown to repolarize TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and enhance the function of dendritic cells (DCs).[1]

In contrast, other myeloid-targeting immunomodulators function through different mechanisms:

  • CSF-1R Inhibitors (e.g., Pexidartinib): These agents block the colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the survival, differentiation, and proliferation of most TAMs. This leads to the depletion of TAMs from the TME or their reprogramming towards an anti-tumor phenotype.

  • CCR2 Inhibitors: These molecules antagonize the C-C chemokine receptor type 2 (CCR2), which is essential for the recruitment of monocytes from the bone marrow to the tumor site, where they differentiate into TAMs and MDSCs.[2]

  • CD40 Agonists: These antibodies activate the CD40 receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells. This activation promotes a shift towards an M1-like macrophage phenotype and enhances their ability to present tumor antigens to T cells, thereby stimulating an adaptive anti-tumor immune response.[3]

  • Toll-like Receptor (TLR) Agonists (e.g., TLR9 agonists): TLRs are pattern recognition receptors that, when activated, can stimulate an innate immune response. TLR agonists can induce the maturation of DCs and the polarization of macrophages to an M1 phenotype, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of this compound against other myeloid-targeting agents in the same pancreatic cancer model are not yet published. However, by comparing data from various studies using similar orthotopic murine models of PDAC, we can draw a comparative picture of their potential efficacy.

Immunomodulator ClassAgent(s)Key Preclinical Findings in Pancreatic Cancer Models
CD11b Agonist This compound- Delayed tumor progression and improved overall survival as a monotherapy. - In combination with anti-PD-1 therapy, led to significant tumor regression and long-term survival in mice. - Reduced infiltration of immunosuppressive myeloid cells and increased infiltration of activated CD8+ T cells into tumors.
GB1275- In combination with an anti-PD-1 antibody, led to potent anti-tumor effects and prolonged survival in orthotopic PDAC models. - Repolarized M2 TAMs to an M1 phenotype and increased tumor infiltration of activated CD8+ T cells.
CSF-1R Inhibitor Pexidartinib (PLX3397)- In combination with chemotherapy, reduced macrophage infiltration, decreased tumor growth, and lowered the incidence of pulmonary metastases.
CCR2 Inhibitor PF-04136309- As a monotherapy, decreased tumor growth and reduced metastasis by depleting inflammatory monocytes and macrophages.
CCX872-B- A 42% decrease in tumor size and a 45% reduction in monocytic MDSCs after one week of treatment.
CD40 Agonist FGK45- In combination with gemcitabine, induced tumor regression in a KPC mouse model. - Increased the infiltration of CD45+ cells into tumors.
TLR9 Agonist IMO-2125- As a single agent, triggered an immune response leading to the killing of local and distant tumors in a highly immunogenic subtype. - In combination with anti-PD1, showed potent anti-tumor effects on both injected and distant tumors in models with low immunogenic potential.

Impact on the Tumor Microenvironment

The primary goal of these immunomodulators is to reshape the TME from an immunosuppressive to an immune-supportive state.

This compound has been shown to significantly alter the myeloid and lymphoid compartments within the TME. In preclinical pancreatic cancer models, treatment with this compound resulted in:

  • Reduced Myeloid Infiltration: A decrease in the number of tumor-infiltrating CD11b+ myeloid cells, including monocytes, granulocytes, and macrophages.

  • Macrophage Repolarization: A shift in the remaining TAMs towards an M1-like phenotype, characterized by increased expression of MHC class II and reduced expression of immunosuppressive markers.

  • Enhanced T-cell Response: Increased infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.

Other immunomodulators exert their effects on the TME as follows:

  • CSF-1R inhibitors lead to a significant depletion of TAMs.

  • CCR2 inhibitors primarily block the recruitment of new monocytes, leading to a reduction in both TAMs and MDSCs.

  • CD40 agonists promote the maturation of dendritic cells and polarize macrophages towards an M1 phenotype, enhancing antigen presentation and T-cell activation.

  • TLR agonists can also drive the maturation of dendritic cells and M1 macrophage polarization, leading to a more inflammatory TME.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the preclinical evaluation of these immunomodulators.

Orthotopic Pancreatic Cancer Mouse Model

This model is considered more clinically relevant than subcutaneous models as it allows for the development of a tumor in its natural microenvironment.

  • Cell Culture: Murine pancreatic cancer cell lines (e.g., KPC, Pan02) are cultured under standard conditions.

  • Cell Preparation: On the day of surgery, cells are harvested, washed, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10^5 cells in 20-25 µL.

  • Surgical Procedure:

    • Mice (e.g., C57BL/6) are anesthetized.

    • A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.

    • The cell suspension is slowly injected into the tail of the pancreas using a 29-gauge insulin (B600854) syringe.

    • The peritoneum and skin are then sutured.

  • Tumor Growth Monitoring: Tumor growth is monitored over time using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cell lines).

Flow Cytometry for Tumor-Infiltrating Immune Cells

Flow cytometry is used to quantify and characterize the different immune cell populations within the tumor.

  • Tumor Digestion: Tumors are harvested, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • The single-cell suspension is incubated with an Fc block to prevent non-specific antibody binding.

    • Cells are then stained with a panel of fluorescently labeled antibodies against various cell surface markers to identify different immune cell subsets (e.g., CD45 for total leukocytes; CD11b, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data is processed to determine the percentage and absolute number of different immune cell populations within the tumor.

Immunohistochemistry (IHC) for Macrophage Infiltration

IHC allows for the visualization and localization of specific cell types within the tumor tissue. A common marker for macrophages is F4/80.

  • Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0) to unmask the F4/80 antigen.

  • Staining:

    • Endogenous peroxidase activity is blocked.

    • Sections are incubated with a primary antibody against F4/80.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Imaging and Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The stained sections are then imaged using a microscope, and the extent of F4/80 positive staining is quantified.

Visualizations

CD11b Signaling Pathway Modulation by this compound

CD11b_Signaling This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound CD11b CD11b Allosteric Site This compound->CD11b binds to Increased Adhesion Increased Adhesion CD11b->Increased Adhesion activates Macrophage Repolarization Macrophage Repolarization CD11b->Macrophage Repolarization modulates Enhanced DC Function Enhanced DC Function CD11b->Enhanced DC Function enhances Reduced Migration Reduced Migration Increased Adhesion->Reduced Migration Anti-Tumor Immunity Anti-Tumor Immunity Reduced Migration->Anti-Tumor Immunity Macrophage Repolarization->Anti-Tumor Immunity Enhanced DC Function->Anti-Tumor Immunity

Caption: this compound binds to an allosteric site on CD11b, leading to increased myeloid cell adhesion and reduced migration into the tumor. This engagement also promotes macrophage repolarization and enhances dendritic cell function, ultimately contributing to an anti-tumor immune response.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Preclinical Evaluation Workflow Orthotopic Tumor Implantation Orthotopic Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Orthotopic Tumor Implantation->Tumor Growth Monitoring Treatment Administration Treatment Administration Tumor Growth Monitoring->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Tumor Volume/Weight Tumor Volume/Weight Endpoint Analysis->Tumor Volume/Weight Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry

Caption: A typical preclinical workflow for evaluating immunomodulators involves orthotopic tumor implantation in mice, followed by tumor growth monitoring, drug administration, and endpoint analyses including tumor measurements, survival, and detailed immunological profiling of the tumor microenvironment.

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the CD11b receptor on myeloid cells. Preclinical data suggest that its ability to reduce the infiltration of immunosuppressive myeloid cells and reprogram the remaining population can significantly enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. While direct comparative data is lacking, the information gathered from various studies on other myeloid-targeting agents such as CSF-1R inhibitors, CCR2 inhibitors, CD40 agonists, and TLR agonists provides a valuable context for understanding the potential advantages and distinct mechanisms of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative immunomodulatory strategy.

References

A Head-to-Head Comparison of Adh-503 and Other Myeloid-Targeting Immunomodulators in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) of pancreatic ductal adenocarcinoma (PDAC) is notoriously immunosuppressive, characterized by a dense stroma and a high infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These myeloid cells are key drivers of tumor progression and resistance to conventional therapies, including checkpoint inhibitors. A promising therapeutic strategy is to reprogram or deplete these immunosuppressive myeloid cells to unleash an effective anti-tumor immune response.

This guide provides a head-to-head comparison of Adh-503, a novel oral allosteric agonist of CD11b, with other immunomodulators that target the myeloid compartment. The comparison is based on preclinical data from murine models of pancreatic cancer, focusing on their mechanisms of action, effects on the tumor microenvironment, and anti-tumor efficacy.

Mechanism of Action: Modulating Myeloid Cell Function

This compound and its counterparts employ distinct yet convergent strategies to counter the immunosuppressive myeloid landscape in pancreatic cancer.

This compound is an orally active small molecule that acts as an allosteric agonist of CD11b (also known as Mac-1 or αMβ2 integrin), a receptor highly expressed on myeloid cells.[1] By partially activating CD11b, this compound is designed to increase the adhesion of myeloid cells to the endothelium, thereby reducing their infiltration into the tumor.[1] Furthermore, it has been shown to repolarize TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and enhance the function of dendritic cells (DCs).[1]

In contrast, other myeloid-targeting immunomodulators function through different mechanisms:

  • CSF-1R Inhibitors (e.g., Pexidartinib): These agents block the colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the survival, differentiation, and proliferation of most TAMs. This leads to the depletion of TAMs from the TME or their reprogramming towards an anti-tumor phenotype.

  • CCR2 Inhibitors: These molecules antagonize the C-C chemokine receptor type 2 (CCR2), which is essential for the recruitment of monocytes from the bone marrow to the tumor site, where they differentiate into TAMs and MDSCs.[2]

  • CD40 Agonists: These antibodies activate the CD40 receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells. This activation promotes a shift towards an M1-like macrophage phenotype and enhances their ability to present tumor antigens to T cells, thereby stimulating an adaptive anti-tumor immune response.[3]

  • Toll-like Receptor (TLR) Agonists (e.g., TLR9 agonists): TLRs are pattern recognition receptors that, when activated, can stimulate an innate immune response. TLR agonists can induce the maturation of DCs and the polarization of macrophages to an M1 phenotype, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of this compound against other myeloid-targeting agents in the same pancreatic cancer model are not yet published. However, by comparing data from various studies using similar orthotopic murine models of PDAC, we can draw a comparative picture of their potential efficacy.

Immunomodulator ClassAgent(s)Key Preclinical Findings in Pancreatic Cancer Models
CD11b Agonist This compound- Delayed tumor progression and improved overall survival as a monotherapy. - In combination with anti-PD-1 therapy, led to significant tumor regression and long-term survival in mice. - Reduced infiltration of immunosuppressive myeloid cells and increased infiltration of activated CD8+ T cells into tumors.
GB1275- In combination with an anti-PD-1 antibody, led to potent anti-tumor effects and prolonged survival in orthotopic PDAC models. - Repolarized M2 TAMs to an M1 phenotype and increased tumor infiltration of activated CD8+ T cells.
CSF-1R Inhibitor Pexidartinib (PLX3397)- In combination with chemotherapy, reduced macrophage infiltration, decreased tumor growth, and lowered the incidence of pulmonary metastases.
CCR2 Inhibitor PF-04136309- As a monotherapy, decreased tumor growth and reduced metastasis by depleting inflammatory monocytes and macrophages.
CCX872-B- A 42% decrease in tumor size and a 45% reduction in monocytic MDSCs after one week of treatment.
CD40 Agonist FGK45- In combination with gemcitabine, induced tumor regression in a KPC mouse model. - Increased the infiltration of CD45+ cells into tumors.
TLR9 Agonist IMO-2125- As a single agent, triggered an immune response leading to the killing of local and distant tumors in a highly immunogenic subtype. - In combination with anti-PD1, showed potent anti-tumor effects on both injected and distant tumors in models with low immunogenic potential.

Impact on the Tumor Microenvironment

The primary goal of these immunomodulators is to reshape the TME from an immunosuppressive to an immune-supportive state.

This compound has been shown to significantly alter the myeloid and lymphoid compartments within the TME. In preclinical pancreatic cancer models, treatment with this compound resulted in:

  • Reduced Myeloid Infiltration: A decrease in the number of tumor-infiltrating CD11b+ myeloid cells, including monocytes, granulocytes, and macrophages.

  • Macrophage Repolarization: A shift in the remaining TAMs towards an M1-like phenotype, characterized by increased expression of MHC class II and reduced expression of immunosuppressive markers.

  • Enhanced T-cell Response: Increased infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.

Other immunomodulators exert their effects on the TME as follows:

  • CSF-1R inhibitors lead to a significant depletion of TAMs.

  • CCR2 inhibitors primarily block the recruitment of new monocytes, leading to a reduction in both TAMs and MDSCs.

  • CD40 agonists promote the maturation of dendritic cells and polarize macrophages towards an M1 phenotype, enhancing antigen presentation and T-cell activation.

  • TLR agonists can also drive the maturation of dendritic cells and M1 macrophage polarization, leading to a more inflammatory TME.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the preclinical evaluation of these immunomodulators.

Orthotopic Pancreatic Cancer Mouse Model

This model is considered more clinically relevant than subcutaneous models as it allows for the development of a tumor in its natural microenvironment.

  • Cell Culture: Murine pancreatic cancer cell lines (e.g., KPC, Pan02) are cultured under standard conditions.

  • Cell Preparation: On the day of surgery, cells are harvested, washed, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10^5 cells in 20-25 µL.

  • Surgical Procedure:

    • Mice (e.g., C57BL/6) are anesthetized.

    • A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.

    • The cell suspension is slowly injected into the tail of the pancreas using a 29-gauge insulin syringe.

    • The peritoneum and skin are then sutured.

  • Tumor Growth Monitoring: Tumor growth is monitored over time using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cell lines).

Flow Cytometry for Tumor-Infiltrating Immune Cells

Flow cytometry is used to quantify and characterize the different immune cell populations within the tumor.

  • Tumor Digestion: Tumors are harvested, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • The single-cell suspension is incubated with an Fc block to prevent non-specific antibody binding.

    • Cells are then stained with a panel of fluorescently labeled antibodies against various cell surface markers to identify different immune cell subsets (e.g., CD45 for total leukocytes; CD11b, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data is processed to determine the percentage and absolute number of different immune cell populations within the tumor.

Immunohistochemistry (IHC) for Macrophage Infiltration

IHC allows for the visualization and localization of specific cell types within the tumor tissue. A common marker for macrophages is F4/80.

  • Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) to unmask the F4/80 antigen.

  • Staining:

    • Endogenous peroxidase activity is blocked.

    • Sections are incubated with a primary antibody against F4/80.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Imaging and Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The stained sections are then imaged using a microscope, and the extent of F4/80 positive staining is quantified.

Visualizations

CD11b Signaling Pathway Modulation by this compound

CD11b_Signaling This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound CD11b CD11b Allosteric Site This compound->CD11b binds to Increased Adhesion Increased Adhesion CD11b->Increased Adhesion activates Macrophage Repolarization Macrophage Repolarization CD11b->Macrophage Repolarization modulates Enhanced DC Function Enhanced DC Function CD11b->Enhanced DC Function enhances Reduced Migration Reduced Migration Increased Adhesion->Reduced Migration Anti-Tumor Immunity Anti-Tumor Immunity Reduced Migration->Anti-Tumor Immunity Macrophage Repolarization->Anti-Tumor Immunity Enhanced DC Function->Anti-Tumor Immunity

Caption: this compound binds to an allosteric site on CD11b, leading to increased myeloid cell adhesion and reduced migration into the tumor. This engagement also promotes macrophage repolarization and enhances dendritic cell function, ultimately contributing to an anti-tumor immune response.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Preclinical Evaluation Workflow Orthotopic Tumor Implantation Orthotopic Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Orthotopic Tumor Implantation->Tumor Growth Monitoring Treatment Administration Treatment Administration Tumor Growth Monitoring->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Tumor Volume/Weight Tumor Volume/Weight Endpoint Analysis->Tumor Volume/Weight Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry

Caption: A typical preclinical workflow for evaluating immunomodulators involves orthotopic tumor implantation in mice, followed by tumor growth monitoring, drug administration, and endpoint analyses including tumor measurements, survival, and detailed immunological profiling of the tumor microenvironment.

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the CD11b receptor on myeloid cells. Preclinical data suggest that its ability to reduce the infiltration of immunosuppressive myeloid cells and reprogram the remaining population can significantly enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. While direct comparative data is lacking, the information gathered from various studies on other myeloid-targeting agents such as CSF-1R inhibitors, CCR2 inhibitors, CD40 agonists, and TLR agonists provides a valuable context for understanding the potential advantages and distinct mechanisms of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative immunomodulatory strategy.

References

Adh-503: A Comparative Guide to its Cross-Reactivity with Human and Murine CD11b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and functional effects of Adh-503, an orally active allosteric agonist of CD11b, on both human and murine myeloid cells. This compound is a small molecule, also known as (Z)-Leukadherin-1 choline, that has shown promise in reprogramming the tumor microenvironment by modulating myeloid cell function.[1][2] This document summarizes available data on its performance, details relevant experimental protocols, and visualizes key pathways and workflows.

Performance Comparison: Human vs. Murine CD11b

Table 1: Functional Cross-Reactivity of this compound

FeatureHuman CD11bMurine CD11bSupporting Evidence
Agonistic Activity Performs equally well as an agonist on human CD11b+ monocytes.Performs equally well as an agonist on mouse CD11b+ monocytes.Direct comparison in functional assays has been reported.
Target Engagement Binds to human CD11b, inducing a partially active conformation.Binds to murine CD11b, inducing a partially active conformation.Inferred from functional studies and the high homology of the CD11b I-domain between humans and mice.
Inhibition of Myeloid Cell Recruitment Reduces the infiltration of human immunosuppressive myeloid cells.Reduces the infiltration of murine immunosuppressive myeloid cells in vivo.Demonstrated in various preclinical mouse models of disease.
Macrophage Repolarization Promotes the repolarization of human tumor-associated macrophages towards a pro-inflammatory phenotype.Promotes the repolarization of murine tumor-associated macrophages.In vitro and in vivo studies in murine models have shown this effect.

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric agonist of the CD11b/CD18 (Mac-1 or CR3) integrin receptor. Its binding to the I-domain of CD11b induces a conformational change that partially activates the receptor. This increased activation enhances the adhesion of myeloid cells to their ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This heightened adhesion paradoxically leads to a reduction in the extravasation of these cells into tissues, thereby decreasing the infiltration of immunosuppressive myeloid cells into the tumor microenvironment. Within the tumor, this compound also promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.

Adh503_Mechanism This compound Mechanism of Action cluster_blood_vessel Blood Vessel cluster_tumor Tumor Microenvironment Myeloid_Cell CD11b+ Myeloid Cell CD11b CD11b/CD18 (Inactive) Myeloid_Cell->CD11b Endothelium Endothelial Cell ICAM1 ICAM-1 Endothelium->ICAM1 TAM_M2 Immunosuppressive TAM (M2-like) TAM_M1 Pro-inflammatory TAM (M1-like) TAM_M2->TAM_M1 shifts to Tumor_Cell Tumor Cell TAM_M1->Tumor_Cell acts on Adh_503 This compound Adh_503->CD11b binds Repolarization Repolarization Adh_503->Repolarization promotes CD11b_Active CD11b/CD18 (Partially Active) CD11b->CD11b_Active induces conformational change Adhesion Increased Adhesion CD11b_Active->Adhesion enhances Adhesion->ICAM1 to Extravasation Decreased Extravasation Adhesion->Extravasation leads to Extravasation->TAM_M2 reduces infiltration of Repolarization->TAM_M2

Caption: this compound allosterically activates CD11b, enhancing myeloid cell adhesion and reducing tumor infiltration.

Experimental Protocols

The following are generalized protocols for key experiments to assess the cross-reactivity and efficacy of this compound. These should be optimized for specific cell types and experimental conditions.

Flow Cytometry Analysis of CD11b Expression

This protocol outlines the steps to quantify the percentage of CD11b-positive cells in human or murine samples.

Flow_Cytometry_Workflow Flow Cytometry Workflow for CD11b Expression Cell_Suspension Prepare single-cell suspension from human or murine sample Fc_Block Block Fc receptors Cell_Suspension->Fc_Block Staining Stain with fluorescently labeled anti-CD11b antibody (human or mouse specific) Fc_Block->Staining Washing Wash cells to remove unbound antibody Staining->Washing Acquisition Acquire data on a flow cytometer Washing->Acquisition Analysis Analyze data to quantify CD11b+ population Acquisition->Analysis

Caption: Workflow for quantifying CD11b-positive cells using flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue digest. For tissues, enzymatic digestion followed by mechanical dissociation is recommended.

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Staining: Add a fluorescently conjugated anti-human or anti-murine CD11b antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the percentage of CD11b-positive cells.

In Vitro Adhesion Assay

This assay measures the ability of this compound to enhance the adhesion of human or murine myeloid cells to ICAM-1.

Methodology:

  • Plate Coating: Coat a 96-well plate with recombinant human or murine ICAM-1 overnight at 4°C. Wash the plate to remove unbound protein and block with a solution of 1% BSA in PBS.

  • Cell Labeling: Label human or murine myeloid cells (e.g., monocytes, neutrophils, or a myeloid cell line) with a fluorescent dye such as Calcein-AM.

  • Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the treated cells to the ICAM-1 coated plate and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Increased fluorescence indicates enhanced adhesion.

Macrophage Polarization Assay

This protocol assesses the effect of this compound on the polarization of human or murine macrophages.

Macrophage_Polarization_Workflow Macrophage Polarization Assay Workflow Isolate_Monocytes Isolate human or murine monocytes Differentiate Differentiate into M0 macrophages (with M-CSF) Isolate_Monocytes->Differentiate Polarize Polarize with stimuli (e.g., LPS/IFN-γ for M1, IL-4 for M2) Differentiate->Polarize Treat Treat with this compound or vehicle control Polarize->Treat Analyze Analyze polarization markers (e.g., surface markers, cytokine secretion, gene expression) Treat->Analyze

Caption: Workflow for assessing this compound's effect on macrophage polarization.

Methodology:

  • Macrophage Generation: Isolate monocytes from human peripheral blood or murine bone marrow and differentiate them into naive (M0) macrophages using macrophage colony-stimulating factor (M-CSF).

  • Polarization and Treatment:

    • To induce M1 polarization, treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound.

    • To induce M2 polarization, treat M0 macrophages with IL-4 in the presence or absence of this compound.

  • Analysis: After a suitable incubation period (24-72 hours), analyze the macrophage polarization state:

    • Surface Markers: Use flow cytometry to analyze the expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).

    • Cytokine Secretion: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA or a multiplex assay.

    • Gene Expression: Analyze the mRNA levels of M1 and M2-associated genes using RT-qPCR.

Conclusion

This compound is a potent CD11b agonist with demonstrated cross-reactivity between human and murine species. Its ability to modulate myeloid cell trafficking and function makes it a promising therapeutic agent for cancer and other inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative effects of this compound on human and murine CD11b. Further studies are warranted to quantify the binding affinities and to fully elucidate the downstream signaling pathways affected by this compound in both species.

References

Adh-503: A Comparative Guide to its Cross-Reactivity with Human and Murine CD11b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and functional effects of Adh-503, an orally active allosteric agonist of CD11b, on both human and murine myeloid cells. This compound is a small molecule, also known as (Z)-Leukadherin-1 choline, that has shown promise in reprogramming the tumor microenvironment by modulating myeloid cell function.[1][2] This document summarizes available data on its performance, details relevant experimental protocols, and visualizes key pathways and workflows.

Performance Comparison: Human vs. Murine CD11b

Table 1: Functional Cross-Reactivity of this compound

FeatureHuman CD11bMurine CD11bSupporting Evidence
Agonistic Activity Performs equally well as an agonist on human CD11b+ monocytes.Performs equally well as an agonist on mouse CD11b+ monocytes.Direct comparison in functional assays has been reported.
Target Engagement Binds to human CD11b, inducing a partially active conformation.Binds to murine CD11b, inducing a partially active conformation.Inferred from functional studies and the high homology of the CD11b I-domain between humans and mice.
Inhibition of Myeloid Cell Recruitment Reduces the infiltration of human immunosuppressive myeloid cells.Reduces the infiltration of murine immunosuppressive myeloid cells in vivo.Demonstrated in various preclinical mouse models of disease.
Macrophage Repolarization Promotes the repolarization of human tumor-associated macrophages towards a pro-inflammatory phenotype.Promotes the repolarization of murine tumor-associated macrophages.In vitro and in vivo studies in murine models have shown this effect.

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric agonist of the CD11b/CD18 (Mac-1 or CR3) integrin receptor. Its binding to the I-domain of CD11b induces a conformational change that partially activates the receptor. This increased activation enhances the adhesion of myeloid cells to their ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This heightened adhesion paradoxically leads to a reduction in the extravasation of these cells into tissues, thereby decreasing the infiltration of immunosuppressive myeloid cells into the tumor microenvironment. Within the tumor, this compound also promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.

Adh503_Mechanism This compound Mechanism of Action cluster_blood_vessel Blood Vessel cluster_tumor Tumor Microenvironment Myeloid_Cell CD11b+ Myeloid Cell CD11b CD11b/CD18 (Inactive) Myeloid_Cell->CD11b Endothelium Endothelial Cell ICAM1 ICAM-1 Endothelium->ICAM1 TAM_M2 Immunosuppressive TAM (M2-like) TAM_M1 Pro-inflammatory TAM (M1-like) TAM_M2->TAM_M1 shifts to Tumor_Cell Tumor Cell TAM_M1->Tumor_Cell acts on Adh_503 This compound Adh_503->CD11b binds Repolarization Repolarization Adh_503->Repolarization promotes CD11b_Active CD11b/CD18 (Partially Active) CD11b->CD11b_Active induces conformational change Adhesion Increased Adhesion CD11b_Active->Adhesion enhances Adhesion->ICAM1 to Extravasation Decreased Extravasation Adhesion->Extravasation leads to Extravasation->TAM_M2 reduces infiltration of Repolarization->TAM_M2

Caption: this compound allosterically activates CD11b, enhancing myeloid cell adhesion and reducing tumor infiltration.

Experimental Protocols

The following are generalized protocols for key experiments to assess the cross-reactivity and efficacy of this compound. These should be optimized for specific cell types and experimental conditions.

Flow Cytometry Analysis of CD11b Expression

This protocol outlines the steps to quantify the percentage of CD11b-positive cells in human or murine samples.

Flow_Cytometry_Workflow Flow Cytometry Workflow for CD11b Expression Cell_Suspension Prepare single-cell suspension from human or murine sample Fc_Block Block Fc receptors Cell_Suspension->Fc_Block Staining Stain with fluorescently labeled anti-CD11b antibody (human or mouse specific) Fc_Block->Staining Washing Wash cells to remove unbound antibody Staining->Washing Acquisition Acquire data on a flow cytometer Washing->Acquisition Analysis Analyze data to quantify CD11b+ population Acquisition->Analysis

Caption: Workflow for quantifying CD11b-positive cells using flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue digest. For tissues, enzymatic digestion followed by mechanical dissociation is recommended.

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Staining: Add a fluorescently conjugated anti-human or anti-murine CD11b antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the percentage of CD11b-positive cells.

In Vitro Adhesion Assay

This assay measures the ability of this compound to enhance the adhesion of human or murine myeloid cells to ICAM-1.

Methodology:

  • Plate Coating: Coat a 96-well plate with recombinant human or murine ICAM-1 overnight at 4°C. Wash the plate to remove unbound protein and block with a solution of 1% BSA in PBS.

  • Cell Labeling: Label human or murine myeloid cells (e.g., monocytes, neutrophils, or a myeloid cell line) with a fluorescent dye such as Calcein-AM.

  • Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the treated cells to the ICAM-1 coated plate and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Increased fluorescence indicates enhanced adhesion.

Macrophage Polarization Assay

This protocol assesses the effect of this compound on the polarization of human or murine macrophages.

Macrophage_Polarization_Workflow Macrophage Polarization Assay Workflow Isolate_Monocytes Isolate human or murine monocytes Differentiate Differentiate into M0 macrophages (with M-CSF) Isolate_Monocytes->Differentiate Polarize Polarize with stimuli (e.g., LPS/IFN-γ for M1, IL-4 for M2) Differentiate->Polarize Treat Treat with this compound or vehicle control Polarize->Treat Analyze Analyze polarization markers (e.g., surface markers, cytokine secretion, gene expression) Treat->Analyze

Caption: Workflow for assessing this compound's effect on macrophage polarization.

Methodology:

  • Macrophage Generation: Isolate monocytes from human peripheral blood or murine bone marrow and differentiate them into naive (M0) macrophages using macrophage colony-stimulating factor (M-CSF).

  • Polarization and Treatment:

    • To induce M1 polarization, treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound.

    • To induce M2 polarization, treat M0 macrophages with IL-4 in the presence or absence of this compound.

  • Analysis: After a suitable incubation period (24-72 hours), analyze the macrophage polarization state:

    • Surface Markers: Use flow cytometry to analyze the expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).

    • Cytokine Secretion: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA or a multiplex assay.

    • Gene Expression: Analyze the mRNA levels of M1 and M2-associated genes using RT-qPCR.

Conclusion

This compound is a potent CD11b agonist with demonstrated cross-reactivity between human and murine species. Its ability to modulate myeloid cell trafficking and function makes it a promising therapeutic agent for cancer and other inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative effects of this compound on human and murine CD11b. Further studies are warranted to quantify the binding affinities and to fully elucidate the downstream signaling pathways affected by this compound in both species.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Adh-503

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adh-503, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

Hazard and Safety Information

This compound is an orally active allosteric CD11b agonist used in research.[2][3][4] Due to its hazardous nature, specific precautions must be taken during handling and disposal. The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Use full personal protective equipment, including chemical-resistant gloves, safety goggles or glasses, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." This ensures that the chemical is managed in a way that minimizes its environmental impact.

1. Waste Collection and Storage:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and kept securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

2. Accidental Spills:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.

  • Wear full personal protective equipment before attempting to clean the spill.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the spilled material and any contaminated absorbents into the designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Prevent the spilled material from entering drains or water courses.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste in a Designated Hazardous Waste Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Properly Label Container ('Hazardous Waste', Chemical Name) C->D spill_event Accidental Spill? C->spill_event E Store Container Securely D->E I Arrange for Professional Waste Disposal Service E->I F Absorb Spill with Inert Material G Collect Contaminated Material into Waste Container F->G H Decontaminate Spill Area G->H H->E J Ensure Compliance with All Regulations I->J end_process Disposal Complete J->end_process start Start Disposal Process start->A start->B spill_event->E No spill_event->F Yes

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Research: Proper Disposal Procedures for Adh-503

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adh-503, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

Hazard and Safety Information

This compound is an orally active allosteric CD11b agonist used in research.[2][3][4] Due to its hazardous nature, specific precautions must be taken during handling and disposal. The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Use full personal protective equipment, including chemical-resistant gloves, safety goggles or glasses, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." This ensures that the chemical is managed in a way that minimizes its environmental impact.

1. Waste Collection and Storage:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and kept securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

2. Accidental Spills:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.

  • Wear full personal protective equipment before attempting to clean the spill.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the spilled material and any contaminated absorbents into the designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Prevent the spilled material from entering drains or water courses.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste in a Designated Hazardous Waste Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Properly Label Container ('Hazardous Waste', Chemical Name) C->D spill_event Accidental Spill? C->spill_event E Store Container Securely D->E I Arrange for Professional Waste Disposal Service E->I F Absorb Spill with Inert Material G Collect Contaminated Material into Waste Container F->G H Decontaminate Spill Area G->H H->E J Ensure Compliance with All Regulations I->J end_process Disposal Complete J->end_process start Start Disposal Process start->A start->B spill_event->E No spill_event->F Yes

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.